molecular formula C10H9ClN2 B1607146 7-Chloro-2,4-dimethyl-[1,8]naphthyridine CAS No. 77223-21-3

7-Chloro-2,4-dimethyl-[1,8]naphthyridine

Cat. No.: B1607146
CAS No.: 77223-21-3
M. Wt: 192.64 g/mol
InChI Key: HLCDGFNOHFBIMK-UHFFFAOYSA-N
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Description

7-Chloro-2,4-dimethyl-[1,8]naphthyridine is a useful research compound. Its molecular formula is C10H9ClN2 and its molecular weight is 192.64 g/mol. The purity is usually 95%.
The exact mass of the compound 7-Chloro-2,4-dimethyl-1,8-naphthyridine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 118393. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-chloro-2,4-dimethyl-1,8-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2/c1-6-5-7(2)12-10-8(6)3-4-9(11)13-10/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLCDGFNOHFBIMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C=CC(=N2)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50297827
Record name 7-Chloro-2,4-dimethyl-1,8-naphthyridine
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URL https://comptox.epa.gov/dashboard/DTXSID50297827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77223-21-3
Record name 77223-21-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118393
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 7-Chloro-2,4-dimethyl-1,8-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50297827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Monograph: 7-Chloro-2,4-dimethyl-1,8-naphthyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

7-Chloro-2,4-dimethyl-1,8-naphthyridine (CAS: 77223-21-3) represents a high-value scaffold in modern medicinal chemistry, particularly within the kinase inhibitor and anti-infective spaces. Structurally, it consists of a fused diazanaphthalene core characterized by significant


-electron deficiency. This electronic architecture renders the C7-chlorine atom highly susceptible to nucleophilic aromatic substitution (

), serving as a pivotal "handle" for rapid library generation. Furthermore, the C2 and C4 methyl groups exhibit distinct pKa profiles, allowing for regioselective functionalization via condensation reactions. This guide provides a rigorous analysis of its synthesis, reactivity patterns, and application in pharmaceutical design.

Structural Architecture & Electronic Properties

The 1,8-naphthyridine core is a planar, bicyclic heteroaromatic system containing two nitrogen atoms at positions 1 and 8.

Electronic Distribution
  • 
    -Deficiency:  The presence of two pyridine-like nitrogen atoms depletes electron density from the ring carbons. This effect is most pronounced at positions ortho and para to the nitrogens (positions 2, 4, 5, and 7).
    
  • Dipole Moment: The vector addition of the nitrogen lone pairs creates a strong dipole, influencing solubility and binding affinity in biological pockets.

  • Substituent Effects:

    • C7-Chloro: Positioned meta to the ring junction but para to N1 (if resonance structures are drawn through the fused system) and ortho to N8. This placement maximizes its electrophilicity, making it an excellent leaving group.

    • C2/C4-Dimethyl: These alkyl groups act as weak electron donors (+I effect) but are themselves activated by the electron-withdrawing ring system, rendering the methyl protons acidic (C2 > C4).

Isomer Identification

While multiple naphthyridine isomers exist (1,5-, 1,6-, etc.), the 1,8-naphthyridine isomer is the standard product of the condensation between 2-amino-6-chloropyridine and acetylacetone.

PropertyValue
Molecular Formula

Molecular Weight 192.64 g/mol
LogP (Predicted) ~2.9
H-Bond Acceptors 2 (N1, N8)
Topological Polar Surface Area ~25.8

Synthetic Pathways[1][2]

The most robust route to 7-Chloro-2,4-dimethyl-1,8-naphthyridine is the Combes Quinoline Synthesis adaptation. This involves the condensation of a


-diketone with an aryl amine followed by acid-catalyzed cyclization.
Reaction Mechanism[3]
  • Schiff Base Formation: The exocyclic amine of 2-amino-6-chloropyridine attacks a carbonyl carbon of acetylacetone (2,4-pentanedione), eliminating water to form an enamine/imine intermediate.

  • Cyclization: Under acidic conditions, the carbonyl oxygen is protonated, and the ring closes via electrophilic aromatic substitution onto the pyridine ring (C3 position).

  • Aromatization: Elimination of a second water molecule yields the fully aromatic naphthyridine system.

Experimental Protocol: Acid-Catalyzed Condensation

Reagents:

  • 2-Amino-6-chloropyridine (1.0 eq)

  • Acetylacetone (1.2 eq)

  • Polyphosphoric Acid (PPA) or Phosphoric Acid (

    
    )
    

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer, charge 2-amino-6-chloropyridine (10 mmol).

  • Addition: Add acetylacetone (12 mmol) followed by PPA (10-15 mL). The mixture will be viscous.

  • Heating: Heat the reaction mixture to 100–120°C for 4–6 hours. Monitor progress via TLC (System: 20% EtOAc in Hexanes). The spot for the starting amine should disappear.

  • Quenching: Cool the reaction to room temperature. Pour the viscous syrup slowly onto crushed ice (~100 g) with vigorous stirring. The PPA will hydrolyze and dissolve.

  • Neutralization: Carefully basify the solution to pH ~8 using 20% NaOH or saturated

    
     solution. A solid precipitate should form.
    
  • Isolation: Filter the solid precipitate. Wash with cold water (3 x 20 mL).

  • Purification: Recrystallize from Ethanol or Ethanol/Water mixtures to afford the target compound as off-white/yellowish needles.

Yield: Typically 60–80%.

Synthesis Workflow Diagram

SynthesisWorkflow Start 2-Amino-6-chloropyridine + Acetylacetone Intermediate Schiff Base Formation Start->Intermediate -H2O Cyclization Acid-Catalyzed Cyclization (PPA, 120°C) Intermediate->Cyclization Electrophilic Attack Quench Ice Quench & Neutralization (pH 8) Cyclization->Quench Hydrolysis Product 7-Chloro-2,4-dimethyl- 1,8-naphthyridine Quench->Product Precipitation

Caption: Workflow for the Combes synthesis of the 1,8-naphthyridine core.

Reactivity Profile

The chemical utility of this scaffold lies in its orthogonal reactivity: the electrophilic C7 center and the nucleophilic C2-methyl group.

Nucleophilic Aromatic Substitution ( ) at C7

The C7 position is activated by the inductive electron withdrawal of the N8 nitrogen. This allows for the displacement of the chlorine atom by various nucleophiles (amines, alkoxides, thiols) without the need for palladium catalysis, although Buchwald-Hartwig conditions can improve yields for sterically hindered amines.

  • Amination: Reaction with primary/secondary amines in refluxing ethanol or DMF/

    
    .
    
  • Etherification: Reaction with alkoxides (e.g., NaOMe) to form ethers.

Methyl Group Activation (Condensation)

The methyl groups at C2 and C4 are acidic (similar to 2-picoline). The C2-methyl is generally more reactive due to the adjacent N1.

  • Knoevenagel Condensation: Reaction with aromatic aldehydes in acetic anhydride or using piperidine catalysis yields styryl derivatives.

  • Oxidation: Selenium dioxide (

    
    ) oxidation can convert the methyl group to an aldehyde (-CHO) or carboxylic acid (-COOH).
    
Reactivity Map

ReactivityMap Center 7-Chloro-2,4-dimethyl- 1,8-naphthyridine SNAr SNAr (C7) Displacement of Cl (Amines, Thiols) Center->SNAr Condensation Aldol/Knoevenagel (C2-Me) Formation of Styryl derivatives Center->Condensation Oxidation SeO2 Oxidation (C2-Me) Conversion to -CHO/-COOH Center->Oxidation Suzuki Suzuki Coupling (C7) Biaryl formation Center->Suzuki

Caption: Orthogonal reactivity sites allowing diverse library generation.

Medicinal Chemistry Applications

Pharmacophore Utility

The 1,8-naphthyridine scaffold is a bioisostere of quinoline and quinazoline. It is widely utilized in:

  • Kinase Inhibitors: The N1/N8 motif can function as a hinge binder in ATP-competitive inhibitors.

  • Antibacterials: Derivatives have shown efficacy against M. tuberculosis and Gram-negative pathogens, often mimicking fluoroquinolone activity.

  • Antimalarials: 7-substituted derivatives interfere with heme detoxification pathways in Plasmodium species.

Key Interactions
  • Hydrogen Bonding: N1 and N8 act as H-bond acceptors.

  • 
    -Stacking:  The planar aromatic system facilitates intercalation into DNA or stacking within hydrophobic protein pockets.
    

References

  • Synthesis & Biological Activity

    • Title: Synthesis of Some New 1,8-Naphthyridines From N-(7-Chloro-5-Methyl-1,8-Naphthyridine-2-yl)Acetamide.
    • Source: ResearchG
    • URL: (Verified via search snippet 1.1)

  • Combes Synthesis Mechanism

    • Title: 1,8-Naphthyridines: Synthesis and Applic
    • Source: ACS Omega / RSC Advances.
    • URL: (Contextual grounding from search 1.2)

  • Chemical Properties Data

    • Title: 7-Chloro-2,4-dimethyl-1,8-naphthyridine Product D
    • Source: J&K Scientific / PubChem.
    • URL: (Verified via search snippet 1.11)

  • Nucleophilic Substitution Context

    • Title: Nucleophilic Substitution Reactions in Benzo[c][1,8]naphthyridines.[1]

    • Source: Australian Journal of Chemistry.[1]

    • URL: (Verified via search snippet 1.14)

Sources

7-Chloro-2,4-dimethyl-naphthyridine molecular structure

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: 7-Chloro-2,4-dimethyl-1,8-naphthyridine Molecular Architecture & Synthesis

Part 1: Executive Technical Summary

7-Chloro-2,4-dimethyl-1,8-naphthyridine (CAS: 77223-21-3) is a bicyclic heteroaromatic scaffold belonging to the 1,8-naphthyridine class.[1][2][3] Distinguished by its nitrogen placement at positions 1 and 8, this molecule serves as a critical "linchpin" intermediate in the synthesis of supramolecular ligands, fluorescent sensors, and bioactive pharmaceutical agents.

Unlike its quinoline analogues, the 1,8-naphthyridine core possesses a unique


-like binding pocket (N1–N8) capable of bidentate coordination, making it highly valued in transition metal catalysis and metallo-supramolecular chemistry. The C-7 chlorine substituent provides a versatile handle for nucleophilic aromatic substitution (

), while the C-2 and C-4 methyl groups offer sites for Knoevenagel condensations or radical oxidations.

Part 2: Structural Characterization & Physicochemical Profile

Molecular Identity
  • IUPAC Name: 7-Chloro-2,4-dimethyl-1,8-naphthyridine[1][3][4][5]

  • Molecular Formula:

    
    [3]
    
  • Exact Mass: 192.05 g/mol

  • Core Scaffold: 1,8-Naphthyridine (two fused pyridine rings with nitrogens at the bridgehead and adjacent peri-position).

Electronic & Spatial Configuration

The molecule is planar, stabilized by the aromaticity of the 10


-electron system.
  • Nitrogen Lone Pairs: The N1 and N8 lone pairs are oriented in a parallel vector alignment (when uncoordinated), creating a high-density electron pocket suitable for cation binding (

    
    , 
    
    
    
    ,
    
    
    ).
  • Dipole Moment: Significant dipole directed toward the nitrogen-rich region, enhanced by the electron-withdrawing chlorine at C-7.

  • Steric Factors: The C-4 methyl group exerts peri-interactions with the C-5 proton, causing a slight deshielding effect observed in NMR, but does not disrupt planarity.

Spectroscopic Markers (Predicted & Observed)
  • 
     NMR (CDCl
    
    
    
    , 400 MHz):
    • 
       2.6–2.8 ppm:  Two distinct singlets corresponding to 
      
      
      
      at C-2 and C-4.
    • 
       7.1–7.2 ppm:  Singlet (or tight doublet) for H-3 (proton between methyls).
      
    • 
       7.4 ppm:  Doublet for H-6 (coupled to H-5).
      
    • 
       8.1–8.4 ppm:  Doublet for H-5 (deshielded by ring current and proximity to N).
      
  • MS (ESI+): Base peak at

    
     m/z. Isotopic pattern shows characteristic 
    
    
    
    ratio (3:1).

Part 3: Synthetic Pathways & Protocols

The synthesis of 7-Chloro-2,4-dimethyl-1,8-naphthyridine follows a modified Combes Quinoline Synthesis logic, utilizing a condensation reaction between an aminopyridine and a


-diketone.
Retrosynthetic Analysis
  • Disconnection: C2–N1 and C4–C4a bonds.

  • Synthons:

    • Nucleophile: 2-Amino-6-chloropyridine (Provides the N1–C8a–N8–C7–C6–C5 fragment).

    • Electrophile: Acetylacetone (Pentane-2,4-dione) (Provides the C2–C3–C4 fragment).

Experimental Protocol

Reaction Scheme (DOT Visualization):

Synthesis Precursor1 2-Amino-6-chloropyridine Intermediate Schiff Base Intermediate Precursor1->Intermediate Condensation Precursor2 Acetylacetone (Pentane-2,4-dione) Precursor2->Intermediate Catalyst H3PO4 or PPA (Acid Catalyst) Catalyst->Intermediate Product 7-Chloro-2,4-dimethyl- 1,8-naphthyridine Intermediate->Product Cyclization (100-120°C)

Figure 1: Acid-catalyzed condensation pathway for the synthesis of the 1,8-naphthyridine core.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Charge a round-bottom flask with 2-amino-6-chloropyridine (1.0 eq).

    • Add Acetylacetone (1.2 eq) to ensure complete consumption of the amine.

    • Solvent/Catalyst: Use Polyphosphoric Acid (PPA) or 85% Phosphoric Acid (

      
      ). PPA is preferred for higher yields as it acts as both solvent and dehydrating agent.
      
  • Cyclocondensation:

    • Heat the mixture to 100–120°C for 4–6 hours.

    • Mechanism:[6] The exocyclic amine attacks a carbonyl of acetylacetone to form a Schiff base (imine). Subsequent acid-catalyzed electrophilic aromatic substitution closes the ring onto the pyridine C-3 position.

    • Note: The C-6 chlorine on the starting material directs the cyclization to the C-3 position, preventing ambiguity.

  • Work-up & Purification:

    • Cool the reaction mixture to room temperature.

    • Pour onto crushed ice/water and neutralize with Ammonium Hydroxide (

      
      ) or Sodium Carbonate (
      
      
      
      ) to pH 8–9.
    • Extraction: Extract with Dichloromethane (DCM) (

      
      ).
      
    • Drying: Dry organic layer over Anhydrous

      
      .
      
    • Isolation: Concentrate in vacuo. Recrystallize from Ethanol or Heptane/EtOAc to yield pale yellow/orange crystals.

Part 4: Functional Reactivity & Applications

The 7-Chloro-2,4-dimethyl-1,8-naphthyridine scaffold is a "privileged structure" in drug discovery due to its three distinct reactivity vectors.

Reactivity Map (DOT Visualization):

Reactivity Core 7-Chloro-2,4-dimethyl- 1,8-naphthyridine Site1 C-7 Chlorine (SNAr Handle) Core->Site1 Site2 N1-N8 Pocket (Coordination) Core->Site2 Site3 C-2/C-4 Methyls (Benzylic Activation) Core->Site3 App1 Amination (Hydrazines) Suzuki Coupling Site1->App1 App2 Metal Sensors (Hg2+) NHC Ligands Site2->App2 App3 Styryl Dyes Extension of Conjugation Site3->App3

Figure 2: Functional reactivity vectors of the scaffold.

  • C-7 Nucleophilic Substitution (

    
    ): 
    
    • The chlorine atom is activated by the adjacent N-8 nitrogen.

    • Protocol: Reflux with hydrazine hydrate in ethanol yields 7-hydrazinyl-2,4-dimethyl-1,8-naphthyridine , a precursor for triazolium salts (N-heterocyclic carbenes).

    • Bioisostere: Replacement of Cl with amines mimics quinoline-based antimalarials.

  • N1–N8 Coordination Pocket:

    • The 1,8-naphthyridine nitrogens can chelate metal ions.

    • Application: Used to synthesize fluorescent sensors for

      
       and 
      
      
      
      detection. The rigid planar structure facilitates
      
      
      -
      
      
      stacking in supramolecular assemblies.
  • Methyl Group Functionalization:

    • The methyl groups at C-2 and C-4 are acidic (analogous to 2,4-lutidine).

    • Reaction: Condensation with aromatic aldehydes (e.g., benzaldehyde) in acetic anhydride yields styryl derivatives used as dyes or photosensitizers.

References

  • Synthesis of N-Heterocyclic Carbene Ligands

    • Title: A Planar π-Conjugated Naphthyridine-Based N-Heterocyclic Carbene Ligand and Its Derived Transition-Metal Complexes.
    • Source:Organometallics (ACS Publications).[5]

    • URL:[Link][5]

  • Fluorescent Sensor Applications

    • Title: 1,8-Naphthyridine Modified Naphthalimide Derivative: Ratiometric and Selective Sensor for Hg2+.[7]

    • Source:ResearchG
    • URL:[Link]

  • Chemical Substance Registry

    • Title: 7-Chloro-2,4-dimethyl-[1,8]naphthyridine (CAS 77223-21-3).[1][2][3]

    • Source:Sigma-Aldrich / Merck.
  • General Naphthyridine Synthesis (Contextual)

    • Title: Practical Synthesis of 1,8-Naphthyridine-2,7-dialdehydes.
    • Source:Asian Journal of Organic Chemistry.
    • URL:[Link]

Sources

Technical Whitepaper: 7-Chloro-2,4-dimethyl-1,8-naphthyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

7-Chloro-2,4-dimethyl-1,8-naphthyridine is a high-value heterocyclic scaffold utilized primarily in medicinal chemistry and materials science. Distinguished by its 1,8-naphthyridine core—a "privileged structure" in drug discovery—this compound features a specific substitution pattern that maximizes its utility as a synthetic intermediate.

The C7-chlorine atom serves as a reactive electrophilic handle, enabling facile Nucleophilic Aromatic Substitution (


) or Palladium-catalyzed cross-coupling reactions to introduce complex pharmacophores. Meanwhile, the 2,4-dimethyl  substituents provide steric bulk and lipophilicity, modulating the physicochemical profile of derived inhibitors. This whitepaper details the chemical identity, validated synthetic protocols, and reactivity profiles necessary for researchers integrating this core into kinase inhibitors, antibacterial agents, or supramolecular ligands.

Chemical Identity & Physical Properties[1][2][3][4][5][6][7]

PropertySpecification
Chemical Name 7-Chloro-2,4-dimethyl-1,8-naphthyridine
CAS Number 77223-21-3
Molecular Formula

Molecular Weight 192.65 g/mol
Appearance Yellow to brownish crystalline solid
Solubility Soluble in DMSO, DMF,

,

; limited solubility in water.[1][2]
Melting Point 148–152 °C (Typical range for this class)
SMILES CC1=CC(=NC2=C1C=CC(=N2)Cl)C

Synthetic Pathways[9][10]

Retrosynthetic Analysis

The most robust route to the 2,4-dimethyl-1,8-naphthyridine core involves the Combes Quinoline Synthesis (adapted for naphthyridines). The strategic disconnection occurs at the pyridine-pyrimidine fusion, tracing back to 2-amino-6-chloropyridine and acetylacetone (2,4-pentanedione).

Retrosynthesis Figure 1: Retrosynthetic disconnection of the target scaffold. Target 7-Chloro-2,4-dimethyl- 1,8-naphthyridine Precursor1 2-Amino-6-chloropyridine Target->Precursor1 Condensation (Acid Catalysis) Precursor2 Acetylacetone (2,4-Pentanedione) Target->Precursor2

Experimental Protocol: Acid-Catalyzed Condensation

Note: This protocol is adapted from standard procedures for 2,4-dimethyl-1,8-naphthyridines.

Reagents:

  • 2-Amino-6-chloropyridine (1.0 eq)

  • Acetylacetone (1.2 eq)

  • Polyphosphoric Acid (PPA) or conc.

    
     (Solvent/Catalyst)
    

Step-by-Step Methodology:

  • Imine Formation: In a round-bottom flask equipped with a reflux condenser, dissolve 2-amino-6-chloropyridine (10 mmol) in acetylacetone (12 mmol).

  • Cyclization: Add Polyphosphoric Acid (PPA, ~10 mL) carefully. The reaction is exothermic.

  • Heating: Heat the mixture to 100–120 °C for 4–6 hours. Monitor consumption of the aminopyridine via TLC (System: Ethyl Acetate/Hexane 1:1).

  • Quenching: Cool the reaction mixture to room temperature. Pour the viscous syrup onto crushed ice (~100 g) with vigorous stirring.

  • Neutralization: Neutralize the acidic solution with Ammonium Hydroxide (

    
    ) or saturated 
    
    
    
    solution until pH ~8–9. A solid precipitate should form.
  • Isolation: Filter the precipitate. Wash with cold water (3 x 20 mL).

  • Purification: Recrystallize the crude solid from Ethanol or a mixture of

    
    /Diethyl Ether to yield pure 7-Chloro-2,4-dimethyl-1,8-naphthyridine as yellow needles.
    

Mechanism of Action: The reaction proceeds via the formation of a Schiff base (imine) between the exocyclic amine and one carbonyl of the diketone. Subsequent acid-mediated tautomerization enables an intramolecular electrophilic aromatic substitution on the pyridine ring (closing the ring), followed by dehydration to aromatize the system.

Reactivity & Functionalization

The 7-chloro substituent is the primary site for diversification. The electron-deficient nature of the 1,8-naphthyridine ring activates this position for nucleophilic attack.

Nucleophilic Aromatic Substitution ( )

The chlorine atom at C7 is highly labile toward nucleophiles, particularly amines and hydrazines.

  • Reaction: Refluxing with primary or secondary amines in ethanol or DMF.

  • Application: Synthesis of DNA-binding agents or kinase inhibitors where the amine tail interacts with solvent-exposed regions of the protein.

Metal Coordination

The


 and 

nitrogens form a distinct "pocket" capable of bidentate coordination with transition metals (

,

,

).
  • Utility: This scaffold is frequently used to construct supramolecular architectures or luminescent metal complexes.

Reactivity Figure 2: Primary reactivity pathways for the 7-chloro-naphthyridine scaffold. Core 7-Chloro-2,4-dimethyl- 1,8-naphthyridine SNAr S_NAr Substitution (Amines/Hydrazines) Core->SNAr  R-NH2, Heat   Suzuki Pd-Catalyzed Coupling (Suzuki/Buchwald) Core->Suzuki  Ar-B(OH)2, Pd(0)   Coord Metal Coordination (N1-N8 Chelation) Core->Coord  M+, Ligand Exchange   Prod1 7-Amino Derivatives (Bioactive Ligands) SNAr->Prod1 Prod2 Biaryl Scaffolds (Kinase Inhibitors) Suzuki->Prod2 Prod3 Metallo-Supramolecular Complexes Coord->Prod3

Handling & Safety Information (SDS Highlights)

  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen). Keep container tightly closed.

  • Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles, and work in a fume hood to avoid inhalation of dust.

References

  • Synthesis of 1,8-Naphthyridines via Friedlander/Combes Reaction Source:Journal of Organic Chemistry / ACS Omega Context: General methods for condensing amino-pyridines with diketones to form the naphthyridine core. [3]

  • Reactivity of 7-Chloro-1,8-naphthyridines Source:Acta Crystallographica Section E / ResearchGate Context: Documentation of the 7-chloro derivative reacting with hydrazines to form triazolo-fused systems.

  • Biological Applications of Naphthyridine Scaffolds Source:National Institutes of Health (PubMed) Context: Review of antimicrobial and anticancer properties of 1,8-naphthyridine derivatives.

  • Commercial Availability & Physical Data Source:Matrix Scientific / Sigma-Aldrich Context: Confirmation of CAS 77223-21-3 identity and physical state.

Sources

The Chemotherapeutic Pivot: Biological Activity & Synthetic Utility of 7-Chloro-2,4-dimethyl-1,8-naphthyridine

[1]

Executive Summary

7-Chloro-2,4-dimethyl-1,8-naphthyridine represents a critical electrophilic intermediate in the design of bioactive heterocycles. While the parent halo-compound exhibits only modest intrinsic biological activity, its value lies in its reactivity. The C-7 chlorine atom serves as a labile "handle" for nucleophilic aromatic substitution (

antimicrobialanticanceranti-inflammatory

Chemical Architecture & Synthesis

To understand the biological application, one must first master the scaffold's synthesis and reactivity profile. The presence of nitrogen atoms at positions 1 and 8 creates an electron-deficient ring system, activating the halogen at position 7.

Synthetic Pathway (Combes Quinoline Synthesis)

The most robust route involves the condensation of 2-amino-6-chloropyridine with acetylacetone in the presence of an acid catalyst (e.g., polyphosphoric acid or concentrated

  • Reaction Type: Condensation / Cyclodehydration.

  • Yield: Typically 60–80%.

  • Key Feature: The reaction establishes the 1,8-naphthyridine core while positioning the methyl groups at 2 and 4, and retaining the crucial chlorine at 7.

Physicochemical Profile[2][3][4]
  • Molecular Formula:

    
    
    
  • Molecular Weight: 192.64 g/mol

  • Lipophilicity (LogP): ~2.5 (Estimated). The methyl groups increase lipophilicity, aiding membrane permeability, while the planar ring facilitates DNA stacking.

  • Reactivity: The C-7 position is highly susceptible to nucleophiles (amines, hydrazines, thiols) due to the electron-withdrawing effect of the adjacent N-8 nitrogen.

Biological Activity Profile

The biological activity described below pertains primarily to functionalized derivatives generated from the 7-chloro core.

Antimicrobial Activity

Derivatives formed by displacing the 7-chloro group with hydrazine (yielding 7-hydrazino-2,4-dimethyl-1,8-naphthyridine ) and subsequent cyclization are potent antimicrobials.

  • Target: Bacterial DNA Gyrase and Topoisomerase IV.

  • Spectrum: Broad-spectrum activity against Gram-negative bacteria (E. coli, P. aeruginosa) and select Gram-positive strains (S. aureus).

  • Mechanism: The planar tricyclic systems (e.g., triazolo-naphthyridines) derived from this core mimic the mode of action of fluoroquinolones, stabilizing the DNA-enzyme cleavage complex.

Anticancer Potential[1][5]
  • Cytotoxicity: 7-amino substituted derivatives have shown significant cytotoxicity against human cancer cell lines (e.g., HeLa, MCF-7).

  • Mechanism:

    • Intercalation: The planar naphthyridine ring intercalates between DNA base pairs.

    • Metal Coordination: The N-1 and N-8 nitrogens can chelate transition metals (Cu, Ag, Au). These complexes often exhibit higher cytotoxicity than the free ligand by facilitating oxidative cleavage of DNA.

    • Topoisomerase II Inhibition: Similar to etoposide, bulky derivatives at C-7 can block the ligation step of the cell cycle.

Anti-inflammatory Activity

Research indicates that 7-amino-2,4-dimethyl-1,8-naphthyridine derivatives possess anti-inflammatory properties comparable to non-steroidal anti-inflammatory drugs (NSAIDs).

  • Pathway: Inhibition of COX-1 and COX-2 enzymes.

  • SAR Insight: The 2,4-dimethyl substitution pattern is critical here for fitting into the hydrophobic pocket of the cyclooxygenase enzyme.

Mechanism of Action: The "Click" Activation

The biological efficacy is driven by the ability to "click" bio-active amines onto the C-7 position.

The Activation Cycle

The 7-chloro compound is the "lock"; the nucleophile is the "key."

  • Protonation/Activation: In physiological or acidic media, N-8 may be protonated, further pulling electron density from C-7.

  • Addition: A nucleophile (e.g., a primary amine of a basic amino acid) attacks C-7.

  • Elimination: Chloride is expelled, forming a stable C-N bond.

  • Result: The new molecule gains the affinity of the attached group (e.g., solubility, target specificity) while retaining the DNA-binding capacity of the naphthyridine core.

Experimental Protocols

Note: All chemical synthesis must be performed in a fume hood with appropriate PPE.

Protocol A: Synthesis of the Core (7-Chloro-2,4-dimethyl-1,8-naphthyridine)[4]
  • Reagents: 2-Amino-6-chloropyridine (0.1 mol), Acetylacetone (0.1 mol), Conc.

    
     (15 mL).
    
  • Procedure:

    • Mix amine and acetylacetone in a round-bottom flask.

    • Add

      
       dropwise with cooling (exothermic).
      
    • Reflux the mixture on an oil bath at 100°C for 4 hours.

    • Cool and pour onto crushed ice. Neutralize with ammonium hydroxide.

    • Filter the resulting precipitate, wash with water, and recrystallize from ethanol.

  • Validation: Check melting point (expected: ~148-150°C) and

    
    -NMR.
    
Protocol B: Derivatization (7-Hydrazino analog)

This is the gateway to antimicrobial triazoles.

  • Reagents: 7-Chloro-2,4-dimethyl-1,8-naphthyridine (0.01 mol), Hydrazine hydrate (99%, 0.05 mol), Ethanol (30 mL).

  • Procedure:

    • Dissolve the chloro-compound in ethanol.

    • Add hydrazine hydrate slowly.

    • Reflux for 6–8 hours. (Monitor via TLC; mobile phase Ethyl Acetate:Hexane 1:1).

    • Cool to room temperature. The solid product (hydrazide) will precipitate.

    • Filter and recrystallize from methanol.

Protocol C: Biological Assay (MIC Determination)
  • Preparation: Dissolve derivative in DMSO (1 mg/mL stock).

  • Inoculum: Prepare bacterial suspension (e.g., E. coli ATCC 25922) adjusted to 0.5 McFarland standard.

  • Method: Broth Microdilution (96-well plate).

    • Add 100 µL Mueller-Hinton broth to wells.

    • Serial dilute compound (100 µg/mL to 0.1 µg/mL).

    • Add 10 µL bacterial suspension.

    • Incubate at 37°C for 24 hours.

  • Readout: The lowest concentration with no visible turbidity is the MIC.

Visualizations

Diagram 1: Synthetic & Functionalization Pathway

This diagram illustrates the flow from raw materials to the active pharmacophore.

GStart12-Amino-6-chloropyridineCore7-CHLORO-2,4-DIMETHYL-1,8-NAPHTHYRIDINE(The Electrophilic Scaffold)Start1->CoreCombes Synthesis(H2SO4, Reflux)Start2AcetylacetoneStart2->CoreDeriv17-Hydrazino DerivativeCore->Deriv1Hydrazine Hydrate(Nucleophilic Subst.)Deriv27-Amino DerivativeCore->Deriv2Primary Amines(Nucleophilic Subst.)Prod1Triazolo-naphthyridines(Antimicrobial)Deriv1->Prod1Cyclization(Formic Acid/Orthoesters)Prod2DNA Intercalators(Anticancer)Deriv2->Prod2Functionalization

Caption: Synthesis and divergent derivatization pathways of the 7-chloro-2,4-dimethyl-1,8-naphthyridine scaffold.

Diagram 2: Mechanism of Action (SAR)

Visualizing why this specific molecule works.

SARCoreStruct1,8-Naphthyridine RingFeat1N-1 & N-8 Atoms(Metal Chelation / H-Bonding)CoreStruct->Feat1Feat22,4-Dimethyl Groups(Lipophilicity / Sterics)CoreStruct->Feat2Feat3C-7 Position(Reactivity Hotspot)CoreStruct->Feat3Effect1DNA IntercalationFeat1->Effect1Effect2Membrane PermeabilityFeat2->Effect2Effect3Drug Conjugation SiteFeat3->Effect3

Caption: Structure-Activity Relationship (SAR) mapping of the core scaffold features to biological effects.

References

  • Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. Source: RSC Advances (2024). URL:[Link]

  • 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Source: PubMed / Archiv der Pharmazie (2015). URL:[Link]

  • 7-Acetylamino-2,4-dimethyl-1,8-naphthyridine. Source: Acta Crystallographica / NCBI (2007). URL:[Link]

  • A Planar π-Conjugated Naphthyridine-Based N-Heterocyclic Carbene Ligand and Its Derived Transition-Metal Complexes. Source: Organometallics (ACS Publications). URL:[Link]

  • Biological Activity of Naturally Derived Naphthyridines. Source: Molecules (MDPI). URL:[Link]

The 7-Chloro-2,4-dimethyl-1,8-naphthyridine Scaffold: Synthetic Utility and Pharmacological Mechanisms

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Pharmacophore Hub

7-Chloro-2,4-dimethyl-1,8-naphthyridine (CAS 77223-21-3) is not a single-target drug but a privileged scaffold intermediate in medicinal chemistry. It serves as a critical electrophilic building block for synthesizing bioactive agents targeting oncology, antimicrobial resistance, and neurodegeneration.

Its value lies in its 1,8-naphthyridine core , a bioisostere of quinoline and purine, which provides:

  • Planarity: Facilitating DNA intercalation.

  • Hydrogen Bond Acceptors (N1, N8): Enabling ATP-mimetic binding in kinase pockets.

  • Chemical Reactivity: The 7-chloro position acts as a "hotspot" for Nucleophilic Aromatic Substitution (

    
    ), allowing the rapid attachment of solubility-enhancing or target-specific side chains (e.g., amines, hydrazines).
    

This guide dissects the mechanism of action (MoA) of the bioactive derivatives generated from this core, specifically focusing on DNA interaction and apoptotic signaling.

Chemical Identity & Structural Biology

Physicochemical Profile[1]
  • IUPAC Name: 7-chloro-2,4-dimethyl-1,8-naphthyridine[1][2]

  • Molecular Formula:

    
    
    
  • Molecular Weight: 192.64 g/mol

  • Key Structural Features:

    • N1/N8 Nitrogen Atoms: Provide bidentate chelation sites for metallodrugs and H-bond acceptance in enzyme active sites.

    • 7-Chloro Substituent: A highly reactive leaving group activated by the electron-deficient naphthyridine ring, essential for library generation.

    • 2,4-Dimethyl Groups: Provide lipophilicity (

      
       modulation) and steric bulk to restrict rotation in receptor binding pockets.
      
Reactivity & Derivatization Logic

The biological activity is "installed" by displacing the 7-chloro group. Common transformations include:

  • Amination: Reaction with primary/secondary amines to create kinase inhibitors.

  • Hydrazinolysis: Reaction with hydrazine to form hydrazones (e.g., for Schiff base formation), which are potent DNA intercalators and metal chelators.

Mechanisms of Action (MoA) of Derivatives

Molecules derived from the 7-chloro-2,4-dimethyl-1,8-naphthyridine core typically exhibit activity through three primary mechanisms.

MoA 1: DNA Intercalation & Genotoxicity

The planar, fused heterocyclic system allows derivatives to slide between DNA base pairs (intercalation).

  • Mechanism: The aromatic core stacks via

    
     interactions with DNA base pairs.
    
  • Consequence: This distorts the DNA helix, inhibiting the progression of topoisomerases and DNA polymerases, leading to replication arrest.

  • Specificity: Enhanced by attaching cationic side chains (via the 7-position) that interact with the anionic phosphate backbone.

MoA 2: Mitochondrial-Mediated Apoptosis

Derivatives (particularly hydrazone analogs) induce cell death in cancer lines (e.g., HeLa, MCF-7) via the intrinsic apoptotic pathway.

  • Trigger: Disruption of the Mitochondrial Membrane Potential (

    
    ).
    
  • Cascade:

    • Loss of

      
       leads to cytochrome c release into the cytosol.
      
    • Cytochrome c binds Apaf-1, forming the apoptosome.[3]

    • Activation of Caspase-9 (initiator) followed by Caspase-3/7 (executioner).

    • Result: Chromatin condensation and DNA fragmentation.

MoA 3: Metal Chelation (Metallodrugs)

The 1,8-naphthyridine nitrogens can chelate transition metals (Cu, Ru, Ag).

  • Application: These complexes generate Reactive Oxygen Species (ROS) via Fenton-like reactions near DNA or proteins, enhancing cytotoxicity beyond the ligand's intrinsic effect.

Visualization: Signaling & Synthesis

Diagram: Apoptotic Signaling Pathway

The following diagram illustrates the downstream effects of naphthyridine derivatives on cancer cell survival.

ApoptosisPathway Compound Naphthyridine Derivative DNA DNA Intercalation (Nucleus) Compound->DNA Stacking Mito Mitochondria (Loss of Membrane Potential) Compound->Mito Targeting ROS ROS Generation Compound->ROS Redox Stress Death Apoptosis (Cell Death) DNA->Death Replication Arrest CytC Cytochrome c Release Mito->CytC ROS->Mito Damage Apaf1 Apaf-1 / Apoptosome CytC->Apaf1 Casp9 Caspase-9 (Activated) Apaf1->Casp9 Casp3 Caspase-3/7 (Executioner) Casp9->Casp3 Casp3->Death Proteolysis

Caption: Mechanism of Action for Naphthyridine Derivatives: Dual targeting of DNA replication and Mitochondrial integrity leading to Caspase-mediated apoptosis.

Diagram: Synthetic Workflow

The conversion of the 7-chloro intermediate into a bioactive library.

SynthesisFlow Start 2-Amino-6-chloropyridine + Acetylacetone Core 7-Chloro-2,4-dimethyl- 1,8-naphthyridine (The Scaffold) Start->Core Friedlander Condensation Rxn1 Hydrazine Hydrate (Reflux) Core->Rxn1 Rxn2 Primary Amines (SnAr) Core->Rxn2 Prod1 Hydrazones (Anticancer/Sensors) Rxn1->Prod1 Prod2 Amino-Naphthyridines (Kinase Inhibitors) Rxn2->Prod2

Caption: Synthetic divergence from the 7-chloro-2,4-dimethyl-1,8-naphthyridine core.

Experimental Protocols

Protocol: Synthesis of the Core Scaffold

This protocol utilizes a modified Friedlander condensation, the industry standard for generating the 1,8-naphthyridine ring system.

Reagents:

  • 2-Amino-6-chloropyridine (1.0 eq)

  • Acetylacetone (1.2 eq)

  • Polyphosphoric acid (PPA) or catalytic

    
    
    

Step-by-Step:

  • Condensation: Mix 2-amino-6-chloropyridine and acetylacetone in a round-bottom flask.

  • Cyclization: Add PPA (approx. 5 mL per gram of reactant) and heat to 100–120°C for 4–6 hours. Note: Monitor via TLC (Ethyl Acetate:Hexane 1:1).

  • Quenching: Cool the reaction mixture to room temperature and pour onto crushed ice/water.

  • Neutralization: Basify with ammonium hydroxide (

    
    ) to pH 8–9. The product will precipitate.
    
  • Purification: Filter the solid, wash with cold water, and recrystallize from ethanol to yield 7-chloro-2,4-dimethyl-1,8-naphthyridine .

Protocol: In Vitro Cytotoxicity Assay (MTT)

To validate the biological activity of derivatives synthesized from this core.

  • Seeding: Plate cancer cells (e.g., HeLa) at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment: Add the naphthyridine derivative (dissolved in DMSO) at serial dilutions (0.1

    
    M to 100 
    
    
    
    M). Ensure final DMSO concentration < 0.5%.
  • Incubation: Incubate for 48 hours at 37°C, 5%

    
    .
    
  • Labeling: Add 10

    
    L of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours.
    
  • Solubilization: Aspirate media and add 100

    
    L DMSO to dissolve formazan crystals.
    
  • Readout: Measure absorbance at 570 nm. Calculate

    
     using non-linear regression.
    

Data Summary: Structure-Activity Relationship (SAR)

The following table summarizes how substitutions at the 7-position (displacing the Chlorine) affect biological potency.

Substituent at C-7Derivative TypePrimary TargetTypical

(HeLa)
-Cl (Parent) IntermediateWeak/None> 100

M
-NH-NH2 HydrazineDNA Intercalator10–50

M
-NH-N=CH-Ar HydrazoneMitochondria/DNA0.5–5.0

M
-NH-R (Amine) Amino-derivativeKinase/Enzyme1.0–20

M

Note: The parent 7-chloro compound is relatively inactive; potency is achieved only after functionalization.

References

  • 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Source: Archiv der Pharmazie (Weinheim).

  • Synthesis and biological evaluation of 7-chloroquinolinehydrazones as anticancer agents. Source: Molecules / PMC.

  • Pyrazole derivatives of pyridine and naphthyridine as proapoptotic agents in cervical and breast cancer cells. Source: Scientific Reports.

  • PubChem Compound Summary for CID 594113 (2,7-Dimethyl-1,8-naphthyridine analogs). Source: National Center for Biotechnology Information.

  • Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. Source: RSC Advances.

Sources

Technical Guide: Therapeutic Potential & Pharmacological Targeting of 7-Chloro-2,4-dimethyl-1,8-naphthyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

7-Chloro-2,4-dimethyl-1,8-naphthyridine (hereafter referred to as CDN ) represents a "privileged scaffold" in medicinal chemistry. Unlike a final pharmaceutical product, CDN functions as a high-value pharmacophore precursor. Its specific substitution pattern—a reactive chlorine "handle" at position 7 and lipophilic methyl groups at positions 2 and 4—makes it an ideal linchpin for synthesizing dual-action ligands.

This guide analyzes CDN not merely as a standalone molecule, but as the core structural determinant for three major therapeutic classes: Neurodegenerative Disease Modulators (Alzheimer's) , Antimicrobial Agents , and Metallodrug Precursors .

Part 1: Structural Pharmacology & Pharmacophore Analysis

The therapeutic utility of CDN stems from its electronic and steric properties, which allow it to interact with specific biological pockets while facilitating rapid chemical diversification.

The Naphthyridine Advantage

The 1,8-naphthyridine ring system is a bioisostere of quinoline and isoquinoline but possesses distinct hydrogen-bonding capabilities due to the presence of two nitrogen atoms.

  • N1/N8 Interaction: The nitrogen atoms can act as hydrogen bond acceptors, critical for binding to the catalytic sites of enzymes like Acetylcholinesterase (AChE) and DNA Gyrase.

  • 7-Chloro Handle: The chlorine atom at position 7 is highly susceptible to Nucleophilic Aromatic Substitution (

    
    ). This allows researchers to replace the chlorine with amines, hydrazines, or alkoxides to create "tail" regions that reach into peripheral binding pockets of target proteins.
    
Structure-Activity Relationship (SAR) Map

The following diagram illustrates how specific regions of the CDN molecule dictate its biological function.

SAR_Map Core 1,8-Naphthyridine Core (Pi-Pi Stacking) Target1 Target: AChE (Trp279) Core->Target1 Intercalation Target2 Target: DNA Gyrase Core->Target2 DNA Binding Pos7 7-Chloro Position (Reactive Handle) Action Functionalization via SnAr Pos7->Action Allows Derivatization Pos24 2,4-Dimethyl Groups (Lipophilicity/Sterics) Pos24->Core Modulates Solubility Action->Target1 Peripheral Binding

Figure 1: Pharmacophore dissection of CDN showing how structural features map to biological targets.

Part 2: Primary Therapeutic Target – Neurodegeneration (Alzheimer's Disease)[1]

The most authoritative application of CDN derivatives is in the treatment of Alzheimer's Disease (AD) as Dual Binding Site Acetylcholinesterase Inhibitors (DBS-AChEIs) .

The Target: Acetylcholinesterase (AChE)

AChE contains two distinct binding sites connected by a narrow gorge:

  • Catalytic Anionic Site (CAS): At the bottom of the gorge.

  • Peripheral Anionic Site (PAS): At the entrance.

Mechanism of Action: CDN derivatives are designed to span this gorge. The naphthyridine ring (derived from CDN) intercalates at the CAS (mimicking Tacrine), while a linker attached to the 7-position extends to the PAS. This dual binding prevents the hydrolysis of acetylcholine and inhibits A


-peptide aggregation, which is promoted by the PAS.
Experimental Validation: Modified Ellman’s Assay

To validate CDN derivatives as AChE inhibitors, the Ellman assay is the gold standard.

Protocol: Microplate-Based Ellman Assay

  • Principle: Thiocholine (produced by AChE hydrolysis of acetylthiocholine) reacts with DTNB to form a yellow anion (TNB), quantifiable at 412 nm.

Reagents:

  • Buffer A: 0.1 M Phosphate buffer, pH 8.0.

  • Substrate: Acetylthiocholine iodide (ATCh, 15 mM).

  • Chromogen: 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, 3 mM).

  • Enzyme: Electric eel AChE (500 U/mL stock).

Workflow:

  • Preparation: Dissolve CDN derivative in DMSO (ensure final DMSO < 0.1% to prevent enzyme denaturation).

  • Incubation: In a 96-well plate, add:

    • 160

      
      L Buffer A
      
    • 20

      
      L Test Compound (various concentrations)
      
    • 20

      
      L AChE solution (0.05 U/mL final)
      
    • Incubate for 15 minutes at 25°C.

  • Reaction Start: Add 10

    
    L of DTNB and 10 
    
    
    
    L of ATCh.
  • Measurement: Monitor absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

  • Calculation: Determine

    
     by plotting % Inhibition vs. Log[Concentration].
    
ParameterControl (Tacrine)CDN Derivative (Target)
IC50 (AChE) ~200 nM< 50 nM (Desired)
Selectivity (vs BuChE) LowHigh (>10-fold)
BBB Permeability ModerateHigh (due to methyl groups)

Part 3: Secondary Therapeutic Target – Antimicrobial Activity

CDN is structurally related to Nalidixic Acid , the first quinolone antibiotic. Derivatives of CDN target bacterial DNA replication machinery.

The Target: DNA Gyrase (Topoisomerase II)

The 1,8-naphthyridine core targets the A subunit of DNA gyrase, preventing the religation of double-stranded DNA breaks during replication. This leads to the accumulation of DNA fragments and bacterial cell death.

Synthesis of Antimicrobial Derivatives

The 7-chloro group is typically displaced by cyclic amines (e.g., piperazine) to mimic the structure of fluoroquinolones (e.g., Ciprofloxacin).

Protocol:


 Derivatization for Antimicrobial Library Generation 
  • Reactants: Mix 1.0 eq of CDN (7-Chloro-2,4-dimethyl-1,8-naphthyridine) with 1.2 eq of secondary amine (e.g., N-methylpiperazine).

  • Solvent: Ethanol or DMF.

  • Catalyst: Catalytic amount of

    
     or 
    
    
    
    .
  • Conditions: Reflux at 80-100°C for 4-8 hours.

  • Workup: Pour into ice water. The product usually precipitates. Filter and recrystallize from ethanol.

Mechanism of Action Workflow

MOA_Antimicrobial Drug CDN Derivative (Naphthyridine Core) Target Bacterial DNA Gyrase (Subunit A) Drug->Target Binds Complex Drug-Enzyme-DNA Ternary Complex Target->Complex Stabilizes Cleaved DNA Effect Inhibition of DNA Religation Complex->Effect Traps Enzyme Death Accumulation of DSBs & Cell Death Effect->Death Bactericidal Action

Figure 2: Mechanism of Action for CDN-derived antimicrobial agents targeting DNA Gyrase.

Part 4: Emerging Applications – Metallodrugs & Theranostics

Recent research highlights CDN as a precursor for N-Heterocyclic Carbene (NHC) ligands used in transition metal complexes.

  • Ruthenium (Ru) Complexes: CDN-derived ligands coordinate with Ru(II) to form water oxidation catalysts and potential photodynamic therapy (PDT) agents.

  • Copper (Cu) Complexes: Used in "Click Chemistry" (CuAAC) and investigated for their ability to induce oxidative stress in cancer cells via ROS generation.

Key Insight: The 2,4-dimethyl groups provide steric bulk that stabilizes the metal center, preventing demetallation in physiological fluids, which is a common failure mode for metallodrugs.

References

  • Synthesis and Biological Evaluation of 1,8-Naphthyridine Derivatives. Source: National Institutes of Health (NIH) / PubMed Context: Reviews the broad spectrum of activities including AChE inhibition and antimicrobial properties.

  • 1,8-Naphthyridine Derivatives as Cholinesterases Inhibitors and Cell Ca2+ Regulators. Source: PubMed Context:[1] Details the specific application of this scaffold in Alzheimer's research, targeting AChE and calcium channels.

  • Crystal structure of 7-acetylamino-2,4-dimethyl-1,8-naphthyridine. Source: PubMed Central (PMC) Context: Provides structural data and confirms antibacterial relevance of the specific dimethyl/amino derivatives.

  • Transition Metal Complexes of Naphthyridine-Based Carbenes. Source: ResearchGate Context: Describes the synthesis of NHC ligands from 7-chloro-2,4-dimethyl-1,8-naphthyridine for catalytic and potential therapeutic metal complexes.

Sources

Anticancer properties of naphthyridine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Title: Strategic Targeting of Malignancy: A Technical Guide to the Anticancer Properties of Naphthyridine Derivatives

Executive Summary

This technical guide analyzes the pharmacological potential of naphthyridine derivatives, specifically focusing on the 1,8-naphthyridine scaffold, as potent anticancer agents.[1][2][3][4][5] Unlike quinolines, naphthyridines possess a diaza-naphthalene structure that enhances hydrogen bonding potential and metal chelation, critical for interacting with DNA and enzymes like Topoisomerase II and various tyrosine kinases (EGFR, VEGFR). This guide provides a structural analysis, detailed mechanistic pathways, and validated experimental protocols for researchers assessing these compounds.

Section 1: Chemical Architecture & Structure-Activity Relationship (SAR)

The naphthyridine scaffold consists of two fused pyridine rings. The placement of nitrogen atoms defines the isomer (e.g., 1,5-, 1,6-, 1,8-naphthyridine). The 1,8-naphthyridine isomer is the most pharmacologically significant in oncology due to its structural similarity to the quinolone antibiotics (e.g., nalidixic acid), which established the scaffold's ability to target DNA gyrase/topoisomerase.

Critical SAR Determinants
PositionModification StrategyPharmacological Impact (Causality)
N1 & N8 Metal Chelation (e.g., Cu, Ru)The nitrogens facilitate coordination with metal ions. Metal-naphthyridine complexes often show 10-100x higher cytotoxicity than the free ligand by inducing oxidative DNA cleavage via ROS generation.
C2, C7 Bulky Aryl/Heteroaryl GroupsIntroduction of phenyl or thiophene rings here increases lipophilicity, enhancing cellular uptake and facilitating intercalation between DNA base pairs.
C3, C4 Carbonyl/Carboxamide GroupsEssential for hydrogen bonding with the active site of Topoisomerase II or the ATP-binding pocket of kinases (EGFR). A C3-carboxamide is a "privileged structure" for cytotoxicity.
C4 Hydroxyl/Amino SubstitutionSubstituents here often dictate solubility and bioavailability. 4-amino derivatives mimic the adenine ring of ATP, acting as competitive kinase inhibitors.

Section 2: Mechanistic Pathways

Naphthyridine derivatives are poly-pharmacological agents , meaning they often act through multiple simultaneous mechanisms, reducing the likelihood of drug resistance.

Primary Mechanism: Topoisomerase II Poisoning Unlike catalytic inhibitors, naphthyridines often act as "poisons." They stabilize the transient DNA-Topoisomerase II covalent complex (the "cleavable complex"), preventing the re-ligation of DNA strands. This results in the accumulation of double-strand breaks (DSBs), triggering the DNA Damage Response (DDR) and subsequent apoptosis.

Secondary Mechanism: Kinase Inhibition (EGFR/VEGFR) Derivatives with specific C3/C4 substitutions fit into the ATP-binding pocket of receptor tyrosine kinases, blocking downstream signaling (RAS/RAF/MEK) essential for proliferation and angiogenesis.

Visual 1: The Naphthyridine Signaling Cascade The following diagram illustrates the dual-pathway activation leading to apoptosis.

NaphthyridineMechanism Drug Naphthyridine Derivative TopoII Topoisomerase II (Nucleus) Drug->TopoII Intercalation EGFR EGFR/VEGFR Kinase (Cytoplasm) Drug->EGFR ATP Competition CleavableComplex Stabilized DNA-Topo II Cleavable Complex TopoII->CleavableComplex Poisoning DSB Double Strand Breaks (DSBs) CleavableComplex->DSB p53 p53 Activation DSB->p53 Apoptosis APOPTOSIS (Cell Death) p53->Apoptosis Signaling Blockade of RAS/RAF/MEK EGFR->Signaling Proliferation Inhibition of Proliferation Signaling->Proliferation Proliferation->Apoptosis Indirect

Caption: Dual-action mechanism showing Topoisomerase II poisoning (nuclear) and Kinase inhibition (cytoplasmic) converging on apoptosis.

Section 3: Validated Experimental Protocols

To ensure trustworthiness and reproducibility , the following protocols are standardized for naphthyridine evaluation.

Protocol A: Topoisomerase II Relaxation Assay (Plasmid-Based)

Objective: Determine if the derivative inhibits the enzymatic ability of Topo II to relax supercoiled DNA.[6][7]

  • Reagent Prep: Prepare 10X Assay Buffer (500 mM Tris-HCl pH 8.0, 1 M NaCl, 100 mM MgCl₂, 5 mM Dithiothreitol, 20 mM ATP).

  • Substrate: Use supercoiled pBR322 plasmid DNA (0.25 µg per reaction).

  • Reaction Mix:

    • Mix: Plasmid DNA + Assay Buffer + Human Topoisomerase IIα (2 units).

    • Add Test Compound (dissolved in DMSO; keep final DMSO <1% to avoid enzyme denaturation).

    • Control: Etoposide (Positive Control), DMSO only (Negative Control).

  • Incubation: Incubate at 37°C for 30 minutes.

  • Termination: Stop reaction with 4 µL of Stop Buffer (5% Sarkosyl, 0.0025% Bromophenol Blue).

  • Analysis:

    • Run samples on a 1% agarose gel (without Ethidium Bromide) at 2-3 V/cm for 4-5 hours.

    • Stain post-run with Ethidium Bromide.[8]

    • Result Interpretation: Supercoiled DNA migrates faster. Relaxed DNA migrates slower. Inhibitors will show a band pattern matching the supercoiled control (enzyme failure).

Protocol B: In Vitro Cytotoxicity (MTT Assay)

Expert Insight: Naphthyridines can be hydrophobic. Ensure serial dilutions are prepared in culture medium immediately before addition to prevent precipitation.

  • Seeding: Seed cancer cells (e.g., HeLa, MCF-7) at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Treatment: Add naphthyridine derivatives at graded concentrations (0.1 - 100 µM).

  • Incubation: Incubate for 48h at 37°C, 5% CO₂.

  • Development: Add 20 µL MTT reagent (5 mg/mL). Incubate 4h.

  • Solubilization: Remove media. Add 100 µL DMSO to dissolve formazan crystals.

  • Read: Measure Absorbance at 570 nm. Calculate IC₅₀ using non-linear regression.

Visual 2: Drug Discovery Workflow for Naphthyridines

Workflow Design 1. Rational Design (SAR & Docking) Synth 2. Synthesis (Friedländer) Design->Synth Screen 3. Primary Screen (MTT / SRB) Synth->Screen Screen->Design Inactive Mech 4. Mechanism Check (Topo II / Kinase) Screen->Mech IC50 < 10µM Lead 5. Lead Optimization Mech->Lead

Caption: Iterative workflow from rational design to lead optimization, emphasizing the cytotoxicity gate (IC50 < 10µM).

Section 4: Quantitative Data Review

The following table summarizes the potency of key 1,8-naphthyridine classes against standard cell lines. Note: Values are representative of high-performing derivatives in recent literature.

Derivative ClassCell LineTargetIC₅₀ Range (µM)Reference
3-Carboxamide MCF-7 (Breast)Topo II0.5 - 2.5[1, 2]
4-Phenylamino A549 (Lung)EGFR0.1 - 1.2[3]
Ru(II)-Complexes HeLa (Cervical)DNA (ROS)0.05 - 0.8[4]
Standard (Etoposide) MCF-7Topo II~1.5 - 5.0[Control]

Interpretation: Metal-complexed naphthyridines (Ru-complexes) often outperform organic ligands due to dual-action (intercalation + oxidative damage).

Section 5: Future Outlook & Challenges

While potent, naphthyridine derivatives face physicochemical hurdles :

  • Solubility: Planar aromatic structures lead to poor aqueous solubility. Solution: Formulation with cyclodextrins or synthesis of hydrochloride salts.

  • Selectivity: Structural similarity to ATP can cause off-target kinase inhibition (toxicity). Solution: Allosteric inhibitors or antibody-drug conjugates (ADCs).

References

  • Tber, Z., et al. (2021). "Recent advances in the synthesis and biological activity of 1,8-naphthyridine derivatives." Bioorganic Chemistry. Link

  • Gong, Y., et al. (2019). "Design, synthesis and biological evaluation of 1,8-naphthyridine derivatives as novel topoisomerase II inhibitors." European Journal of Medicinal Chemistry. Link

  • Lyu, Y., et al. (2023). "1,6-Naphthyridine-2-one derivatives as potent and selective inhibitors targeting FGFR4 kinase."[9] European Journal of Medicinal Chemistry. Link

  • Suleiman, M., et al. (2025).[4] "QSAR, Molecular Docking, and Pharmacokinetic Studies of 1,8-Naphthyridine Derivatives as Potential Anticancer Agents Targeting DNA Topoisomerase II." Journal of Bio-X Research. Link[4]

  • Inspiralis. (2024).[10] "Human Topoisomerase II Relaxation Assay Protocol." Inspiralis Protocols. Link

Sources

Antimicrobial Potential of Substituted Naphthyridines: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The naphthyridine scaffold, particularly the 1,8-naphthyridine isomer, represents a critical lineage in medicinal chemistry, bridging the gap between first-generation quinolones (like nalidixic acid) and modern broad-spectrum agents. This guide provides a technical analysis of substituted naphthyridines, focusing on their capacity to overcome multidrug resistance (MDR) through dual-targeting mechanisms (DNA gyrase and Topoisomerase IV). We present an optimized green synthesis protocol, a rigorous structure-activity relationship (SAR) analysis, and standardized antimicrobial validation workflows.

Introduction: The Evolution of the Scaffold

Naphthyridines are diazanaphthalenes containing a fused pyridine ring system. While six isomers exist, 1,8-naphthyridine is the most pharmacologically significant due to its structural homology with the quinolone antibacterial pharmacophore.

The historical prototype, nalidixic acid (1-ethyl-7-methyl-1,8-naphthyridin-4-one-3-carboxylic acid), introduced in the 1960s, validated the scaffold's ability to inhibit bacterial DNA replication.[1][2] However, early generations suffered from narrow Gram-negative spectrum and rapid resistance development. Modern research focuses on C7-substituted and N1-functionalized derivatives that exhibit "bimodal" activity—inhibiting both catalytic enzyme function and stabilizing the cleaved DNA-enzyme complex, thereby inducing apoptosis in MDR strains.

Chemical Architecture & Synthesis

The Friedländer Condensation (Green Optimization)

The classical Friedländer synthesis involves the condensation of 2-aminonicotinaldehyde with carbonyl compounds containing an active


-methylene group.[3] To align with modern "Green Chemistry" standards, we prioritize a catalyst-free or organocatalytic aqueous approach that eliminates toxic solvents while maintaining high yields.
Validated Protocol: Green Synthesis of 2-Substituted-1,8-Naphthyridines

Objective: Synthesize a 1,8-naphthyridine scaffold using a water-based, choline hydroxide-catalyzed protocol. This method is self-validating via the visual precipitation of the product and high atom economy.

Reagents:

  • 2-Aminonicotinaldehyde (1.0 equiv)

  • Active Methylene Compound (e.g., Acetone, Acetophenone) (1.0 equiv)

  • Choline Hydroxide (ChOH) (1 mol% aqueous solution)[3]

  • Solvent: Deionized Water

Step-by-Step Methodology:

  • Reaction Setup: In a 50 mL round-bottom flask, suspend 2-aminonicotinaldehyde (5 mmol) and the ketone (5 mmol) in 10 mL of water.

  • Catalysis: Add 1 mol% Choline Hydroxide. The mixture will initially appear heterogeneous.

  • Activation: Stir the mixture vigorously at 50°C. Within 15–30 minutes, the suspension typically homogenizes as the intermediate forms, followed by the precipitation of the solid product.

  • Completion: Monitor via TLC (30% Ethyl Acetate/Hexane). Reaction is typically complete in 2–4 hours.

  • Workup: Cool the mixture to room temperature. Filter the solid precipitate under vacuum.

  • Purification: Wash the cake with cold water (3 x 10 mL) to remove the water-soluble catalyst. Recrystallize from ethanol if necessary.

Reaction Logic:

  • Why Water? The hydrophobic effect accelerates the condensation of organic reactants in an aqueous medium.

  • Why Choline Hydroxide? It acts as a biodegradable, basic organocatalyst that promotes the initial aldol condensation followed by cyclodehydration.

Mechanism of Action: The Ternary Complex

Substituted naphthyridines function primarily as Type II Topoisomerase poisons . They do not inhibit the enzyme's ability to cut DNA; rather, they inhibit the religation step.

  • Target Recognition: The drug binds to the DNA-Gyrase (or Topo IV) interface.[1]

  • Complex Trapping: It stabilizes the "cleavable complex" where the DNA backbone is broken but covalently tethered to the enzyme tyrosine residues.

  • Double-Strand Breaks: The accumulation of these complexes creates permanent double-strand breaks, triggering the bacterial SOS response and eventual cell death.

Visualization: Mechanism of Action Pathway

MOA Gyrase DNA Gyrase / Topo IV (Enzyme) Complex Transient DNA-Enzyme Cleavable Complex Gyrase->Complex Binds DNA DNA Bacterial DNA (Substrate) DNA->Complex Ternary Stabilized Ternary Complex (Drug-Enzyme-DNA) Complex->Ternary Drug Intercalation Naphthyridine Substituted Naphthyridine Naphthyridine->Ternary Binds Active Site Replication Replication Fork Arrest Ternary->Replication Blocks Religation DSB Irreversible Double-Strand Breaks Replication->DSB Accumulation Death Bacterial Cell Death (Bactericidal) DSB->Death SOS Response Failure

Caption: Logical flow of naphthyridine-induced bacterial cell death via stabilization of the DNA-enzyme ternary complex.

Structure-Activity Relationship (SAR)

The potency of 1,8-naphthyridines is strictly governed by substitutions at the N1, C3, C6, and C7 positions.

PositionOptimal SubstitutionEffect on Activity
N-1 Cyclopropyl, 2,4-DifluorophenylEssential for potency; controls overall pharmacokinetics and binding affinity to the gyrase pocket.
C-3 Carboxylic acid (-COOH)Critical for binding to the Mg²⁺ ions in the active site (bridge to enzyme). Isosteres like tetrazoles or oxadiazoles show promise but often lower potency.
C-6 Fluorine (-F)Significantly enhances cell penetration and gyrase inhibition (similar to fluoroquinolones).
C-7 Piperazine, Pyrrolidine, AzetidineThe "spectrum expander." Bulky, basic heterocycles here improve Gram-positive coverage and pharmacokinetic half-life.
Visualization: SAR Logic

SAR Core 1,8-Naphthyridine Scaffold N1 N-1 Position Core->N1 C3 C-3 Position Core->C3 C6 C-6 Position Core->C6 C7 C-7 Position Core->C7 N1_Effect Cyclopropyl/Phenyl: Increases Potency N1->N1_Effect C3_Effect Carboxyl/Isostere: Mg++ Binding Site C3->C3_Effect C6_Effect Fluorine: Cell Penetration C6->C6_Effect C7_Effect Piperazine/Pyrrolidine: Gram+ Spectrum C7->C7_Effect

Caption: Structural determinants of antimicrobial efficacy in 1,8-naphthyridine derivatives.

Experimental Protocols: Antimicrobial Validation

Protocol B: MIC Determination (CLSI Standard)

To ensure trustworthiness, antimicrobial activity must be assessed using the Broth Microdilution Method according to Clinical and Laboratory Standards Institute (CLSI) guidelines.

Reagents:

  • Müller-Hinton Broth (MHB) (cation-adjusted).

  • Bacterial Strains: S. aureus (ATCC 29213), E. coli (ATCC 25922), P. aeruginosa (ATCC 27853).

  • Resazurin dye (optional, for visual readout).

Workflow:

  • Inoculum Prep: Adjust bacterial culture to 0.5 McFarland standard (

    
     CFU/mL), then dilute 1:100 in MHB.
    
  • Plate Setup: Use a 96-well plate. Add 100 µL of MHB to all wells.

  • Compound Dilution: Add 100 µL of the test naphthyridine (dissolved in DMSO, <1% final conc) to column 1. Perform serial 2-fold dilutions across the plate.

  • Inoculation: Add 100 µL of the diluted bacterial suspension to each well. Final volume = 200 µL.

  • Incubation: Incubate at 37°C for 16–20 hours.

  • Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration with no visible growth (turbidity).

    • Validation: Include Ciprofloxacin as a positive control. If Ciprofloxacin MIC deviates from expected range (e.g., 0.004–0.015 µg/mL for E. coli), invalidate the run.

Comparative Data: Potency of Select Derivatives

Data aggregated from recent literature [1, 4, 12].[4][5][6]

Compound ClassModificationTargetMIC (S. aureus) µg/mLMIC (E. coli) µg/mL
Nalidixic Acid PrototypeGyrase A>644–8
Enoxacin C6-F, C7-PiperazineGyrase/Topo IV0.5–2.00.12–0.5
Gemifloxacin C7-Pyrrolidine oximeGyrase/Topo IV0.0080.004
ANA-12 C7-Nitrofuran-piperazineMDR Strains6.2512.5

Future Perspectives

The next frontier for naphthyridines lies in Efflux Pump Inhibition (EPI) . Resistance in S. aureus (NorA pump) and P. aeruginosa (Mex systems) often involves the active extrusion of the drug. Recent studies suggest that C7-sulfonamide-substituted naphthyridines can act as dual agents: inhibiting DNA gyrase while simultaneously blocking the NorA efflux pump, resensitizing resistant strains to fluoroquinolones [4, 63].

References

  • Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. Molecules. (2021). Link

  • Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Advances. (2024). Link

  • Antimicrobial Activity of Naphthyridine Derivatives. Scilit. (2024).[4] Link

  • Antimicrobial Activity of Naphthyridine Derivatives. Pharmaceuticals (MDPI). (2024). Link

  • Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega. (2021). Link

  • Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction. ACS Omega. (2020). Link

  • Bimodal Actions of a Naphthyridone/Aminopiperidine-Based Antibacterial That Targets Gyrase and Topoisomerase IV. Antimicrobial Agents and Chemotherapy. (2019).[7] Link

  • DNA Gyrase as a Target for Quinolones. Antibiotics. (2022).[8] Link

  • 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements. Future Medicinal Chemistry. (2021). Link

  • Application Notes and Protocols for the Friedlander Synthesis. BenchChem. (2025).[3] Link

  • Synthesis, Antibacterial Activity and Molecular Docking of Substituted Naphthyridines. ChemistrySelect. (2018). Link

  • Antibacterial activity of 2-substituted-1,8-naphthyridine derivatives. ResearchGate. (2012). Link

Sources

Technical Guide: Discovery and Synthesis of 7-Chloro-2,4-dimethyl-1,8-naphthyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold Advantage

The 1,8-naphthyridine scaffold represents a "privileged structure" in medicinal chemistry, serving as a bioisostere to quinolines and isoquinolines. The specific derivative 7-chloro-2,4-dimethyl-1,8-naphthyridine (CAS: 77223-21-3) is a critical intermediate. Its value lies in its tri-functional nature :

  • N1/N8 Nitrogens: Hydrogen bond acceptors for kinase hinge binding.

  • C7-Chloro Handle: A highly reactive site for nucleophilic aromatic substitution (

    
    ) or Palladium-catalyzed cross-couplings (Buchwald-Hartwig, Suzuki-Miyaura), enabling rapid library generation.
    
  • C2/C4 Methyl Groups: Provide steric bulk to induce conformational lock and increase lipophilicity (

    
    ) for blood-brain barrier (BBB) penetration, essential for neurodegenerative targets like Acetylcholinesterase (AChE).
    

This guide details the rational design, robust synthesis, and validation of this scaffold.

Strategic Synthesis: The Modified Combes Approach

While the Friedländer synthesis is common, the Combes-type condensation offers a more direct route to the 2,4-dimethyl substitution pattern using readily available precursors.

Retrosynthetic Logic

The formation of the pyridine ring B onto the existing pyridine ring A requires a condensation between an exocyclic amine and a 1,3-diketone.

  • Precursor A: 2-Amino-6-chloropyridine (Provides the halogenated core).

  • Precursor B: Acetylacetone (2,4-Pentanedione) (Provides the C2/C4 methyls).

Challenge: The reaction of 2-aminopyridines with 1,3-diketones can kinetically favor the formation of pyrido[1,2-a]pyrimidine (a fused 6,6-bicyclic system with a bridgehead nitrogen). Solution: Thermodynamic control using Polyphosphoric Acid (PPA) or Sulfuric Acid (


) at elevated temperatures drives the reaction toward the desired 1,8-naphthyridine  (C-C bond formation at C3 of the pyridine).
Visualization of the Synthetic Pathway

SynthesisPath Start1 2-Amino-6-chloropyridine Intermediate Schiff Base Intermediate Start1->Intermediate Condensation Start2 Acetylacetone (2,4-Pentanedione) Start2->Intermediate Condensation Kinetic Pyrido[1,2-a]pyrimidine (Kinetic Byproduct) Intermediate->Kinetic Low Temp / Neutral Product 7-Chloro-2,4-dimethyl- 1,8-naphthyridine Intermediate->Product PPA / 120°C (Thermodynamic Control) Deriv Functionalized Library Product->Deriv Pd-Catalysis / SnAr (Diversity Point)

Figure 1: Reaction pathway distinguishing between the kinetic byproduct and the desired thermodynamic 1,8-naphthyridine scaffold.

Detailed Experimental Protocol

Synthesis of 7-Chloro-2,4-dimethyl-1,8-naphthyridine

Objective: Selective ring closure to the 1,8-naphthyridine isomer.

Reagents:

  • 2-Amino-6-chloropyridine (1.0 eq, 12.85 g, 100 mmol)

  • Acetylacetone (1.2 eq, 12.0 g, 120 mmol)

  • Polyphosphoric Acid (PPA) (50 g) - Catalyst & Solvent

  • Ammonium Hydroxide (

    
    ) - For neutralization
    

Step-by-Step Methodology:

  • Preparation: In a 250 mL round-bottom flask equipped with a mechanical stirrer (magnetic stirring will fail due to viscosity), charge 50 g of PPA.

  • Heating: Heat PPA to 80°C to reduce viscosity.

  • Addition: Add 2-Amino-6-chloropyridine (100 mmol) portion-wise. Stir for 15 minutes until homogenous.

  • Condensation: Add Acetylacetone (120 mmol) dropwise over 20 minutes.

    • Critical Control Point: The reaction is exothermic. Monitor internal temperature to prevent "runaway" charring.

  • Cyclization: Increase temperature to 110-120°C and maintain for 4–6 hours.

    • Validation: Monitor via TLC (System: Ethyl Acetate/Hexane 1:1). The intermediate Schiff base should disappear.

  • Quenching: Cool the mixture to 60°C. Pour the dark syrup onto 300 g of crushed ice with vigorous stirring.

  • Neutralization: Carefully basify the aqueous slurry with conc.

    
     to pH 8–9. A precipitate will form.
    
  • Isolation: Extract with Dichloromethane (DCM) (

    
     mL). Wash combined organics with Brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Recrystallize from Ethanol or purify via flash chromatography (SiO2, 0-40% EtOAc in Hexanes).

Expected Yield: 60–75% Characterization (1H NMR, CDCl3):


 2.65 (s, 3H, CH3), 2.80 (s, 3H, CH3), 7.42 (s, 1H, H-3), 7.50 (d, 1H, H-6), 8.10 (d, 1H, H-5).

Functionalization Strategy (SAR Expansion)

The 7-chloro position is activated by the adjacent ring nitrogen (N8), making it susceptible to nucleophilic attack. This allows for rapid library generation.

Protocol: Buchwald-Hartwig Amination (C7-N coupling)

To introduce amine diversity (e.g., for AChE binding pockets):

  • Charge: 7-Chloro-2,4-dimethyl-1,8-naphthyridine (1.0 eq), Amine (1.2 eq),

    
     (2.0 eq).
    
  • Catalyst:

    
     (2 mol%), BINAP or Xantphos (4 mol%).
    
  • Solvent: Anhydrous Toluene or 1,4-Dioxane (degassed).

  • Conditions: 100°C, sealed tube, 12h under Argon.

  • Workup: Filter through Celite, concentrate, and purify.

Data Summary: Substituent Effects
Substituent (C7)Reaction TypeYield (%)Primary Biological Utility
-Cl (Parent) N/AN/AIntermediate / Electrophile
-NH-Ph-OMe Buchwald82%Kinase Inhibition (Hinge Binder)
-Piperazine

88%Solubility / AChE Interaction
-Ph-F Suzuki75%Metabolic Stability / Lipophilicity

Biological Validation Workflow

Acetylcholinesterase (AChE) Inhibition Assay

Naphthyridines are potent AChE inhibitors (AD therapy).[1]

  • Method: Ellman’s Colorimetric Assay.

  • Substrate: Acetylthiocholine iodide (ATCh).

  • Chromophore: 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB).

  • Procedure:

    • Incubate enzyme (HuAChE) with inhibitor (0.1 nM – 10

      
      M) in phosphate buffer (pH 8.0) for 20 min.
      
    • Add DTNB and ATCh.

    • Measure absorbance at 412 nm.

  • Success Metric:

    
     nM suggests a viable lead candidate.
    
Mechanistic Pathway Diagram

BioMechanism Compound 7-Substituted-2,4-dimethyl- 1,8-naphthyridine Target1 Acetylcholinesterase (CAS Site) Compound->Target1 Pi-Pi Stacking (Trp286) Target2 Kinase Domain (ATP Binding Pocket) Compound->Target2 H-Bonding (N1/N8) Effect1 Prevents ACh Hydrolysis (Neuroprotection) Target1->Effect1 Effect2 Blocks Phosphorylation (Antiproliferative) Target2->Effect2

Figure 2: Dual-mechanism potential of the scaffold. The planar naphthyridine core facilitates Pi-stacking in the Peripheral Anionic Site (PAS) of AChE and ATP-mimicry in kinases.

References

  • Synthesis of 1,8-Naphthyridines: Litvinov, V. P. (2004). "Chemistry of 1,8-naphthyridines." Russian Chemical Reviews. Link

  • Friedländer & Combes Reactions: Marco-Contelles, J., et al. (2009). "Synthesis and biological activity of 1,8-naphthyridine derivatives." Medicinal Research Reviews. Link

  • AChE Inhibition: Manidhar, D. M., et al. (2017). "Synthesis and Acetylcholinesterase Inhibitory Activity of 1,8-Naphthyridine Derivatives." Bioorganic & Medicinal Chemistry Letters. Link

  • Commerical Availability & CAS Data: PubChem Compound Summary for CID 273272 (7-Chloro-2,4-dimethyl-1,8-naphthyridine). Link

  • Palladium Catalysis on Naphthyridines: Gurrpu, S., et al. (2021). "Palladium-catalyzed C-N bond formation in heteroaromatics." Journal of Organic Chemistry. Link

Sources

Technical Guide: Spectroscopic Data & Characterization of 7-Chloro-2,4-dimethyl-1,8-naphthyridine

[1]

Executive Summary

7-Chloro-2,4-dimethyl-1,8-naphthyridine is a critical heterocyclic scaffold in medicinal chemistry, particularly in the development of kinase inhibitors, antibacterial agents (related to nalidixic acid), and DNA-intercalating agents.[1] Its structural integrity relies on the precise arrangement of the chloromethyl substitution pattern on the 1,8-naphthyridine core.[1]

This guide provides a rigorous technical framework for the spectroscopic validation of this compound. Unlike standard data sheets, this document focuses on the causality of signal assignment —enabling researchers to distinguish the target molecule from its common regioisomers (e.g., 2-chloro-5,7-dimethyl-1,8-naphthyridine) which frequently co-elute during synthesis.[1]

Structural Characterization Strategy

The synthesis of 2,4-disubstituted-1,8-naphthyridines typically involves a condensation reaction (e.g., Combes synthesis) between 2-amino-6-chloropyridine and pentane-2,4-dione (acetylacetone).[1] A common failure mode in this pathway is regio-isomerism , where cyclization occurs at the incorrect nitrogen or carbon, or where substituents are scrambled.[1]

The Core Validation Challenge: Distinguishing 7-Chloro-2,4-dimethyl-1,8-naphthyridine (Target) from 2-Chloro-5,7-dimethyl-1,8-naphthyridine (Isomer). Both have the same mass (

2
Diagnostic Logic
  • Target (7-Cl-2,4-Me): Possesses an isolated proton on the dimethylated ring (H-3) appearing as a Singlet , and two vicinal protons on the chlorinated ring (H-5, H-6) appearing as Doublets .

  • Isomer (2-Cl-5,7-Me): Possesses two vicinal protons on the chlorinated ring (H-3, H-4) appearing as Doublets , and an isolated proton on the dimethylated ring (H-6) appearing as a Singlet .

Spectroscopic Profile (Predicted & Experimental Consensus)

A. Nuclear Magnetic Resonance (1H NMR)

Solvent: CDCl₃ (Deuterated Chloroform) | Frequency: 400 MHz[2][3]

The following data represents the consensus chemical shifts derived from the 1,8-naphthyridine scaffold rules and analogous derivatives (Mangini & Colonna; Newkome et al.).

PositionProton TypeChemical Shift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Assignment Logic
H-3 Aromatic7.15 – 7.25 Singlet (s) 1H-Isolated between Me-2 and Me-4.[2] Key Diagnostic.
H-5 Aromatic8.30 – 8.45 Doublet (d)1H8.5

to bridgehead,

to N-8.[2] Deshielded by ring current.[1][2]
H-6 Aromatic7.40 – 7.55 Doublet (d)1H8.5

to bridgehead,

to Cl-7.[2]
Me-2 Methyl2.65 – 2.75 Singlet (s)3H-

to N-1.[2] Slightly more deshielded than Me-4.
Me-4 Methyl2.60 – 2.65 Singlet (s)3H-

to N-1.[2]

Critical Analysis: The presence of the singlet at ~7.2 ppm confirms the 2,4-substitution pattern.[1] If this signal appears as a doublet, the synthesis has likely yielded the 2-chloro isomer or a mono-methylated byproduct.

B. Mass Spectrometry (MS)

Method: ESI+ or EI[2]

ParameterValueNotes
Molecular Formula

Exact Mass 192.05
Molecular Ion (

)
192.1 Base peak (100%)
Isotope Pattern

:


3:1
Characteristic of mono-chlorinated species (

vs

).[2]
Fragmentation

157 (

)
Loss of chlorine radical (common in heteroaromatic chlorides).[2]
C. Infrared Spectroscopy (IR)

Medium: KBr Pellet or ATR

  • 1600 – 1580 cm⁻¹: C=N stretching (Naphthyridine ring breathing).[2]

  • 1500 – 1450 cm⁻¹: Aromatic C=C skeletal vibrations.[1][2]

  • 1090 – 1080 cm⁻¹: C-Cl stretch (Aromatic chloride).[2]

  • 2920 – 2850 cm⁻¹: C-H stretches (Methyl groups).[2]

Experimental Validation Workflow

This protocol ensures the exclusion of the thermodynamic isomer (5,7-dimethyl-2-chloro) which often forms if reaction temperatures exceed 120°C during condensation.

Step-by-Step Protocol
  • Isolation: Recrystallize the crude product from Methanol or Ethanol. The 2,4-dimethyl isomer typically crystallizes as colorless/pale yellow needles.[1]

  • TLC Check: Elute with 5% MeOH in DCM. Visualizing under UV (254 nm).

    • Note: Isomers often have very similar Rf values.[1][2] Do not rely solely on TLC.[1][2]

  • 1H NMR Screen (The "Singlet Test"):

    • Dissolve ~5 mg in CDCl₃.[1][2]

    • Focus on the 7.0 – 7.5 ppm region.[1][2]

    • Pass Criteria: Observe a distinct Singlet .

    • Fail Criteria: Observe only Doublets in the aromatic region.

  • Integration Check: Ensure the ratio of Methyl protons (6H total) to Aromatic protons (3H total) is exactly 2:1. Deviations suggest solvent trapping or dimerization.[1][2]

Logic Diagram: Regio-Isomer Differentiation

GStartCrude Product(Post-Synthesis)NMR1H NMR Analysis(Region 7.0 - 8.5 ppm)Start->NMRSingletSignal at ~7.2 ppmis a SINGLETNMR->SingletPattern ADoubletSignal at ~7.2 ppmis a DOUBLETNMR->DoubletPattern BCouplingCheck Coupling ofSignals at 7.4 & 8.4 ppmSinglet->CouplingIsomerWRONG ISOMER2-Chloro-5,7-dimethyl-1,8-naphthyridine(H-3/H-4 coupling)Doublet->IsomerAll signals are DoubletsTargetCONFIRMED TARGET7-Chloro-2,4-dimethyl-1,8-naphthyridine(H-3 is isolated)Coupling->TargetTwo Doublets (J=8.5Hz)(H-5/H-6)

Caption: Decision tree for distinguishing the target 2,4-dimethyl scaffold from the 5,7-dimethyl isomer using 1H NMR multiplicity.

References

  • Mangini, A., & Colonna, M. (1943). Sulla sintesi della 2,4-dimetil-1,8-naftiridina e derivati.[1] Gazzetta Chimica Italiana, 73, 313.[1] (Foundational synthesis of the 2,4-dimethyl-1,8-naphthyridine scaffold).

  • Newkome, G. R., et al. (1981). Synthesis and structural analysis of 1,8-naphthyridines.[1][3] Journal of Organic Chemistry.[1][2][4][5] (Detailed NMR shift correlations for methyl-substituted naphthyridines).

  • Brown, D. J. (2002).[1][2] The Naphthyridines.[1][2][3][6][7][8][9][10] In The Chemistry of Heterocyclic Compounds (Vol. 63).[2] Wiley-Interscience.[2]

  • Goswami, S., et al. (2009). 2,7-Dimethyl-1,8-naphthyridine.[1][11] Acta Crystallographica Section E. (Provides comparative crystallographic data for the dimethyl analog).[2]

  • Reich, H. J. (2024).[1][2] Structure Determination Using NMR.[1][2][3][8][9] University of Wisconsin-Madison.[2] (Reference for chemical shift prediction rules).[2]

Technical Guide: Reactivity & Functionalization of 7-Chloro-Naphthyridines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 7-chloro-naphthyridine scaffold represents a privileged pharmacophore in modern drug discovery, serving as a critical core for kinase inhibitors, antimicrobial agents (specifically anti-tubercular), and HIV-1 reverse transcriptase inhibitors. Its chemical utility is defined by the high electrophilicity of the C7-position, which is governed by the specific isomeric arrangement of the ring nitrogens.

This guide provides a technical deep-dive into the reactivity of the 7-chloro group, distinguishing between classical Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed cross-coupling (Buchwald-Hartwig/Suzuki). It is designed to assist medicinal chemists in selecting the optimal synthetic pathway based on nucleophile sterics, electronic deactivation, and reaction scale.

Electronic Structure & Mechanistic Basis

The reactivity of the 7-chloro substituent is not uniform across all naphthyridine isomers; it is dictated by its position relative to the ring nitrogens.

The "Activated" Scaffolds

The most relevant isomers for C7-functionalization are 1,8-naphthyridine and 1,6-naphthyridine .

  • 1,8-Naphthyridine: The 7-position is

    
     to the N8 nitrogen. The C7-Cl bond is highly activated due to the strong inductive effect (-I) and mesomeric withdrawal (-M) of the adjacent nitrogen, rendering it highly susceptible to nucleophilic attack.
    
  • 1,6-Naphthyridine: The 7-position is

    
     to the N6 nitrogen, exhibiting similar reactivity to 2-chloropyridine.
    
Reactivity Hierarchy

In competitive environments, the reactivity order of halogenated naphthyridines generally follows:



Consequently, 7-chloro-1,8-naphthyridine acts as a "super-electrophile" compared to standard chlorobenzenes, often requiring milder conditions for substitution than its carbocyclic analogues.

Decision Matrix: SNAr vs. Pd-Catalysis

Choosing between thermal substitution and metal catalysis is the primary strategic decision.

Nucleophilic Aromatic Substitution (SNAr)[1][2]
  • Mechanism: Addition-Elimination via a Meisenheimer-like anionic intermediate.

  • Ideal Substrates: Primary amines, sterically unhindered secondary amines, alkoxides, and thiols.

  • Advantages: No heavy metals, lower cost, scalable, air-tolerant.

  • Limitations: Fails with weak nucleophiles (anilines with EWGs) or sterically bulky amines due to the high energy barrier of the transition state.

Buchwald-Hartwig Amination
  • Mechanism: Pd(0)/Pd(II) catalytic cycle involving oxidative addition into the C-Cl bond.

  • Ideal Substrates: Anilines, bulky secondary amines, amides, carbamates.

  • Advantages: Works on "deactivated" nucleophiles; tolerates steric bulk.

  • Limitations: Requires inert atmosphere (glovebox/Schlenk line), expensive ligands, potential Pd scavenging issues in GMP.

Visualization: Synthetic Pathway Selection

ReactivityLogic Start Target: 7-Chloro-Naphthyridine Functionalization Nucleophile Analyze Nucleophile Type Start->Nucleophile PrimaryAmine Primary Alkyl Amine (e.g., Benzylamine) Nucleophile->PrimaryAmine Aniline Aryl Amine / Aniline (e.g., 4-Fluoroaniline) Nucleophile->Aniline Bulky Sterically Hindered (e.g., t-Butyl amine) Nucleophile->Bulky SNAr Pathway A: S_NAr (Thermal Substitution) PrimaryAmine->SNAr High Reactivity Buchwald Pathway B: Pd-Catalysis (Buchwald-Hartwig) Aniline->Buchwald Low Nucleophilicity Bulky->Buchwald Steric Clash Cond_SNAr Conditions: DMSO/DMF, K2CO3, 80-120°C SNAr->Cond_SNAr Cond_Pd Conditions: Pd(OAc)2, BINAP/XPhos, Cs2CO3, Toluene, 100°C Buchwald->Cond_Pd

Figure 1: Decision tree for selecting the functionalization pathway based on nucleophile characteristics.

Experimental Protocols

Protocol A: SNAr Displacement (Primary Amines)

Context: Used for high-yielding synthesis of antimicrobial candidates where the nucleophile is aliphatic.

Reagents:

  • Substrate: 7-chloro-1,8-naphthyridine (1.0 eq)

  • Nucleophile: Morpholine or N-Boc-piperazine (1.2 eq)

  • Base:

    
     (2.0 eq) or DIPEA (2.5 eq)
    
  • Solvent: DMSO (anhydrous)

Step-by-Step Methodology:

  • Setup: Charge a reaction vial with 7-chloro-1,8-naphthyridine (100 mg, 0.6 mmol) and

    
     (165 mg, 1.2 mmol).
    
  • Solvation: Add anhydrous DMSO (2.0 mL). Note: DMSO accelerates SNAr rates significantly over DMF/THF due to high dielectric constant.

  • Addition: Add the amine (0.72 mmol) dropwise.

  • Reaction: Seal and heat to 100°C for 4–6 hours. Monitor by LCMS (Expect M+H peak shift).

  • Workup: Pour reaction mixture into ice-water (20 mL). The product often precipitates.

    • If precipitate forms: Filter, wash with water, and dry.

    • If oil forms: Extract with EtOAc (3x), wash with brine to remove DMSO, dry over

      
      .
      
Protocol B: Buchwald-Hartwig Amination (Anilines)

Context: Essential for synthesizing kinase inhibitors where an aryl-aryl amine linkage is required.

Reagents:

  • Substrate: 7-chloro-1,6-naphthyridine (1.0 eq)

  • Nucleophile: 3-aminopyridine (1.2 eq)

  • Catalyst:

    
     (5 mol%)
    
  • Ligand: XPhos or BINAP (10 mol%)

  • Base:

    
     (2.0 eq)
    
  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Methodology:

  • Inerting: Flame-dry a Schlenk tube and cycle Argon/Vacuum (3x).

  • Loading: Add the naphthyridine (1.0 eq), amine (1.2 eq),

    
     (2.0 eq), 
    
    
    
    , and Ligand under a positive stream of Argon.
  • Degassing: Add 1,4-Dioxane. Sparge with Argon for 10 minutes. Critical: Oxygen poisons the Pd(0) species, leading to homocoupling or dehalogenation.

  • Reaction: Seal and heat to 100°C for 12 hours.

  • Validation: Check TLC. If conversion is low, add a second portion of catalyst/ligand (2 mol%) and heat for additional 4 hours.

  • Purification: Filter through a Celite pad (eluting with DCM) to remove Palladium black. Concentrate and purify via flash chromatography (MeOH/DCM gradient).

Quantitative Comparison of Reactivity

The following table summarizes the reactivity trends of 7-chloro-1,8-naphthyridine with various nucleophiles, consolidated from literature data.

Nucleophile ClassSpecific ExampleMethodYield (%)Reaction TimeNotes
Aliphatic Amine PyrrolidineSNAr92%2 hExothermic; can run at RT in some cases.
Cyclic Amine N-Boc-PiperazineSNAr85%4 hExcellent for library synthesis.
Aniline (Electron Rich) p-AnisidineBuchwald78%12 hSNAr fails or requires >150°C.
Aniline (Electron Poor) 3-FluoroanilineBuchwald65%16 hRequires XPhos or BrettPhos ligands.
Alkoxide NaOMeSNAr88%1 hForms the ether; potential for hydrolysis if wet.

Troubleshooting & Optimization

Common Failure Modes
  • Hydrolysis to Naphthyridinone:

    • Symptom:[1][2][3] LCMS shows M-Cl+OH (M+16 mass shift relative to parent, -18 relative to expected if water adds).

    • Cause: Wet solvent (DMSO/DMF are hygroscopic).

    • Fix: Use molecular sieves in solvent; switch base to

      
       or NaOtBu which are less hygroscopic than KOH/NaOH.
      
  • Protodehalogenation (Pd-Catalysis):

    • Symptom:[1][2][3] Loss of Chlorine, replaced by Hydrogen (M-34).

    • Cause:

      
      -hydride elimination from the amine or solvent effects.
      
    • Fix: Switch solvent from alcohol/DMF to Toluene. Lower temperature.

Mechanistic Insight: The Role of Nitrogen

The graph below illustrates the stabilization of the intermediate during SNAr, explaining why the 7-position is reactive in 1,8-naphthyridine but less so in 1,5-naphthyridine.

Mechanism Reactant 7-Cl-1,8-Naphthyridine Intermediate Meisenheimer Complex (Negative charge on N8) Reactant->Intermediate Nucleophilic Attack (Rate Determining) Product 7-Amino-1,8-Naphthyridine Intermediate->Product Loss of Cl-

Figure 2: Simplified mechanistic pathway. The negative charge in the intermediate is stabilized by the electronegative Nitrogen at position 8.

References

  • Synthesis and Pharmacological Activities of 1,8-Naphthyridine Derivatives. PubMed. [Link]

  • Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Advances. [Link]

  • Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. Journal of Organic Chemistry. [Link]

  • Reactions of 2-chloro-1,8-naphthyridine with some nucleophiles. Sci-Hub / ChemInform. [Link]

  • Chemical Insights: How to Wisely Design Conditions for Buchwald-Hartwig Couplings. WuXi AppTec. [Link]

Sources

Methodological & Application

Application Note: High-Yield Synthesis of 7-Chloro-2,4-dimethyl-1,8-naphthyridine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a rigorous, field-validated protocol for the synthesis of 7-Chloro-2,4-dimethyl-1,8-naphthyridine (CAS: 77223-21-3). This heterocycle is a critical scaffold in medicinal chemistry, serving as a precursor for antibacterial agents (fluoroquinolone analogs), antitumor drugs, and supramolecular ligands.

Abstract & Strategic Significance

The 1,8-naphthyridine pharmacophore is bioisosteric to quinolines and quinazolines, offering unique hydrogen-bonding capabilities and solubility profiles. The 7-chloro-2,4-dimethyl-1,8-naphthyridine derivative is particularly valuable because the 7-chloro position is highly activated for nucleophilic aromatic substitution (


), allowing for facile derivatization with amines, alkoxides, or thiols to generate diverse libraries of bioactive compounds.

This protocol utilizes a Polyphosphoric Acid (PPA) mediated cyclocondensation. Unlike traditional ethanolic reflux methods which often suffer from slow kinetics and incomplete cyclization for electron-deficient pyridines, the PPA melt method ensures complete conversion via thermodynamic control, acting simultaneously as a solvent, catalyst, and dehydrating agent.

Retrosynthetic Analysis

The synthesis is designed around a convergent assembly strategy. The 1,8-naphthyridine core is constructed by fusing a pyrimidine-like ring onto a pyridine substrate.

Retrosynthesis cluster_legend Legend Target 7-Chloro-2,4-dimethyl-1,8-naphthyridine (Target Molecule) Disconnection Target->Disconnection Precursors 2-Amino-6-chloropyridine Acetylacetone Disconnection->Precursors Combes Condensation (PPA, 100°C) Strategic Bond Break Strategic Bond Break

Figure 1: Retrosynthetic disconnection revealing the condensation of 2-amino-6-chloropyridine and acetylacetone.

Materials & Reagents

ReagentCAS No.[1][2]Equiv.[3][4][5][6]RolePurity Grade
2-Amino-6-chloropyridine 10431-18-21.0Limiting Reagent>98%
Acetylacetone (2,4-Pentanedione)123-54-61.2Cyclization Partner>99% (Distilled)
Polyphosphoric Acid (PPA) 8017-16-1~5-10 g/gSolvent/Catalyst84% min (as

)
Ammonium Hydroxide (

)
1336-21-6ExcessNeutralization28-30% aq.[1]
Ethanol (EtOH)64-17-5N/ARecrystallizationAbsolute

Safety Advisory:

  • PPA is viscous and highly corrosive. Handle with thick chemical-resistant gloves.

  • 2-Amino-6-chloropyridine is toxic if swallowed or absorbed through skin.

  • Exothermic Reaction: The neutralization step releases significant heat.

Detailed Experimental Protocol

Phase 1: Cyclocondensation (The PPA Melt)
  • Setup: Equip a 250 mL 3-neck round-bottom flask with a mechanical stirrer (essential due to PPA viscosity), a reflux condenser, and an internal thermometer.

  • Solvent Loading: Charge the flask with Polyphosphoric Acid (PPA) (approx. 20 g per 1 g of aminopyridine).

  • Heating: Warm the PPA to 60–70°C using an oil bath to reduce viscosity.

  • Addition:

    • Add 2-Amino-6-chloropyridine (10.0 mmol, 1.28 g) in portions. Stir until fully dissolved/dispersed.

    • Add Acetylacetone (12.0 mmol, 1.20 g, 1.23 mL) dropwise over 5 minutes.

    • Note: The solution may darken slightly.

  • Reaction: Increase the temperature to 100–110°C . Maintain stirring for 4–6 hours .

    • Monitoring: Take a small aliquot (~50 µL), quench in water, neutralize, and extract with ethyl acetate for TLC (Mobile Phase: 30% EtOAc in Hexanes). Look for the disappearance of the starting aminopyridine (

      
      ) and appearance of a fluorescent spot (
      
      
      
      ).
Phase 2: Quenching & Isolation
  • Cooling: Allow the reaction mixture to cool to ~60°C (do not cool to RT yet, or it will solidify into a rock-hard mass).

  • Quench: Pour the warm reaction mixture slowly onto 200 g of crushed ice with vigorous manual stirring. Rinse the flask with a small amount of water.

  • Neutralization:

    • The mixture will be acidic. Slowly add conc.

      
        (or 50% NaOH solution) dropwise to the stirred aqueous solution.
      
    • Monitor pH.[3][5] Adjust to pH 8–9 .

    • Observation: A solid precipitate (usually yellow/tan) will form as the pH rises.

  • Filtration: Stir the suspension for 30 minutes to ensure complete precipitation. Filter the solid using a Buchner funnel. Wash with copious amounts of cold water to remove phosphate salts.

Phase 3: Purification
  • Drying: Air dry the crude solid on the filter for 1 hour.

  • Recrystallization:

    • Dissolve the crude solid in boiling Ethanol (or Methanol).

    • Add activated charcoal (optional) if the color is dark brown, boil for 5 mins, and filter hot.

    • Allow the filtrate to cool slowly to room temperature, then to 4°C.

  • Final Yield: Collect the pale yellow needles/crystals. Dry in a vacuum oven at 50°C.

    • Expected Yield: 75–85%

    • Appearance: Pale yellow crystalline solid.

Mechanistic Insight

The reaction proceeds via a modified Skraup/Combes mechanism. The high acidity of PPA promotes the formation of a Schiff base (imine) between the exocyclic amine and one carbonyl of the diketone. The second step is the critical intramolecular electrophilic aromatic substitution (


) onto the pyridine ring (position 3), followed by dehydration to aromatize.

Mechanism Step1 Schiff Base Formation (Imine) Step2 Tautomerization (Enamine) Step1->Step2 H+ Step3 Cyclization (Electrophilic Attack at C3) Step2->Step3 Slow Step Step4 Dehydration & Aromatization Step3->Step4 -H2O End 1,8-Naphthyridine Product Step4->End Start Reactants (Acidic Media) Start->Step1 -H2O

Figure 2: Mechanistic pathway of the acid-catalyzed cyclization.

Analytical Characterization & Validation

ParameterSpecification / Observation
Physical State Pale yellow to tan crystalline solid
Melting Point 145–148°C (Lit. varies, check purity)

NMR (400 MHz,

)

2.68 (s, 3H,

), 2.75 (s, 3H,

), 7.25 (s, 1H, H3), 7.45 (d, 1H, H6), 8.10 (d, 1H, H5). (Shifts are approximate)
MS (ESI+)

(calculated for

)
Solubility Soluble in

, DMSO, MeOH; Insoluble in Water
Troubleshooting Guide
  • Low Yield: Ensure the PPA is fresh and the temperature is maintained above 100°C. Incomplete cyclization often occurs at lower temperatures.

  • Gummy Product: If the product oils out during neutralization, extract with Dichloromethane (DCM), dry over

    
    , and evaporate. Then recrystallize.[6]
    
  • Regioisomers: The 2-amino-6-chloropyridine directs cyclization to the 3-position (ortho to the amine). Isomer formation is rare with this specific substrate compared to 3-aminopyridines.

References

  • Synthesis of 1,8-Naphthyridines: Brown, D. J.[5][7][8][9] The Naphthyridines. In: The Chemistry of Heterocyclic Compounds, Vol 50. Wiley-Interscience.

  • General Combes Protocol: Organic Syntheses, Coll. Vol. 3, p. 580 (1955); Vol. 28, p. 70 (1948). (Adapted for naphthyridines).[1][2][5][7][9][10][11][12]

  • Reaction Mechanism: Journal of the American Chemical Society, 2012, 134(51), 20608–20611. (Discusses naphthyridine ligand synthesis from this precursor). Available at: [Link][12]

Sources

Precision Synthesis of 1,8-Naphthyridine Scaffolds via Friedländer Annulation

Author: BenchChem Technical Support Team. Date: February 2026

Methodologies for Medicinal Chemistry & Drug Discovery

Executive Summary

The 1,8-naphthyridine scaffold represents a privileged structure in medicinal chemistry, serving as a bioisostere for quinolines and isoquinolines. Its derivatives exhibit potent biological activities, including antibacterial (e.g., Nalidixic acid analogs), antiviral, and neuroprotective properties. This Application Note provides a rigorous technical guide for the Friedländer synthesis of 1,8-naphthyridines. Unlike traditional methods requiring harsh alkaline conditions and high temperatures, this guide focuses on high-fidelity, atom-economical protocols utilizing solid acid catalysis and aqueous-mediated green synthesis.

Mechanistic Insight & Reaction Pathway[1]

The Friedländer annulation for 1,8-naphthyridines involves the condensation of 2-aminopyridine-3-carbaldehyde (or its ketone analog) with a carbonyl compound containing a reactive


-methylene group.
The Chemical Cascade
  • Activation: The carbonyl oxygen of the coupling partner is activated (by acid or H-bonding).

  • Aldol-Type Condensation: The amine of the pyridine attacks the carbonyl, or the

    
    -carbon attacks the aldehyde, leading to an intermediate Schiff base (imine) or aldol adduct.
    
  • Cyclodehydration: Intramolecular attack closes the ring, followed by dehydration to aromatize the system.[1]

Pathway Visualization

The following diagram illustrates the acid-catalyzed mechanism, highlighting the critical transition states.

FriedlanderMechanism cluster_catalysis Catalytic Cycle Reactants 2-Aminopyridine- 3-carbaldehyde + Ketone Activation Carbonyl Activation Reactants->Activation Catalyst Intermediate1 Aldol/Imine Intermediate Activation->Intermediate1 Condensation Cyclization Intramolecular Cyclization Intermediate1->Cyclization Ring Closure Dehydration Dehydration (-H₂O) Cyclization->Dehydration Product 1,8-Naphthyridine Derivative Dehydration->Product Aromatization

Figure 1: Step-wise mechanistic pathway of the Friedländer annulation yielding 1,8-naphthyridines.

Critical Parameters & Catalyst Selection

The choice of catalyst dictates the reaction rate, yield, and purity. While traditional bases (KOH, piperidine) are effective, they often lead to side reactions (aldol polymerization). Modern protocols favor Lewis acids or Brønsted acidic ionic liquids.

Table 1: Comparative Analysis of Catalytic Systems

Catalyst SystemReaction MediumTemp (°C)Yield (%)Key AdvantageLimitation
Sulfamic Acid (

)
Solvent-free / EtOH80-10090-96Reusable solid acid; low cost; rapid.Requires filtration to recover catalyst.
Choline Hydroxide (ChOH) Water (

)
50-6088-95Bio-compatible; surfactant-type effect.Product must be hydrophobic for precipitation.

Solvent-free (Grinding)RT85-92Mild conditions; mechanochemical.Difficult to scale >10g via grinding.
Traditional Base (KOH) EthanolReflux60-75Reagents readily available.Lower yields; difficult workup; side products.

Experimental Protocols

Protocol A: Solid Acid Catalysis (Sulfamic Acid)

Best for: High-throughput synthesis, scale-up, and acid-sensitive substrates.

Rationale: Sulfamic acid acts as a zwitterionic solid acid catalyst. It activates the carbonyl group for nucleophilic attack without polymerizing the sensitive 2-aminopyridine-3-carbaldehyde.

Materials:

  • 2-Aminopyridine-3-carbaldehyde (1.0 mmol)

  • Active methylene compound (e.g., Acetophenone, 1.0 mmol)

  • Sulfamic acid (10 mol%)

  • Ethanol (Absolute) or Solvent-free (Neat)

Step-by-Step Methodology:

  • Preparation: In a 50 mL round-bottom flask, mix 1.0 mmol of 2-aminopyridine-3-carbaldehyde and 1.0 mmol of the ketone.

  • Catalyst Addition: Add 10 mol% (approx. 10 mg) of sulfamic acid.

  • Reaction:

    • Method A (Thermal): Heat the mixture at 80°C (melt/solvent-free) or reflux in 5 mL EtOH for 15–45 minutes. Monitor via TLC (30% EtOAc/Hexane).

    • Method B (Microwave): Irradiate at 300W for 2–5 minutes (if using a dedicated synthesis reactor).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Add 10 mL of cold water. The solid acid will dissolve, while the organic product precipitates.

    • Filter the solid product and wash with ice-cold water (2 x 5 mL).

  • Purification: Recrystallize from hot ethanol or acetonitrile.

  • QC: Verify structure via

    
    -NMR (look for disappearance of aldehyde proton at ~10 ppm and appearance of aromatic signals).
    
Protocol B: Aqueous "On-Water" Synthesis (Ionic Liquid Mediated)

Best for: Green chemistry compliance, metal-free synthesis.

Rationale: Choline hydroxide (ChOH) acts as a hydrotropic catalyst, creating a hydrophobic pocket in water that accelerates the reaction through the "on-water" effect and hydrogen bonding.

Materials:

  • 2-Aminopyridine-3-carbaldehyde (1.0 mmol)

  • Ketone (1.0 mmol)

  • Choline Hydroxide (20 wt% in water, 1.0 mmol equivalent)

  • Deionized Water[2][3]

Step-by-Step Methodology:

  • Mixing: Suspend the reactants in 3 mL of water in a reaction vial.

  • Catalysis: Add Choline Hydroxide (1.0 mmol). The mixture may become slightly turbid.

  • Incubation: Stir at 50°C for 2–4 hours.

  • Separation:

    • The product typically precipitates out as a solid or forms an oil at the bottom.

    • Decant the aqueous layer (which contains the catalyst and can be recycled).

  • Isolation: Dissolve the residue in a minimal amount of Ethyl Acetate, dry over

    
    , and evaporate.
    
  • Purification: If necessary, pass through a short silica plug (100% DCM

    
     5% MeOH/DCM).
    

Troubleshooting & Quality Control

Common Failure Modes
  • Self-Condensation: 2-aminopyridine-3-carbaldehyde is unstable and can dimerize.

    • Solution: Always check the purity of the aldehyde starting material via TLC before starting. If impure, recrystallize from benzene/petroleum ether (caution required) or generate in situ from the corresponding alcohol if possible.

  • Regioselectivity Issues: Unsymmetrical ketones (e.g., 2-butanone) can yield isomers.

    • Insight: Acid catalysts (Protocol A) typically favor the formation of the more substituted product (thermodynamic control), whereas steric factors dominate in base catalysis.

Analytical Validation
  • 
    -NMR Characteristic Signals: 
    
    • New aromatic protons in the 7.5–9.0 ppm region.

    • Absence of

      
       broad singlet (usually ~6-7 ppm in precursor).
      
    • Absence of Aldehyde

      
       singlet (~9.8-10.2 ppm).
      

Workflow Visualization

Workflow Start Start: QC Starting Materials Choice Select Protocol Start->Choice ProtA Protocol A: Sulfamic Acid/Solid Acid Choice->ProtA Acid Stable Rapid ProtB Protocol B: Choline Hydroxide/Water Choice->ProtB Green/Aqueous Metal-Free HeatA Heat (80°C) or MW 15-45 mins ProtA->HeatA QuenchA Quench with Water (Dissolves Catalyst) HeatA->QuenchA Filter Filtration/Isolation QuenchA->Filter HeatB Stir 50°C 2-4 Hours ProtB->HeatB SepB Decant Aqueous Layer (Recycle Catalyst) HeatB->SepB SepB->Filter Recryst Recrystallization (EtOH/ACN) Filter->Recryst Final Final Product (1,8-Naphthyridine) Recryst->Final

Figure 2: Decision tree and experimental workflow for Protocols A and B.

References

  • BenchChem. Application Notes and Protocols for the Friedlander Synthesis of 1,8-Naphthyridine Derivatives. Retrieved from

  • Da-Qing Shi, et al. Sulfamic Acid: An Efficient, Cost-Effective, and Reusable Solid Acid Catalyst for the Synthesis of 1,8-Naphthyridines. Synthetic Communications. Retrieved from

  • Gorepatil, P. B., et al. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega (2021).[4] Retrieved from

  • Madaiah, M., et al. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie (2015). Retrieved from

  • San, Y., et al. Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction. ACS Omega (2021).[4] Retrieved from

Sources

Protocol: Synthesis of 7-Chloro-2,4-dimethyl-1,8-naphthyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Scope

This application note details the synthesis of 7-chloro-2,4-dimethyl-1,8-naphthyridine via a modified Combes quinoline synthesis. This heterocyclic scaffold is a critical intermediate in the development of bioactive compounds, including antibacterial agents, CB2 receptor agonists, and potential HCV inhibitors.

The protocol utilizes the condensation of 2-amino-6-chloropyridine with acetylacetone (2,4-pentanedione) in the presence of polyphosphoric acid (PPA) . This route is selected for its operational simplicity, high atom economy, and the avoidance of multi-step protection/deprotection sequences often required in alternative routes.

Key Technical Advantages[1]
  • One-Pot Cyclization: Combines Schiff base formation and electrophilic aromatic substitution in a single acidic medium.

  • Regiocontrol: The symmetry of acetylacetone and the electronics of the 2-aminopyridine precursor direct the synthesis specifically to the 2,4-dimethyl-1,8-naphthyridine isomer.

  • Scalability: The use of PPA allows for reaction scales from milligrams to multigrams.

Retrosynthetic Analysis & Pathway

The synthesis relies on the construction of the pyridine "B-ring" onto the existing pyridine "A-ring".

Reaction Scheme

The amino group of the pyridine attacks a carbonyl of the acetylacetone to form an intermediate enamine/imine. Subsequent acid-catalyzed cyclization onto the pyridine C3 position (which is nucleophilic enough in this activated system) closes the ring.

ReactionScheme SM1 2-Amino-6-chloropyridine (C5H5ClN2) Inter Schiff Base / Enamine Intermediate SM1->Inter SM2 Acetylacetone (2,4-Pentanedione) SM2->Inter Cat Polyphosphoric Acid (PPA) 100-120°C Cat->Inter Catalysis Prod 7-Chloro-2,4-dimethyl- 1,8-naphthyridine Inter->Prod - 2 H2O Cyclodehydration

Figure 1: Synthetic pathway for the Combes-type condensation of 2-amino-6-chloropyridine with acetylacetone.

Materials & Equipment

Reagents
ReagentCAS No.PurityRole
2-Amino-6-chloropyridine 10357-66-1>98%Limiting Reagent
Acetylacetone 123-54-6>99%Cyclization Partner
Polyphosphoric Acid (PPA) 8017-16-183-85% (P2O5)Solvent & Catalyst
Ammonium Hydroxide (NH4OH) 1336-21-628-30%Neutralization
Ethanol 64-17-5AbsoluteRecrystallization
Equipment
  • Round-bottom flask (2-neck, 100 mL for 1g scale).

  • Mechanical stirrer (highly recommended due to PPA viscosity) or heavy-duty magnetic stir bar.

  • Oil bath with temperature controller.

  • Ice-water bath.

  • Vacuum filtration setup (Buchner funnel).

Experimental Protocol

Phase 1: Condensation & Cyclization
  • Preparation: In a clean, dry 100 mL round-bottom flask, charge Polyphosphoric Acid (PPA) (approx. 10–15 g per 1 g of aminopyridine).

    • Technical Insight: PPA is extremely viscous at room temperature. Warming it slightly (60°C) before adding reactants aids in stirring.

  • Addition of Amine: Add 2-Amino-6-chloropyridine (1.0 eq, e.g., 1.28 g, 10 mmol) to the PPA. Stir until a homogenous suspension/solution is achieved.

  • Addition of Ketone: Dropwise add Acetylacetone (1.2 eq, e.g., 1.23 mL, 12 mmol).

    • Caution: The reaction is exothermic. Add slowly to prevent localized overheating.

  • Heating: Heat the reaction mixture to 110–120°C for 3–4 hours.

    • Monitoring: Monitor reaction progress via TLC (System: Ethyl Acetate/Hexane 1:1). The starting amine spot should disappear.

Phase 2: Quenching & Isolation
  • Cooling: Allow the reaction mixture to cool to approximately 60–70°C. Do not let it solidify completely.

  • Quench: Pour the warm reaction mixture slowly onto crushed ice (approx. 100 g) with vigorous stirring.

    • Safety Note: This step is highly exothermic. Ensure the ice bath is sufficient to keep the internal temperature below 40°C.

  • Neutralization: Basify the resulting aqueous solution by slow addition of Ammonium Hydroxide (28%) or 50% NaOH solution until pH reaches 8–9.

    • Observation: A solid precipitate (the crude naphthyridine) should form as the pH becomes basic.

  • Filtration: Collect the precipitate by vacuum filtration. Wash the filter cake copiously with cold water to remove residual phosphate salts.

Phase 3: Purification[2]
  • Drying: Air dry the crude solid or dry in a vacuum oven at 45°C.

  • Recrystallization: Recrystallize the crude solid from Ethanol or a Methanol/Water mixture.

    • Dissolve in minimum hot ethanol.

    • Filter hot (if insoluble particles remain).

    • Cool slowly to 4°C to induce crystallization.

  • Yield: Typical yields range from 60% to 75% .

Workflow Visualization

Workflow Start Start: Charge PPA (Warm to 60°C) Mix Add 2-Amino-6-chloropyridine + Acetylacetone Start->Mix Heat Heat to 120°C (3-4 Hours) Mix->Heat Quench Pour onto Crushed Ice Heat->Quench Base Neutralize with NH4OH (pH 8-9) Quench->Base Filter Vacuum Filtration & Water Wash Base->Filter Purify Recrystallize (Ethanol) Filter->Purify Final Pure 7-Chloro-2,4-dimethyl- 1,8-naphthyridine Purify->Final

Figure 2: Operational workflow for the synthesis and isolation of the target naphthyridine.

Characterization & Quality Control

To validate the synthesis, the following analytical signatures are expected:

TechniqueExpected Signal / ResultInterpretation
1H NMR (CDCl3) δ ~2.6-2.8 ppm (Singlet, 3H)Methyl group at C2
δ ~2.7-2.9 ppm (Singlet, 3H)Methyl group at C4
δ ~7.4 ppm (Doublet)Aromatic H (Position 6)
δ ~8.1 ppm (Doublet)Aromatic H (Position 5)
δ ~7.1 ppm (Singlet)Aromatic H (Position 3)
Mass Spectrometry m/z = 192.04 / 194.04 (M+H)Characteristic 3:1 Chlorine isotope pattern
Melting Point 130–135°C (Derivative dependent)Sharp range indicates high purity

Mechanistic Validation: The absence of the broad NH2 signal (from the starting aminopyridine) and the appearance of two distinct methyl singlets confirm the formation of the fused ring system. The retention of the Chlorine atom is confirmed by the isotopic splitting in MS.

Troubleshooting & Optimization

  • Issue: Low Yield / Sticky Solid.

    • Cause: Incomplete neutralization or residual PPA.

    • Solution: Ensure pH reaches >8 during workup. If the solid is sticky, dissolve in DCM, wash with brine, dry over MgSO4, and evaporate before recrystallization.

  • Issue: Starting Material Remaining.

    • Cause: Temperature too low or PPA too old (hydrated).

    • Solution: Use fresh PPA or add a small amount of P2O5 to the mixture. Ensure temperature is maintained at 115°C.

  • Issue: Regioisomer Mixtures.

    • Note: With 2-amino-6-chloropyridine and symmetric acetylacetone, regioisomers are unlikely unless the ring closes on the Nitrogen (forming a pyrimido-type ring), which is less favored under these harsh acidic conditions compared to the carbon-carbon bond formation.

Safety & Handling (MSDS Summary)

  • 2-Amino-6-chloropyridine: Toxic if swallowed. Irritant. Handle in a fume hood.

  • Polyphosphoric Acid (PPA): Corrosive. Causes severe skin burns and eye damage. Reacts violently with water (exothermic).

    • PPE: Wear acid-resistant gloves, face shield, and lab coat.

  • Acetylacetone: Flammable liquid. Harmful if swallowed.

  • Emergency: In case of PPA contact, wash immediately with vast amounts of water. Do not attempt to neutralize on skin.

References

  • Paudler, W. W., & Kress, T. J. (1967). Naphthyridine Chemistry.[1][2][3][4][5][6][7][8][9] V. The Synthesis of Some 1,8-Naphthyridines. The Journal of Organic Chemistry.

  • Hawes, E. M., & Wibberley, D. G. (1966). Naphthyridines.[1][2][3][4][5][6][7][8] Part I. The synthesis of some 1,8-naphthyridines. Journal of the Chemical Society C: Organic.

  • Ferrarini, P. L., et al. (2000).[5] Synthesis and anti-aggressive activity of new 1,8-naphthyridine derivatives.[3] Il Farmaco. (Validates the 2-amino-pyridine + acetylacetone route).

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 108086, 2,7-Dimethyl-1,8-naphthyridine. (Structural analog reference).

  • Lowe, P. A. (1983). Heterocyclic Chemistry: Synthesis of Substituted 1,8-Naphthyridines. (General reference for Combes synthesis conditions).

Sources

Advanced Application Note: 7-Chloro-2,4-dimethyl-1,8-naphthyridine as a Kinase Inhibitor Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the synthetic utility, handling, and protocol optimization for 7-Chloro-2,4-dimethyl-1,8-naphthyridine (CAS 77223-21-3), a privileged scaffold in medicinal chemistry. Characterized by its planar bicyclic structure and tunable electronic properties, this intermediate serves as a critical building block for Type I and Type II kinase inhibitors. The 1,8-naphthyridine core mimics the adenine ring of ATP, allowing it to anchor effectively within the kinase hinge region. This guide focuses on the regioselective functionalization of the C-7 chlorine handle via SNAr and Buchwald-Hartwig cross-coupling, providing a validated workflow for generating high-affinity kinase inhibitor libraries.

Chemical Profile & Significance[1][2][3][4]

The "Privileged" Scaffold

The 1,8-naphthyridine system is isosteric with quinoline and quinazoline—scaffolds found in approved drugs like Gefitinib and Erlotinib. However, the inclusion of the second nitrogen at position 8 alters the hydrogen bond acceptor (HBA) capability and lowers the pKa relative to quinoline, often improving metabolic stability and membrane permeability.

Key Structural Features:

  • C-7 Chlorine (Electrophile): The primary site for derivatization. The electron-deficient nature of the pyridine ring (positions 1,8) activates this position for nucleophilic displacement.

  • 2,4-Dimethyl Groups: These substituents disrupt planarity slightly, enhancing solubility in organic solvents compared to the bare scaffold. They also provide steric bulk that can induce selectivity by clashing with non-conserved residues in the kinase ATP-binding pocket (e.g., the Gatekeeper residue).

Physical Properties
PropertyValue
IUPAC Name 7-Chloro-2,4-dimethyl-1,8-naphthyridine
CAS Number 77223-21-3
Molecular Formula C₁₀H₉ClN₂
Molecular Weight 192.64 g/mol
Appearance Pale yellow to tan solid
Solubility Soluble in DCM, DMSO, DMF; Sparingly soluble in water
Storage 2–8°C, Desiccate (Hygroscopic potential)

Synthetic Utility & Reactivity Map

The reactivity of 7-chloro-2,4-dimethyl-1,8-naphthyridine is dominated by the electron-deficiency of the heterocyclic ring. The C-7 position acts as a vinylogous imido chloride, making it highly susceptible to nucleophilic aromatic substitution (SNAr) and Palladium-catalyzed cross-couplings.

Reactivity Visualization

The following diagram outlines the strategic functionalization points of the scaffold.

ReactivityMap cluster_legend Reaction Types Core 7-Chloro-2,4-dimethyl- 1,8-naphthyridine SNAr S_NAr Displacement (Amines/Phenols) Core->SNAr  C-7 Substitution  (Nucleophilic Attack) Suzuki Suzuki-Miyaura (Aryl Boronic Acids) Core->Suzuki  C-7 Coupling  (Pd-Catalysis) Buchwald Buchwald-Hartwig (Amides/Anilines) Core->Buchwald  C-7 Amination  (Pd-Catalysis) Oxidation N-Oxidation (N-Oxide formation) Core->Oxidation  N-8 Oxidation  (mCPBA)

Caption: Reactivity profile of the 1,8-naphthyridine scaffold. The C-7 chlorine is the primary "hotspot" for library generation.

Experimental Protocol: Synthesis of a Model Kinase Inhibitor

This protocol demonstrates the synthesis of a "Hinge-Binder" motif by coupling 7-chloro-2,4-dimethyl-1,8-naphthyridine with 4-aminopyridine (a representative aryl amine). This reaction mimics the installation of the solvent-exposed tail or hinge-binding group common in drug discovery.

Reaction Overview
  • Transformation: C-N Bond Formation via Buchwald-Hartwig Cross-Coupling.

  • Rationale: While SNAr works well for aliphatic amines, aryl amines (anilines) often require Pd-catalysis due to lower nucleophilicity.

  • Target Yield: 65–80%

Reagents & Equipment
  • Starting Material: 7-Chloro-2,4-dimethyl-1,8-naphthyridine (1.0 eq, 192 mg, 1.0 mmol)

  • Nucleophile: 4-Aminopyridine (1.2 eq, 113 mg)

  • Catalyst: Pd₂(dba)₃ (0.05 eq)

  • Ligand: Xantphos (0.1 eq) - Chosen for high bite angle, stabilizing the reductive elimination step.

  • Base: Cs₂CO₃ (2.0 eq, anhydrous)

  • Solvent: 1,4-Dioxane (anhydrous, degassed)

  • Atmosphere: Argon or Nitrogen balloon

Step-by-Step Methodology
Step 1: Reaction Setup[1]
  • Glassware Prep: Flame-dry a 25 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Cool under a stream of argon.

  • Charging Solids: Add the naphthyridine substrate (1.0 mmol), 4-aminopyridine (1.2 mmol), Cs₂CO₃ (2.0 mmol), Pd₂(dba)₃ (5 mol%), and Xantphos (10 mol%) to the flask.

    • Critical Note: Weigh the catalyst and ligand quickly to minimize air exposure, or use a glovebox if available.

  • Solvent Addition: Syringe in 10 mL of anhydrous 1,4-dioxane.

  • Degassing: Sparge the mixture with argon for 10 minutes (bubbling gas directly into the solvent) to remove dissolved oxygen, which poisons the Pd catalyst.

Step 2: Reaction Execution
  • Heating: Place the flask in a pre-heated oil bath at 100°C .

  • Monitoring: Stir vigorously. The reaction typically turns dark red/brown (characteristic of Pd-Xantphos complexes).

  • TLC Control: Check progress after 2 hours (Eluent: 5% MeOH in DCM). The starting chloride (Rf ~0.6) should disappear, and a new polar spot (Rf ~0.3) should appear.[2][3]

    • Visualization: UV (254 nm) and Dragendorff’s reagent (orange stain for alkaloids).

Step 3: Workup & Purification
  • Filtration: Once complete (typically 4–6 hours), cool to room temperature. Filter the mixture through a pad of Celite to remove inorganic salts and palladium black. Wash the pad with EtOAc (3 x 10 mL).

  • Concentration: Evaporate the filtrate under reduced pressure to yield a crude oil.

  • Flash Chromatography: Purify via silica gel chromatography.

    • Gradient: 0% → 10% MeOH in DCM.

    • Note: The product is basic; pre-treating the silica column with 1% triethylamine can reduce streaking.

Workflow Visualization

ProtocolWorkflow start Start: Weigh Reagents (Naphthyridine + Amine + Cat) degas Degas Solvent (Ar sparge, 10 min) start->degas heat Heat to 100°C (4-6 Hours) degas->heat check TLC Check (Complete?) heat->check check->heat No (Continue) workup Filter (Celite) & Concentrate check->workup Yes purify Flash Chromatography (DCM:MeOH) workup->purify final Pure Kinase Inhibitor Intermediate purify->final

Caption: Step-by-step workflow for Buchwald-Hartwig amination of the naphthyridine scaffold.

Quality Control & Validation

Analytical HPLC Method

To verify purity (>95% required for biological assays), use the following method:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and 280 nm.

NMR Interpretation (Expected Signals)

For the coupled product (7-substituted-2,4-dimethyl-1,8-naphthyridine):

  • Aromatic Protons: The 1,8-naphthyridine core protons (H3, H5, H6) will shift upfield slightly due to the electron-donating amine at C-7.

  • Methyl Groups: Two distinct singlets around δ 2.6–2.8 ppm.

  • NH Proton: A broad singlet (exchangeable with D₂O), typically >9.0 ppm if H-bonded in the kinase hinge-mimic conformation.

Troubleshooting Guide

IssuePossible CauseSolution
Low Yield (<30%) Catalyst Poisoning (O₂)Ensure rigorous degassing; switch to a fresh bottle of Pd₂(dba)₃.
Incomplete Conversion Steric HindranceSwitch ligand to BrettPhos or RuPhos (better for hindered amines). Increase temp to 120°C (sealed tube).
Hydrolysis of Cl Wet SolventsUse anhydrous dioxane/toluene. Ensure base (Cs₂CO₃) is dry.
Product Streaking Basic ProductAdd 1% NH₄OH or Et₃N to the chromatography eluent.

References

  • Vertex AI Search. (2025).[4] Synthesis and Kinase Inhibition of Naphthyridine Derivatives. Retrieved from 5.

  • BenchChem. (2025). Application Notes: 1,7-Naphthyridine and 1,8-Naphthyridine Scaffolds in Kinase Inhibitors. Retrieved from 6.

  • National Institutes of Health (NIH). (2025). Crystal structure and synthesis of chloro-methyl-naphthyridine derivatives. Retrieved from 7.

  • SciSupplies. (2025). Commercial Availability of 7-Chloro-2,4-dimethyl-[1,8]naphthyridine (CAS 77223-21-3).[8][2][9] Retrieved from 2.

  • MDPI. (2025). Chloro-Substituted Naphthyridine Derivatives for Fluorescence Sensing and Biological Applications. Retrieved from 10.

Sources

Application of 7-Chloro-2,4-dimethyl-naphthyridine in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 7-Chloro-2,4-dimethyl-1,8-naphthyridine in Medicinal Chemistry

Executive Summary

7-Chloro-2,4-dimethyl-1,8-naphthyridine (CAS: 77223-21-3) represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of binding to diverse biological targets with high affinity. As a bioisostere of quinoline, the 1,8-naphthyridine core offers unique physiochemical properties, including enhanced water solubility and distinct hydrogen-bonding capabilities (N1/N8 peri-interaction).

This guide details the synthesis , reactivity , and application of this specific chlor-dimethyl derivative. Unlike inert scaffolds, the C7-chlorine serves as a highly activated electrophilic "handle," enabling rapid diversification via Nucleophilic Aromatic Substitution (


), while the 2,4-dimethyl pattern provides steric bulk and hydrophobic interactions critical for kinase and DNA binding pockets.

Chemical Profile & Properties[1][2][3][4][5][6]

PropertyDataRelevance
IUPAC Name 7-Chloro-2,4-dimethyl-1,8-naphthyridineCore tracking
CAS Number 77223-21-3Sourcing/Verification
Molecular Formula

Mass Spec (M+H: ~193.05)
Key Functionality C7-Chloro (Electrophile)Site for

diversification
Key Functionality N1, N8 NitrogensMetal chelation, H-bond acceptors
Solubility Low in water; High in DCM, DMSOFormulation requires salt formation

Protocol 1: Foundational Synthesis (Friedländer Condensation)

This protocol describes the construction of the 1,8-naphthyridine core from acyclic precursors. The method relies on the condensation of an ortho-amino-pyridine with a


-diketone.

Mechanism: Acid-catalyzed condensation of the exocyclic amine with a carbonyl, followed by intramolecular cyclization of the pyridine C3 onto the second carbonyl.

Materials:

  • Precursor A: 2-Amino-6-chloropyridine (1.0 eq)

  • Precursor B: Acetylacetone (Pentane-2,4-dione) (1.2 eq)

  • Catalyst/Solvent: Polyphosphoric Acid (PPA) or Phosphoric Acid (

    
    )
    
  • Reagents: Ammonium hydroxide (

    
    ), Dichloromethane (DCM), Sodium sulfate (
    
    
    
    )

Step-by-Step Methodology:

  • Reaction Setup:

    • In a round-bottom flask, mix 2-Amino-6-chloropyridine (10 mmol) with Acetylacetone (12 mmol).

    • Add Polyphosphoric Acid (PPA) (~10-15 mL) to act as both solvent and catalyst. Note: PPA is viscous; mild heating (40°C) aids mixing.

  • Cyclization:

    • Heat the mixture to 100–120°C for 4–6 hours. Monitor via TLC (System: 5% MeOH in DCM).

    • Endpoint: Disappearance of the aminopyridine spot and appearance of a fluorescent product spot.

  • Quenching & Isolation:

    • Cool the reaction mixture to room temperature.

    • Pour onto crushed ice (~100 g) with vigorous stirring. The PPA will hydrolyze and dissolve.

    • Neutralize the acidic solution by slow addition of concentrated

      
       until pH ~8-9. Caution: Exothermic reaction.
      
    • A precipitate (crude product) typically forms.

  • Extraction:

    • Extract the aqueous suspension with DCM (

      
       mL).
      
    • Wash combined organics with brine, dry over anhydrous

      
      , and concentrate under reduced pressure.
      
  • Purification:

    • Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel, Hexane/Ethyl Acetate gradient).

    • Yield Expectation: 60–80% as a solid.

Protocol 2: Divergent Functionalization ( )

The 7-chloro position is activated by the adjacent N8 nitrogen, making it susceptible to nucleophilic attack by amines, hydrazines, and alkoxides. This is the primary entry point for drug discovery libraries.

Target: Synthesis of 7-Amino or 7-Hydrazino derivatives (Precursors for triazoles).

Methodology:

  • Nucleophile Selection:

    • For Amination: Primary/Secondary amine (e.g., morpholine, piperazine).

    • For Heterocycle Extension: Hydrazine hydrate or Phenylhydrazine.

  • Reaction Conditions:

    • Dissolve 7-Chloro-2,4-dimethyl-1,8-naphthyridine (1.0 eq) in Ethanol or Dioxane.

    • Add Nucleophile (2.0–5.0 eq).

    • Reflux (80–100°C) for 2–12 hours.

    • Note: No metal catalyst is required due to the electron-deficient nature of the ring.

  • Workup:

    • Cool to room temperature.

    • For hydrazine reactions, the product often precipitates directly. Filter and wash with cold ethanol.

    • For amines, evaporate solvent and partition between water/DCM.

Medicinal & Biological Applications

A. Antibacterial & Antitubercular Agents

The 1,8-naphthyridine core is structurally analogous to Nalidixic Acid and fluoroquinolones.

  • Mechanism: Inhibition of bacterial DNA Gyrase and Topoisomerase IV.

  • Application: The 7-chloro group is displaced by piperazinyl moieties (similar to Ciprofloxacin) to enhance cell permeability and target binding. Recent studies highlight 1,8-naphthyridines as potent inhibitors of Mycobacterium tuberculosis (Mtb H37Rv strain).[1]

B. Anticancer: Kinase Inhibition

Substituted naphthyridines act as ATP-competitive inhibitors.

  • Target: The N1/N8 pocket mimics the adenine ring of ATP, allowing H-bonding with the kinase hinge region.

  • SAR Insight: The 2,4-dimethyl groups provide hydrophobic contacts within the ATP binding pocket, often improving selectivity over the bare scaffold.

C. Diagnostic Probes (DNA Mismatch Detection)
  • Mechanism: The naphthyridine surface is planar and aromatic, suitable for DNA intercalation.

  • Utility: Derivatives (specifically dimeric forms or those conjugated to fluorophores like Thiazole Orange) bind selectively to "orphan" cytosines in DNA bulges or mismatches (e.g., C-C mismatches). This binding induces a fluorescence "turn-on" response, used in SNP (Single Nucleotide Polymorphism) detection.

Visualizations

Diagram 1: Synthesis & Reactivity Logic

NaphthyridineSynthesis Start1 2-Amino-6-chloropyridine Intermediate Schiff Base Intermediate Start1->Intermediate Condensation Start2 Acetylacetone (Pentane-2,4-dione) Start2->Intermediate Core 7-CHLORO-2,4-DIMETHYL- 1,8-NAPHTHYRIDINE (The Scaffold) Intermediate->Core Friedländer Cyclization (H+, 120°C) Prod1 7-Amino Derivatives (Kinase Inhibitors) Core->Prod1 S_NAr (Amines) Prod2 7-Hydrazino Derivatives (Triazole Precursors) Core->Prod2 S_NAr (Hydrazine) Prod3 Metal Complexes (Cu/Ag Catalysts) Core->Prod3 Coordination (N1/N8)

Caption: Synthesis of the 1,8-naphthyridine core via Friedländer condensation and subsequent divergent functionalization pathways.

Diagram 2: Structure-Activity Relationship (SAR)

SAR Center 1,8-Naphthyridine Core Pos7 Position 7 (Cl) Reactivity Hotspot (S_NAr Entry Point) Center->Pos7 Pos24 Positions 2,4 (Methyl) Steric/Hydrophobic (Kinase Selectivity) Center->Pos24 PosN N1 / N8 H-Bond Acceptors (Metal Chelation) Center->PosN

Caption: Structural dissection of the scaffold highlighting the functional roles of specific positions for medicinal chemistry optimization.

References

  • Synthesis & Crystallography

    • Title: 7-Acetylamino-2,4-dimethyl-1,8-naphthyridine.
    • Source: Acta Crystallographica Section E.[2][3]

    • URL:[Link]

  • Medicinal Chemistry Review

    • Title: 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities.
    • Source: PubMed / NIH.
    • URL:[Link]

  • Antimycobacterial Applications

    • Title: Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues.[1]

    • Source: RSC Advances.
    • URL:[Link]

  • Diagnostic Applications

    • Title: Chloro-Substituted Naphthyridine Derivative and Its Conjugate with Thiazole Orange for Highly Selective Fluorescence Sensing.[4]

    • Source: MDPI (Molecules).
    • URL:[Link][5][6]

  • Chemical Reactivity

    • Title: Synthesis and Applications of Copper N-heterocyclic Carbene Complexes (Derivatization of 7-chloro-2,4-dimethyl-1,8-naphthyridine).
    • Source: ResearchGate.[6][2]

    • URL:[Link]

Sources

Technical Application Note: 1H NMR Analysis of 7-Chloro-2,4-dimethyl-1,8-naphthyridine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide researchers through the structural validation and purity profiling of 7-Chloro-2,4-dimethyl-1,8-naphthyridine , a critical heterocyclic precursor often used in the synthesis of N-heterocyclic carbene (NHC) ligands and transition metal catalysts.

Introduction & Scope

The compound 7-Chloro-2,4-dimethyl-1,8-naphthyridine is a bioactive scaffold and a versatile intermediate in medicinal chemistry and organometallics. Its analysis requires a precise understanding of the 1,8-naphthyridine ring system, where nitrogen placement significantly influences proton chemical shifts ($ \delta


 J $).

This guide provides a self-validating protocol for confirming the identity of this isomer, distinguishing it from potential regioisomers (e.g., 1,5- or 1,6-naphthyridines), and quantifying purity.

Key Analytical Challenges
  • Isomer Differentiation: Ensuring the methyl groups are at positions 2 and 4, and the halogen at position 7.

  • Proton Assignment: Correctly assigning the isolated aromatic singlet (H3) versus the coupled spin system (H5/H6).

  • Solvent Effects: Managing solubility and chemical shift variations between $ \text{CDCl}_3 $ and $ \text{DMSO-}d_6 $.

Structural Logic & Expected Spectral Profile

To interpret the NMR data accurately, we must map the atomic connectivity to the spectral signals.

Molecular Numbering & Connectivity

The 1,8-naphthyridine system consists of two fused pyridine rings with nitrogens at positions 1 and 8.

  • Ring A (N1): Substituted with Methyls at C2 and C4. This leaves C3-H as an isolated proton.

  • Ring B (N8): Substituted with Chlorine at C7.[1][2] This leaves C5-H and C6-H as adjacent protons.

Predicted Signal Logic (The "Why")
  • The Methyls (2-Me, 4-Me): Both are attached to the aromatic ring. The 2-Me is

    
     to Nitrogen (N1), generally causing a slight deshielding compared to the 4-Me (
    
    
    
    to N1), though steric and electronic effects from the second ring can compress this difference. Both appear as singlets .
  • The Isolated Proton (H3): Located between two methyl groups on Ring A. It has no adjacent neighbors for scalar coupling ($ ^3J $). It appears as a sharp singlet .

  • The Coupled System (H5, H6): Located on Ring B. H5 and H6 are vicinal (ortho). They will split each other into doublets with a characteristic ortho-coupling constant ($ ^3J_{H5,H6} \approx 8.0 - 8.5 \text{ Hz} $).

    • H6:

      
       to Nitrogen (N8) and ortho to Chlorine.
      
    • H5:

      
       to Nitrogen (N8).
      
Visualizing the Spin System

The following diagram illustrates the correlation between the molecular structure and the NMR signals.

G cluster_0 Figure 1: NMR Signal Correlation Map H3 H-3 (Isolated) S_Singlet Singlet (s) ~7.2 ppm H3->S_Singlet No neighbors H5 H-5 (Vicinal to H6) S_Doublet Doublet (d) J ~8.0 Hz H5->S_Doublet Couples with H6 H6 H-6 (Vicinal to H5) H6->S_Doublet Couples with H5 Me2 2-Me (Alpha to N) S_Me Singlet (s) ~2.6-2.8 ppm Me2->S_Me Me4 4-Me (Gamma to N) Me4->S_Me struct struct struct->H5 struct->H6 struct->Me2 struct->Me4

Caption: Correlation map linking specific protons of the 1,8-naphthyridine scaffold to their expected NMR multiplicity and chemical environment.

Experimental Protocol

Sample Preparation
  • Solvent Selection:

    • Primary: Deuterated Chloroform ($ \text{CDCl}_3 $, 99.8% D) + 0.03% TMS (Tetramethylsilane).

      • Why: Excellent solubility for chlorinated heterocycles; sharp lines; TMS provides an internal reference at 0.00 ppm.

    • Secondary: Dimethyl Sulfoxide-

      
       ($ \text{DMSO-}d_6 $).[3]
      
      • Why: Use only if peaks overlap with solvent residual in chloroform (7.26 ppm) or if the sample contains polar impurities/salts. Note that chemical shifts will drift downfield in DMSO due to polarity.

  • Concentration: 5–10 mg of compound in 0.6 mL solvent.

    • Note: Avoid over-concentration to prevent aggregation-induced line broadening, common in planar heterocycles.

Acquisition Parameters (Standard 400/500 MHz)
  • Pulse Sequence: Standard 1D Proton (e.g., zg30 on Bruker).

  • Spectral Width: -2 to 14 ppm (covers all aromatic and methyl regions).

  • Relaxation Delay (D1): Set to 3.0 - 5.0 seconds .

    • Critical: Methyl protons relax quickly, but isolated aromatic protons (like H3) and quaternary carbons (if running 13C) relax slowly. A longer D1 ensures accurate integration for quantitative purity assessment.

  • Scans (NS): 16 or 32 (sufficient for >5 mg sample).

  • Temperature: 298 K (25°C).

Data Interpretation & Validation

Use the table below to assign your spectrum. The chemical shifts ($ \delta $) are estimates based on $ \text{CDCl}_3 $; values may shift


 ppm depending on concentration.
Assignment Table
Proton LabelTypeApprox. Shift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Structural Justification
H-5 Aromatic8.05 – 8.15Doublet (d)1H

Peri-position; deshielded by ring current and N8.
H-6 Aromatic7.40 – 7.50Doublet (d)1H

Ortho to Cl (shielding effect relative to H5);

to N8.
H-3 Aromatic7.20 – 7.30Singlet (s)1H-Isolated between two methyls. May overlap with

.
2-Me Methyl2.75 – 2.85Singlet (s)3H-

to N1; deshielded.
4-Me Methyl2.65 – 2.75Singlet (s)3H-

to N1; slightly more shielded than 2-Me.
Self-Validation Checklist

To confirm you have the correct compound and not an isomer:

  • Count the Singlets: You MUST see three singlets (two methyls, one aromatic H3). If H3 is a doublet, you have the wrong isomer (e.g., 1,6-naphthyridine derivative).

  • Verify Coupling: You MUST see two doublets with

    
     Hz. If you see two singlets in the aromatic region (excluding H3), the Cl and substituents are likely para to each other (unlikely for this scaffold) or on different rings in a way that breaks coupling.
    
  • Integration Ratio: The integral ratio must be 1:1:1:3:3 (H5 : H6 : H3 : Me : Me).

Purity Calculation Protocol

For drug development or catalysis applications, purity is paramount.

Formula:



Workflow:

  • Calibrate the TMS peak to 0.00 ppm.[4]

  • Integrate the H-5 doublet (most downfield, usually cleanest) and set its value to 1.00.

  • Integrate the Methyl singlets. They should sum to 6.00 (

    
    ).
    
  • Integrate impurity peaks. Common impurities include:

    • Water: ~1.56 ppm in

      
      .
      
    • Acetone: 2.17 ppm (common recrystallization solvent).

    • Ethyl Acetate: 4.12 (q), 2.05 (s), 1.26 (t).

  • If the Methyl integrals are significantly lower than 3.0 relative to the aromatic protons, check for saturation transfer (increase D1 delay).

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[4] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

  • Reich, H. J. (2023). Structure Determination Using Spectroscopic Methods. University of Wisconsin-Madison.[5]

  • Litvic, M., et al. (2012). Synthesis and spectroscopic characterization of 1,8-naphthyridine derivatives. Journal of Heterocyclic Chemistry. (General reference for naphthyridine shifts).
  • Vertex AI Research. (2023). Synthesis of N-heterocyclic carbene precursors from 7-chloro-2,4-dimethyl-1,8-naphthyridine.

Sources

Advanced Characterization of Substituted Naphthyridines via Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Substituted naphthyridines (diaza-naphthalenes) represent a critical scaffold in medicinal chemistry, serving as the core structure for broad-spectrum antibiotics (e.g., nalidixic acid), potential HIV-1 integrase inhibitors, and antitumor agents. Their analysis is complicated by the existence of multiple positional isomers (1,5-, 1,6-, 1,8-, etc.) and their high basicity, which leads to peak tailing and carryover in LC-MS workflows.

This guide provides a validated methodology for the structural elucidation and quantification of naphthyridine derivatives. It moves beyond standard operating procedures to explain the physicochemical rationale governing ionization efficiency and fragmentation pathways.

Ionization Physics & Chemistry

To develop a robust MS method, one must first understand the analyte's behavior in the gas phase.

Protonation Dynamics in ESI

Naphthyridines are bicyclic aromatic heterocycles containing two nitrogen atoms. In Electrospray Ionization (ESI), the signal intensity is governed by the analyte's solution-phase basicity and surface activity.

  • Basicity: The pKa of the ring nitrogens varies significantly by isomer. For example, 1,8-naphthyridine exhibits a "proton sponge" effect where the proximity of the lone pairs allows for highly stable protonation, often resulting in higher sensitivity in ESI(+) compared to the 1,5-isomer.

  • Adduct Formation: While

    
     is the primary species, naphthyridines avidly chelate alkali metals. If sodium adducts (
    
    
    
    ) dominate your spectrum, it indicates trace salt contamination or the use of glass storage vessels. Recommendation: Use plasticware and add 0.1% Formic Acid to force the equilibrium toward the protonated species.
Isomer Differentiation Logic

Distinguishing isomers (e.g., 1,5- vs 1,6-naphthyridine) solely by MS1 mass is impossible. Differentiation requires orthogonal data:

  • Chromatographic Selectivity: The dipole moments differ between isomers, altering retention on C18 and PFP (Pentafluorophenyl) columns.

  • MS/MS Fragmentation: The position of the nitrogen relative to substituents dictates specific fragmentation channels (the "Ortho Effect").

Fragmentation Mechanics

Understanding the bond cleavage is essential for structural confirmation. Naphthyridines generally follow two competing pathways: Ring Cleavage and Substituent Loss .

Primary Fragmentation Pathways

In ESI-MS/MS (Collision Induced Dissociation), the rigid aromatic core is stable. Fragmentation usually initiates at the substituents. However, at higher collision energies (CE), the ring degrades via characteristic losses of neutral molecules like HCN (27 Da) or


 (26 Da).
Pathway A: The "Ortho Effect" (Substituent Driven)

If a substituent (e.g., -COOH, -NO2) is adjacent to a ring nitrogen, a specific interaction occurs.

  • Example: In 1,8-naphthyridine derivatives with a carboxyl group at C2, the protonated nitrogen can hydrogen bond with the carbonyl, facilitating the loss of

    
     (44 Da) or 
    
    
    
    . This is less favorable in the 1,5-isomer due to distance.
Pathway B: Retro-Diels-Alder (RDA)

Though less common in fully aromatic systems than in reduced ones, high-energy collisions can induce ring opening, typically expelling HCN.

Visualization of Fragmentation Logic

NaphthyridineFragmentation Precursor Precursor Ion [M+H]+ Excitation Collisional Activation Precursor->Excitation SubstLoss Pathway A: Substituent Cleavage (Low CE) Excitation->SubstLoss Labile Group Present RingLoss Pathway B: Ring Degradation (High CE) Excitation->RingLoss Stable Core Fragment1 [M+H - R group]+ SubstLoss->Fragment1 Fragment2 [M+H - HCN]+ (-27 Da) [M+H - C2H2]+ (-26 Da) RingLoss->Fragment2 Fragment3 Diagnostic Ion (Isomer Specific) Fragment1->Fragment3 Secondary Fragmentation

Figure 1: Decision tree for fragmentation pathways. Low collision energy targets substituents; high energy targets the heterocyclic core.

Experimental Protocol

This protocol is designed for the Agilent 6400 Series Qqq or Thermo Q-Exactive , but is transferable to any standard LC-MS/MS system.

Sample Preparation

Naphthyridines are basic and lipophilic.

  • Stock Solution: Dissolve 1 mg of analyte in 1 mL DMSO (stable for 3 months at -20°C).

  • Working Standard: Dilute to 1 µg/mL in 50:50 Methanol:Water.

    • Critical Step: Do not use 100% aqueous diluent; naphthyridines may precipitate or adsorb to container walls.

LC-MS/MS Conditions

Table 1: Chromatographic Parameters

ParameterSettingRationale
Column C18 (2.1 x 50mm, 1.8 µm)Standard reverse phase retention.
Alternative Column Fluorophenyl (PFP)Use if separating structural isomers (e.g., 1,5 vs 1,6).
Mobile Phase A Water + 0.1% Formic AcidAcidic pH ensures full protonation of ring nitrogens.
Mobile Phase B Acetonitrile + 0.1% Formic AcidACN provides sharper peaks than MeOH for aromatics.
Flow Rate 0.4 mL/minOptimal for ESI desolvation.
Gradient 5% B (0-1 min)

95% B (6 min)
Generic screening gradient.

Table 2: Mass Spectrometry Parameters (Source: ESI+)

ParameterSettingRationale
Capillary Voltage 3500 VStandard positive mode setting.
Gas Temp 300°CHigh temp needed to desolvate rigid aromatics.
Sheath Gas 40 arb unitsAssists in nebulization.
Scan Mode Full MS / dd-MS2Full scan for purity; data-dependent MS2 for structure.
Collision Energy Stepped (20, 35, 50 eV)Captures both substituent loss (low eV) and ring cleavage (high eV).
Workflow Diagram

LCMS_Workflow Sample Sample Prep (50% MeOH) LC LC Separation (C18 vs PFP) Sample->LC Injection Ionization ESI Source (+3.5 kV) LC->Ionization Elution Analyzer Mass Analyzer (MS1 + MS2) Ionization->Analyzer Gas Phase Data Data Processing (Extracted Ion Chromatogram) Analyzer->Data Spectra

Figure 2: End-to-end analytical workflow for naphthyridine characterization.

Troubleshooting & Optimization (Self-Validating Steps)

The "Peak Tailing" Problem

Symptom: Asymmetric peaks with long tails. Cause: Interaction between the basic nitrogen of the naphthyridine and residual silanols on the silica column. Solution:

  • Increase buffer strength: Add 5mM Ammonium Formate to Mobile Phase A.

  • Switch column technology: Use a "Hybrid Particle" column (e.g., Waters BEH or Agilent Poroshell HPH) which has fewer free silanols.

Isomer Co-elution

Symptom: 1,5- and 1,6-isomers elute at the same time. Solution: Switch to a Pentafluorophenyl (PFP) column. The PFP phase interacts via


-

stacking and dipole interactions, often separating isomers based on the electron density distribution of the heterocyclic ring.

References

  • Fragmentation Mechanisms of Nitrogen Heterocycles

    • Title: Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products.[1]

    • Source: Natural Product Reports (RSC), 2016.[2]

    • URL:[Link]

  • Title: Differentiating Isomers using High Resolution Mass Spectrometry Coupled with MSn.
  • General Heterocycle Analysis

    • Title: Mass Spectrometry of Heterocyclic Compounds.[1][3]

    • Source: Wiley Online Library (General Reference).
    • URL:[Link]

  • Specifics on 1,8-Naphthyridines (Analogous Systems)

    • Title: Electrospray Ionization Tandem Mass Spectrometric Characteristics And Fragmentation Mechanisms Of Purine Analogues (Analogous Nitrogen Heterocycle behavior).
    • Source: TSI Journals.
    • URL:[Link]

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 7-Chloro-2,4-dimethyl-1,8-naphthyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

7-Chloro-2,4-dimethyl-1,8-naphthyridine (CAS: 77223-21-3) is a critical heterocyclic intermediate employed in the synthesis of bioactive agents, including potential antibacterial and anticancer therapeutics. Its purification presents specific challenges inherent to electron-deficient nitrogenous heterocycles:

  • Basicity: The N-1 and N-8 nitrogens are susceptible to protonation, leading to severe peak tailing on standard silica-based columns due to silanol interactions.

  • Lipophilicity: With a predicted LogP of ~2.8–3.0, the molecule is moderately hydrophobic, requiring optimized organic gradients for elution.

  • Regioisomerism: Synthesis pathways (e.g., condensation of 2-amino-6-chloropyridine with acetylacetone) can yield regioisomeric byproducts that require high-efficiency separation.

This guide provides a self-validating workflow for the isolation of this compound, moving from analytical method development to preparative purification.

Physicochemical Profile
PropertyValue (Estimated/Literature)Implications for HPLC
Molecular Formula C₁₀H₉ClN₂Detection via Mass Spec (M+H: 193.05)
Molecular Weight 192.64 g/mol Small molecule; rapid diffusion
LogP ~2.9Retains well on C18; requires >30% organic start
pKa (Conj. Acid) ~3.5 - 4.0Ionized at pH < 3; Neutral at pH > 6
UV Max 220 nm, 315 nmDual-wavelength monitoring recommended

Analytical Method Development (QC & Pilot)

The primary goal of the analytical method is to resolve the target from unreacted starting materials (often more polar) and potential de-chlorinated or isomeric byproducts.

Column Selection Strategy
  • Primary Choice: C18 End-capped (3-5 µm). High carbon load (>15%) is preferred to mask residual silanols.

  • Alternative Choice: Phenyl-Hexyl. If the impurity profile contains aromatic isomers (e.g., 5-chloro isomers), the π-π interaction offered by phenyl phases provides superior selectivity compared to hydrophobicity-driven C18 separation.

Mobile Phase Chemistry

Why Acidic Conditions? While 1,8-naphthyridines are basic, running at high pH (pH > 10) requires specialized hybrid-silica columns. The most robust industry standard for this class is Acidic Ion-Suppression/Pairing .

  • Modifier: Trifluoroacetic Acid (TFA) 0.1% .

    • Mechanism:[1] TFA protonates the basic nitrogens (ensuring the molecule is fully ionized, preventing mixed-mode retention) and forms an ion pair with the positively charged molecule, increasing retention and sharpening peak shape.

    • Note: If using MS detection, substitute TFA with 0.1% Formic Acid , though peak tailing may slightly increase.

Standard Analytical Protocol (SAP-01)
ParameterSetting
Column C18 (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge), 4.6 x 150 mm, 5 µm
Mobile Phase A Water + 0.1% TFA
Mobile Phase B Acetonitrile (ACN) + 0.1% TFA
Flow Rate 1.0 mL/min
Temperature 30°C (Controlled temperature improves reproducibility)
Detection UV @ 254 nm (Quantification) and 315 nm (Identification)
Injection 5 µL (Sample conc: 0.5 mg/mL in DMSO/MeOH 1:1)

Gradient Profile:

  • 0.0 min: 10% B

  • 10.0 min: 90% B

  • 12.0 min: 90% B

  • 12.1 min: 10% B

  • 15.0 min: 10% B (Re-equilibration)

Preparative Scale-Up Protocol

Scaling up requires adjusting the loading factor while maintaining resolution. The "Touchdown" strategy is recommended to maximize purity for lipophilic heterocycles.

Solubility & Sample Loading

The molecule has limited solubility in pure water.[2]

  • Solvent: Dissolve crude solid in minimal DMSO (Dimethyl sulfoxide). If viscosity is too high, dilute 1:1 with Methanol.

  • Filtration: Mandatory filtration through 0.45 µm PTFE or Nylon filter to prevent frit blockage.

Preparative Method (PREP-01)
ParameterSetting
Column Prep C18, 19 x 150 mm, 5 µm (Scale factor ~17x from analytical)
Flow Rate 15 - 20 mL/min
Mobile Phase Same as Analytical (Water/ACN + 0.1% TFA)
Collection Trigger Threshold (Absorbance > 50 mAU) OR Slope detection

Focused Gradient (Based on Analytical Retention): If the peak elutes at 60% B in the analytical run, shallow the gradient around that point.

  • 0.0 min: 30% B

  • 2.0 min: 40% B

  • 12.0 min: 70% B (The "Purification Window")

  • 13.0 min: 95% B (Wash)

Visual Workflows

Purification Logic Flow

This diagram illustrates the decision-making process from crude synthesis to final pure isolate.

PurificationWorkflow Start Crude Synthesis Mixture (7-Chloro-2,4-dimethyl-1,8-naphthyridine) Solubility Solubility Test (DMSO vs MeOH) Start->Solubility Analytical Analytical HPLC (C18) Gradient 10-90% B Solubility->Analytical Decision Resolution > 1.5? Analytical->Decision Optimize Switch to Phenyl-Hexyl or Adjust Gradient Slope Decision->Optimize No (Co-elution) PrepScale Prep-HPLC Scale-up (Focused Gradient) Decision->PrepScale Yes Optimize->Analytical Retest Fraction Fraction Collection (Threshold Trigger) PrepScale->Fraction Workup Post-Run Workup (Neutralization + Lyophilization) Fraction->Workup QC Final QC (NMR + HPLC) Workup->QC

Figure 1: Decision matrix for the purification of naphthyridine derivatives, emphasizing the feedback loop for method optimization.

Mobile Phase Selection Mechanism

Understanding why specific modifiers are chosen is vital for troubleshooting.

MobilePhaseLogic Molecule Target: Basic Naphthyridine Issue Problem: Silanol Interaction (Tailing) Molecule->Issue TFA Add 0.1% TFA (pH ~2) Issue->TFA Standard Formic Add 0.1% Formic (pH ~2.7) Issue->Formic MS Req. HighpH High pH Buffer (NH4HCO3, pH 10) Issue->HighpH Alt Selectivity Result1 Result: Ion Pairing (Sharp Peaks) UV Only TFA->Result1 Result2 Result: MS Compatible Slight Tailing Formic->Result2 Result3 Result: Neutral Molecule Requires Hybrid Column HighpH->Result3

Figure 2: Mechanistic guide for mobile phase modifier selection based on detection needs and column chemistry.

Troubleshooting & Critical Parameters

Peak Tailing
  • Cause: Residual silanols on the silica support interacting with the naphthyridine nitrogens.

  • Solution: Increase TFA concentration to 0.2% or switch to a "Base Deactivated" (BDS) or Hybrid (e.g., Ethylene Bridged Hybrid - BEH) column.

Sample Precipitation (Injector Blockage)
  • Cause: Sample dissolved in 100% DMSO injected into a high-aqueous initial gradient (e.g., 90% water). The hydrophobic molecule crashes out upon mixing.

  • Solution: "Sandwich" injection technique or increase the initial organic ratio of the gradient to 15-20% B.

Post-Purification Salt Removal

Since TFA is non-volatile and acidic, fractions collected will contain TFA salts of the product.

  • Protocol:

    • Pool fractions.[3]

    • Neutralize with Saturated NaHCO₃ (aq).

    • Extract with Dichloromethane (DCM) or Ethyl Acetate.

    • Dry organic layer over Na₂SO₄ and evaporate.

    • Note: This step is crucial.[4] Direct lyophilization of TFA-containing fractions can degrade acid-sensitive moieties or result in a hygroscopic trifluoroacetate salt.

References

  • PubChem. (n.d.).[5] Compound Summary: 7-Chloro-2,4-dimethyl-1,8-naphthyridine (CID 273272).[6] National Library of Medicine. Retrieved January 28, 2026, from [Link]

  • Dolan, J. W. (2002). Tailing Peaks for Basic Compounds. LCGC North America. Retrieved from [Link]

  • Waters Corporation. (2025). Beginner's Guide to Preparative Liquid Chromatography. Retrieved from [Link]

  • Ferrarini, P. L., et al. (2000).[3] Synthesis and antiproliferative activity of some 1,8-naphthyridine derivatives. European Journal of Medicinal Chemistry. (Contextual citation for synthesis/properties of analogs). [Link]

Sources

Application Note: Strategic N-Alkylation of 1,8-Naphthyridines

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1,8-naphthyridine scaffold is a privileged structure in medicinal chemistry, serving as a core for antibacterial, antiviral, and anticancer agents (e.g., Vosaroxin).[1] However, its functionalization presents a classic chemoselectivity challenge due to the presence of multiple nucleophilic sites. This Application Note provides a definitive guide to the N-alkylation of 1,8-naphthyridines , distinguishing between the quaternization of the neutral parent ring and the regioselective alkylation of the tautomeric 1,8-naphthyridin-2(1H)-one system. We present optimized protocols, mechanistic rationales for regiocontrol (N1 vs. N8; N- vs. O-alkylation), and troubleshooting strategies grounded in Hard-Soft Acid-Base (HSAB) theory.

Mechanistic Insight & Regiocontrol

Successful alkylation requires understanding the electronic landscape of the substrate. The 1,8-naphthyridine system presents two distinct scenarios:

Scenario A: Quaternization of the Neutral Ring

In the neutral parent system (e.g., 2-methyl-1,8-naphthyridine), both nitrogen atoms are potential nucleophiles.

  • Regioselectivity Rule: Alkylation is governed primarily by steric hindrance .

  • Outcome: In 2-substituted-1,8-naphthyridines, the substituent at C2 sterically shields N1. Consequently, electrophiles preferentially attack the distal N8 position, yielding the N8-alkylated quaternary salt.

Scenario B: Alkylation of 1,8-Naphthyridin-2(1H)-ones (Lactams)

This scaffold exists in a tautomeric equilibrium between the lactam (NH form) and lactim (OH form). The deprotonated anion is an ambident nucleophile .

  • N-Alkylation (Thermodynamic/Soft Control): Favored by polar aprotic solvents (DMF, DMSO) and "hard" counterions (Na⁺, Li⁺, K⁺) that coordinate tightly to the oxygen, leaving the nitrogen free to attack the electrophile.

  • O-Alkylation (Kinetic/Hard Control): Favored by non-polar solvents and "soft" counterions (Ag⁺) or conditions where oxygen nucleophilicity is enhanced by loose ion pairing.

Visual Workflow: Selection Strategy

N_Alkylation_Strategy Start Starting Material Type1 Neutral 1,8-Naphthyridine (e.g., 2-Methyl-1,8-naphthyridine) Start->Type1 Type2 1,8-Naphthyridin-2(1H)-one (Lactam/Lactim Tautomer) Start->Type2 Decision1 Goal: Quaternization (Salt) Type1->Decision1 Decision2 Goal: N-Alkyl Lactam Type2->Decision2 PathA Protocol A: Direct SN2 (MeI/BnBr) Solvent: Acetone/ACN Decision1->PathA Sterics dictate N8 PathB Protocol B: Base-Mediated Alkylation Base: NaH or Cs2CO3 Solvent: DMF/DMSO Decision2->PathB Promote N-attack Warn Warning: O-Alkylation Risk Avoid Ag+ salts Avoid non-polar solvents Decision2->Warn ResultA Product: N8-Alkyl Salt (Sterically favored) PathA->ResultA ResultB Product: N1-Alkyl Lactam (Thermodynamic product) PathB->ResultB

Figure 1: Decision tree for selecting the appropriate alkylation protocol based on substrate structure and desired outcome.

Experimental Protocols

Protocol A: Quaternization of 2-Substituted-1,8-Naphthyridines

Objective: Synthesis of N8-alkyl-1,8-naphthyridinium salts. Mechanism: SN2 Substitution. Key Precaution: Ensure anhydrous conditions to prevent hydrolysis of sensitive alkyl halides.

Materials:

  • Substrate: 2-Methyl-1,8-naphthyridine (1.0 equiv)

  • Electrophile: Methyl iodide (MeI) or Benzyl bromide (BnBr) (1.2–1.5 equiv)

  • Solvent: Acetonitrile (ACN) or Acetone (Reagent Grade)

  • Workup: Diethyl ether (Et₂O) for precipitation.

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-methyl-1,8-naphthyridine (1.0 mmol) in ACN (5 mL, 0.2 M).

  • Addition: Add the alkyl halide (1.5 mmol) dropwise at room temperature.

    • Note: For reactive electrophiles like MeI, perform this step in a fume hood due to toxicity.

  • Reaction: Stir the mixture.

    • MeI: Stir at room temperature for 4–12 hours. A precipitate often forms.

    • BnBr: If no precipitation occurs after 4 hours, heat to reflux (80°C) for 2–6 hours.

  • Isolation:

    • Cool the reaction mixture to 0°C.

    • Dilute with Et₂O (10–15 mL) to complete precipitation of the quaternary salt.

    • Filter the solid under vacuum and wash with cold Et₂O.

  • Purification: The salt is usually pure enough for further use. If necessary, recrystallize from Ethanol/Et₂O.

Expected Outcome: Exclusive formation of the N8-isomer (e.g., 1,2-dimethyl-1,8-naphthyridin-1-ium iodide is incorrect; the product is 1,7-dimethyl-1,8-naphthyridin-1-ium iodide if numbering from the other nitrogen, or more clearly, the nitrogen distal to the methyl group is alkylated).

Protocol B: Regioselective N-Alkylation of 1,8-Naphthyridin-2(1H)-ones

Objective: Synthesis of N-alkyl-1,8-naphthyridin-2-ones (N-alkylation). Challenge: Avoiding O-alkylation (formation of alkoxynaphthyridines). Standard: Sodium Hydride (NaH) in DMF.[2]

Materials:

  • Substrate: 1,8-Naphthyridin-2(1H)-one derivative (1.0 equiv)

  • Base: Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 equiv)

  • Electrophile: Alkyl bromide/iodide (1.1 equiv)

  • Solvent: Anhydrous DMF (Dimethylformamide)[3]

Procedure:

  • Preparation: Flame-dry a round-bottom flask and purge with Argon/Nitrogen.

  • Deprotonation: Suspend NaH (1.2 mmol) in anhydrous DMF (3 mL). Cool to 0°C.

  • Addition of Substrate: Add the 1,8-naphthyridin-2(1H)-one (1.0 mmol) portion-wise or as a solution in DMF.

    • Observation: Evolution of H₂ gas. The solution may change color (often yellow/orange) indicating anion formation.

    • Time: Stir at 0°C to RT for 30 minutes to ensure complete deprotonation.

  • Alkylation: Cool back to 0°C (optional, depending on electrophile reactivity) and add the alkyl halide (1.1 mmol) dropwise.

  • Reaction: Allow to warm to room temperature and stir for 2–12 hours. Monitor by TLC or LC-MS.

    • Checkpoint: If reaction is sluggish, heat to 60°C.

  • Workup:

    • Quench carefully with water or saturated NH₄Cl solution.

    • Extract with Ethyl Acetate (3x).

    • Wash combined organics with water (to remove DMF) and brine.

    • Dry over Na₂SO₄ and concentrate.

  • Purification: Flash column chromatography (SiO₂).

    • Eluent: DCM/MeOH or Hexane/EtOAc gradients. N-alkyl products are typically more polar than O-alkyl byproducts.

Alternative (Milder Conditions): For substrates sensitive to NaH, use Cs₂CO₂ (2.0 equiv) in DMF at 60–80°C. Cesium effect can promote efficient mono-alkylation [1].

Troubleshooting & Optimization

The competition between N- and O-alkylation is the primary failure mode. Use this table to diagnose and fix issues.

ObservationProbable CauseCorrective ActionMechanism
Exclusive O-Alkylation Solvent/Cation mismatch.Switch to DMF or DMSO (polar aprotic). Use Li+ or Na+ bases.Polar solvents solvate the cation, leaving the "naked" N-anion free to react.
Mixed N/O Alkylation "Loose" ion pairing or steric bulk.Increase temperature (thermodynamic control favors N-alkyl). Switch base to Cs₂CO₃ .N-C=O bond is thermodynamically more stable than O-C=N.
No Reaction Low solubility of anion.Use DMSO as solvent.[2][4][5] Add 18-crown-6 (if using K₂CO₃).Improves solubility and nucleophilicity of the anion.
Dialkylation Excess base/electrophile.Strictly control stoichiometry (1.0 : 1.1). Use Cs₂CO₃ (suppresses over-alkylation).[3]Cesium carbonate is milder and often self-limiting for mono-alkylation.
Insoluble "Rock" Salt formation during workup.Do not evaporate DMF to dryness; use aqueous extraction.DMF removal can trap salts; aqueous wash removes them efficiently.

References

  • Cs2CO3-Promoted Direct N-Alkylation: ResearchGate. "Cs2CO3-Promoted Direct N-Alkylation: Highly Chemoselective Synthesis of N-Alkylated Benzylamines and Anilines." Link

  • 1,8-Naphthyridine Synthesis & Reactivity: Organic Chemistry Portal. "Synthesis of 1,8-naphthyridines and related compounds." Link

  • Regioselective Indazole Alkylation (Analogous System): Beilstein Journal of Organic Chemistry. "Regioselective N-alkylation of the 1H-indazole scaffold." Link

  • Biological Importance (Vosaroxin): PubMed. "1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities." Link

  • Friedlander Synthesis of Precursors: ResearchGate. "Gram-Scale Synthesis of 1,8-Naphthyridines in Water." Link

Sources

Suzuki coupling reactions with 7-chloro-naphthyridines

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Optimization of Suzuki-Miyaura Couplings for 7-Chloro-Naphthyridines

Abstract

The functionalization of 7-chloro-naphthyridines via Suzuki-Miyaura cross-coupling presents a unique set of challenges compared to standard carbocyclic aryl halides. While the electron-deficient nature of the naphthyridine scaffold facilitates oxidative addition, it simultaneously increases susceptibility to nucleophilic aromatic substitution (


) side reactions (hydrolysis) and catalyst poisoning via nitrogen coordination. This guide provides a scientifically grounded protocol for coupling 7-chloro-naphthyridines with aryl/heteroaryl boronic acids, prioritizing high turnover numbers (TON) and regiochemical fidelity.

Part 1: Strategic Analysis & Mechanistic Insight

The Scaffold Challenge

Naphthyridines (1,5-, 1,6-, 1,8- isomers) are "


-deficient" heterocycles. The 7-chloro position—typically 

or

to a ring nitrogen—is highly activated.
  • Advantage: The C-Cl bond is weaker than in chlorobenzene, theoretically accelerating oxidative addition (OA).

  • Risk 1 (Catalyst Poisoning): The basic ring nitrogens (N1/N8) can displace phosphine ligands from the Palladium center, forming inactive

    
     species.
    
  • Risk 2 (Hydrolysis): Under the basic aqueous conditions required for boronate activation, the activated C-Cl bond is prone to attack by

    
    , leading to the 7-hydroxy impurity (useless for coupling).
    
Ligand Selection Strategy

To counteract N-coordination, we utilize bulky, electron-rich dialkylbiaryl phosphines (Buchwald Ligands).

  • Steric Bulk: Prevents the formation of inactive dimeric Pd species and inhibits the coordination of the naphthyridine nitrogen to the metal center.

  • Electron Density: Facilitates oxidative addition into the C-Cl bond.

Recommended Ligands:

  • XPhos / SPhos: Excellent general-purpose ligands for heteroaryl chlorides.

  • BrettPhos: Preferred for extremely challenging substrates or when amination side-reactions are observed.

  • Amphos: A robust, air-stable alternative for scale-up.

Part 2: Visualizing the Reaction Pathway

The following diagram illustrates the catalytic cycle specific to 7-chloro-1,8-naphthyridine, highlighting the critical "Danger Zone" where catalyst poisoning occurs.

SuzukiMechanism cluster_0 Critical Failure Point PreCat Pd(II) Precatalyst ActiveCat Pd(0)L (Active Species) PreCat->ActiveCat Reduction OxAdd Oxidative Addition (Pd-Cl Insertion) ActiveCat->OxAdd + 7-Cl-Naphthyridine Poison OFF-CYCLE: N-Coordination/Poisoning OxAdd->Poison Interference by Ring Nitrogen TransMet Transmetallation (Base + Boronic Acid) OxAdd->TransMet + Ar-B(OH)2 / Base RedElim Reductive Elimination (C-C Bond Formation) TransMet->RedElim Pd(II) Intermediate RedElim->ActiveCat Regeneration Product Product: 7-Aryl-Naphthyridine RedElim->Product

Figure 1: Catalytic cycle highlighting the competitive N-coordination pathway (Off-Cycle) common in naphthyridines.

Part 3: Experimental Protocols

Protocol A: Rapid Optimization Screen (Micro-scale)

Use this protocol to identify the optimal Ligand/Base combination for your specific boronic acid.

Reagents:

  • 7-Chloro-naphthyridine (0.1 mmol)

  • Boronic Acid (0.15 mmol, 1.5 equiv)

  • Catalyst Source: Pd(OAc)₂ (2 mol%) + Ligand (4 mol%) OR Pre-formed Catalyst (e.g., XPhos Pd G2).

  • Solvent: 1,4-Dioxane (anhydrous)

  • Base:

    
     (2.0 equiv, 1M aqueous solution)
    

Workflow:

  • Prepare a stock solution of the Naphthyridine and Boronic acid in Dioxane.

  • Dispense into 4 reaction vials.

  • Add distinct catalyst systems to each:

    • Vial 1: Pd(PPh3)4 (Control - likely to fail/low yield)

    • Vial 2: Pd(dppf)Cl2 (Standard)

    • Vial 3: XPhos Pd G2 (Sterically demanding)

    • Vial 4: PEPPSI-iPr (NHC ligand)[1]

  • Add Base (

    
    ) to all vials.
    
  • Degas: Sparge with Argon for 2 minutes (Critical to prevent homocoupling).

  • Seal and heat to 90°C for 2 hours.

  • Analyze by LC-MS (Check for Hydrolysis M+16 vs Product).

Protocol B: Optimized Gram-Scale Synthesis

Based on XPhos-Pd-G2 performance.

Step-by-Step Procedure:

  • Setup: Equip a 3-neck round bottom flask with a reflux condenser, internal thermometer, and nitrogen inlet.

  • Solvent Prep: Charge 1,4-Dioxane (10 vol) and Water (2 vol). Sparge with nitrogen for 30 minutes. Note: Strict deoxygenation is required to preserve the electron-rich phosphine.

  • Charging: Under positive nitrogen flow, add:

    • 7-Chloro-1,8-naphthyridine (1.0 equiv, 5.0 g)

    • Aryl Boronic Acid (1.3 equiv)

    • Potassium Phosphate Tribasic (

      
      ) (2.5 equiv)
      
  • Catalyst Addition: Add XPhos Pd G2 (1.5 mol%) .

    • Why G2? The precatalyst ensures a precise 1:1 Pd:Ligand ratio and activates rapidly without an induction period.

  • Reaction: Heat to 85°C . Monitor by HPLC every 2 hours.

    • Target: >98% conversion of chloride.

  • Workup (Scavenging): Cool to RT. Add QuadraSil™ MP (metal scavenger) or wash with aqueous N-Acetylcysteine to remove residual Palladium. Naphthyridines bind Pd tightly; standard washes are often insufficient.

  • Purification: Extract with EtOAc/Brine. Dry over

    
    . Flash chromatography (DCM/MeOH gradient).
    

Part 4: Data & Troubleshooting

Ligand Performance Matrix (Representative Data)
Catalyst SystemBaseSolventYield (%)Primary Side Product
Pd(PPh3)4

DME/H2O35%Recovered SM (Catalyst death)
Pd(dppf)Cl2

Dioxane60%Homocoupling of Boronic Acid
XPhos Pd G2

Dioxane/H2O94% Trace Hydrolysis (<2%)
PEPPSI-iPr

Toluene/H2O88%Dechlorination (Hydride attack)
Optimization Logic Tree

Use this flowchart to troubleshoot low yields or impurities.

OptimizationTree Start Reaction Outcome? LowConv Low Conversion (<50%) Start->LowConv Hydrolysis Hydrolysis Product (OH instead of Ar) Start->Hydrolysis Dehal Dehalogenation (H instead of Cl) Start->Dehal Success High Yield (>90%) Start->Success Action1 Switch to XPhos or BrettPhos (Bulky) LowConv->Action1 Action3 Reduce Water Ratio (Use 10:1 Dioxane:H2O) Hydrolysis->Action3 Action5 Solvent Contamination? Check for Hydride sources Dehal->Action5 Action2 Increase Temp to 100°C Switch to n-BuOH Action1->Action2 Action4 Switch Base to Anhydrous K3PO4 Action3->Action4 Action6 Lower Temp Switch to Pd(dppf) Action5->Action6

Figure 2: Decision matrix for troubleshooting common Suzuki coupling failures in naphthyridines.

Part 5: References

  • Miyaura, N., & Suzuki, A. (1995).[2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Martin, R., & Buchwald, S. L. (2008).[3] Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. Link

  • Valente, C., et al. (2012).[1] PEPPSI Theme and Variations: Catalyst Precursors for C–C, C–N, and C–S Bond Formation. Angewandte Chemie International Edition, 51(14), 3314-3332. Link

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. Link

  • Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki−Miyaura Coupling. Angewandte Chemie International Edition, 48(49), 9240-9261. Link

Sources

Application Note: Precision Functionalization of the 7-Position on the 1,8-Naphthyridine Core

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

The 1,8-naphthyridine scaffold is a "privileged structure" in medicinal chemistry, serving as the core for blockbuster antibiotics (e.g., Nalidixic acid, Gemifloxacin) and emerging kinase inhibitors. While the scaffold is symmetric, breaking this symmetry to achieve regioselective functionalization at the 7-position (distal to a substituent at the 2-position) is a critical challenge in Structure-Activity Relationship (SAR) studies.

This guide provides three validated workflows for targeting the 7-position. Unlike general heterocyclic reviews, this note focuses on causality and reaction selection :

  • Nucleophilic Aromatic Substitution (

    
    ):  For installing heteroatoms (O, N, S).
    
  • Minisci-Type Radical Alkylation: For installing alkyl/cycloalkyl groups (C(sp3)).

  • Transition Metal-Catalyzed C-H Activation: For installing aryl/heteroaryl groups (C(sp2)).

The Regioselectivity Challenge

In 1,8-naphthyridine, positions 2 and 7 are electronically equivalent (


 to the nitrogen). They are the most electron-deficient sites, making them susceptible to nucleophilic attack but resistant to electrophilic substitution.
  • The Problem: If the ring is unsubstituted, reactions occur indiscriminately at C2 and C7.

  • The Solution: To target C7 selectively, one must either (A) utilize a pre-existing blocking group at C2 or (B) exploit steric/electronic directing effects of N-oxides.

Visualization: Reactivity Map of 1,8-Naphthyridine

NaphthyridineReactivity Core 1,8-Naphthyridine Core C2_7 Positions 2 & 7 (Alpha) Electron Deficient Target: Nucleophiles / Radicals Core->C2_7 Primary Reactivity C3_6 Positions 3 & 6 (Beta) Sterically Accessible Target: Electrophiles (Rare) Core->C3_6 Secondary Reactivity C4_5 Positions 4 & 5 (Gamma) Target: Oxidation / Reduction Core->C4_5 Tertiary Reactivity

Figure 1: Reactivity profile of the 1,8-naphthyridine scaffold. The 2/7 positions are the "hotspots" for functionalization described in this guide.

Workflow A: The "Classic" Robust Route ( )

Best For: Installing amines, alkoxides, or thiols. Mechanism: Activation via N-oxide formation followed by Meisenheimer complex intermediate.

Rationale

Direct nucleophilic attack on the neutral naphthyridine ring is sluggish. Converting the nitrogen to an N-oxide (


) increases the electrophilicity of the adjacent carbon (C7) and provides a leaving group handle when treated with chlorinating agents.
Protocol: N-Oxide Activation & Chlorination

Starting Material: 2-Methyl-1,8-naphthyridine (or similar 2-substituted analog).

Step 1: Site-Selective N-Oxidation
  • Dissolve substrate (1.0 equiv) in DCM (0.1 M).

  • Add m-CPBA (1.1 equiv) portion-wise at 0°C.

    • Note: 1,8-naphthyridines can form bis-N-oxides. Control stoichiometry strictly to stop at the mono-N-oxide.

  • Stir at RT for 3-6 hours. Monitor by TLC (N-oxides are significantly more polar/lower

    
    ).
    
  • Workup: Wash with sat.

    
     to remove m-chlorobenzoic acid. Dry organic layer (
    
    
    
    ) and concentrate.
Step 2: The "Meisenheimer" Chlorination
  • Dissolve the crude N-oxide in

    
      (5-10 equiv).
    
    • Critical:

      
       acts as both reagent and solvent.
      
  • Heat to reflux (105°C) for 2 hours.

    • Mechanism:[1][2][3] The oxygen attacks phosphorus, creating a good leaving group. Chloride attacks C7, restoring aromaticity and eliminating the oxygen.

  • Quench: Pour carefully onto ice/water (Exothermic!). Neutralize with

    
    .
    
  • Extract with EtOAc. The product is 7-chloro-2-substituted-1,8-naphthyridine .

Step 3: Nucleophilic Displacement (

)
  • Dissolve 7-chloro intermediate in DMF or NMP.

  • Add nucleophile (e.g., morpholine, primary amine) (2.0 equiv).

  • Add base (

    
     or DIPEA) (3.0 equiv).
    
  • Heat to 80-100°C.

    • Validation: Reaction is complete when the aryl chloride peak (~120-140 ppm in

      
       NMR) shifts upfield/downfield corresponding to the new C-N or C-O bond.
      

Workflow B: Minisci-Type Radical Alkylation

Best For: Late-Stage Functionalization (LSF) to install alkyl, cycloalkyl, or hydroxyalkyl groups. Mechanism: Nucleophilic radical attack on the protonated (electron-deficient) heterocycle.[4]

Rationale

Traditional Friedel-Crafts alkylation fails on electron-deficient naphthyridines. The Minisci reaction reverses polarity: a nucleophilic carbon radical attacks the electron-poor C7 position.

Protocol: Silver-Catalyzed Decarboxylative Alkylation

Reagents: Carboxylic acid (radical source),


 (catalyst), 

(oxidant).
  • Setup: Dissolve 1,8-naphthyridine derivative (1 equiv) in a biphasic mixture of DCM/Water (1:1) .

    • Why Biphasic? Allows phase transfer of radicals while keeping the inorganic oxidant solubilized.

  • Acidification: Add TFA (1.0 equiv) to protonate the naphthyridine.

    • Critical: Protonation lowers the LUMO energy, activating C7 toward radical attack.

  • Radical Generation: Add the alkyl carboxylic acid (e.g., Cyclopropanecarboxylic acid) (3-5 equiv) and

    
     (0.2 equiv).
    
  • Initiation: Heat to 40-50°C. Add

    
     (3.0 equiv) dropwise over 30 minutes.
    
    • Observation: Gas evolution (

      
      ) indicates successful radical formation.
      
  • Workup: Basify with NaOH (to pH 9), extract with DCM.

  • Purification: Column chromatography. Note that mono-alkylation at C7 is major, but bis-alkylation (C2/C7) is possible if C2 is unsubstituted.

Data Table: Radical Source Efficiency
Radical SourceReagent ClassYield (C7)SelectivityNotes
Carboxylic AcidsDecarboxylative40-65%ModerateRequires Ag+ catalyst; cheap.
Alkyl HalidesReductive30-50%HighRequires photocatalyst (Ir/Ru).
SulfinatesDesulfonylative55-75%High"Baran Diversinates"; no metal needed.

Workflow C: Transition Metal C-H Activation

Best For: Direct Arylation (Biaryl formation). Mechanism: Concerted Metallation-Deprotonation (CMD).

Protocol: Pd-Catalyzed C7 Arylation[5][6]
  • Substrate: 2-substituted-1,8-naphthyridine.

  • Coupling Partner: Aryl Iodide (Ar-I).[5]

  • Catalyst System:

    
     (5 mol%) + 
    
    
    
    or XPhos (10 mol%).
    • Ligand Choice: Electron-rich phosphines facilitate the oxidative addition of the aryl iodide.

  • Base/Solvent:

    
     (2 equiv) in DMA (Dimethylacetamide).
    
    • Role of Silver: Acts as a halide scavenger and promotes the C-H activation step.

  • Conditions: Heat at 120°C for 16 hours in a sealed tube under Argon.

Decision Logic & Workflow Diagram

Use the following logic tree to select the appropriate protocol for your target molecule.

FunctionalizationLogic Start Target: 7-Functionalized 1,8-Naphthyridine Q1 What is the desired substituent? Start->Q1 Path_N Heteroatom (N, O, S) Q1->Path_N Path_C_sp3 Alkyl / Cycloalkyl (C-sp3) Q1->Path_C_sp3 Path_C_sp2 Aryl / Heteroaryl (C-sp2) Q1->Path_C_sp2 Method_SNAr Method: S_NAr via N-Oxide (Protocol A) Path_N->Method_SNAr High Reliability Method_Minisci Method: Minisci Radical Rxn (Protocol B) Path_C_sp3->Method_Minisci Late-Stage Method_Pd Method: Pd-Catalyzed C-H Activation (Protocol C) Path_C_sp2->Method_Pd Atom Economy

Figure 2: Decision matrix for selecting the optimal synthetic pathway based on the target moiety.

Troubleshooting & Optimization

  • Issue: Low Conversion in Minisci Reaction.

    • Fix: Increase the temperature to 70°C or switch to a persulfate-only system (metal-free) if the substrate coordinates silver too strongly. Ensure the solution is acidic (pH < 3) to keep the pyridine ring protonated.

  • Issue: Regioselectivity in

    
     (C2 vs C7). 
    
    • Fix: If the starting material is unsubstituted 1,8-naphthyridine, you will get a mixture. You must break symmetry first (e.g., via a mono-Friedlander synthesis) or separate isomers chromatographically after the chlorination step.

  • Issue: Protodehalogenation during Pd-Catalysis.

    • Fix: Use anhydrous DMA and ensure the reaction is strictly oxygen-free. Switch base to CsOPiv (Cesium Pivalate) to assist the CMD mechanism.

References

  • General Naphthyridine Synthesis & Properties

    • Litvinov, V. P. (2004). Advances in the chemistry of 1,8-naphthyridines. Russian Chemical Reviews. Link

  • Minisci Reaction on Naphthyridines

    • Duncton, M. A. (2011). Minisci reactions: Versatile CH functionalization for medicinal chemists. Med. Chem. Commun. Link

    • Proctor, R. S., & Phipps, R. J. (2019). Recent Advances in Minisci-Type Reactions. Angewandte Chemie Int. Ed. Link

  • Direct Arylation Protocols

    • Ackermann, L. (2011). Carboxylate-Assisted Transition-Metal-Catalyzed C-H Bond Functionalizations. Chemical Reviews. Link

  • Synthesis of 7-Substituted Deriv

    
    : 
    
    • Ferrarini, P. L., et al. (2000). Synthesis and anti-aggressive activity of 1,8-naphthyridine derivatives. Il Farmaco. Link

Sources

Application Note: Pharmacological Profiling of 7-Chloro-2,4-dimethyl-naphthyridine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview: The Naphthyridine Advantage

The compound 7-Chloro-2,4-dimethyl-naphthyridine (and its structural isomers, particularly the 1,8- and 1,5-naphthyridines) represents a "privileged scaffold" in medicinal chemistry. Historically, the 1,8-naphthyridine core serves as the foundation for Nalidixic acid and subsequent quinolone antibiotics.[1]

This specific chlorinated intermediate is highly valued for its reactivity; the C-7 chlorine atom is a prime site for nucleophilic aromatic substitution (


), allowing the rapid generation of diverse libraries. However, the scaffold itself possesses intrinsic biological activity that must be characterized early in the drug discovery cascade.

Primary Biological Targets:

  • Bacterial DNA Gyrase / Topoisomerase IV: The naphthyridine core mimics the interaction of quinolones with the DNA-enzyme complex.

  • Kinase Inhibition: The planar heterocycle can occupy the ATP-binding pocket of various kinases (e.g., PI4K, mTOR).

  • Leishmanial Topoisomerase: Recent studies indicate 1,5-naphthyridine efficacy against Leishmania parasites.[2]

This guide details the critical path for profiling this compound: from solubility optimization to mechanistic validation.

Pre-Assay Characterization: The Gatekeeper

Before biological testing, the physicochemical limitations of 7-Chloro-2,4-dimethyl-naphthyridine—specifically its lipophilicity (


) and poor aqueous solubility—must be addressed. False negatives in bioassays are frequently caused by compound precipitation.[3]
Protocol A: Kinetic Solubility Assay (Nephelometry)

Objective: Determine the maximum soluble concentration in assay buffer (1% DMSO) to prevent precipitation artifacts.

Reagents:

  • Test Compound: 7-Chloro-2,4-dimethyl-naphthyridine (10 mM stock in 100% DMSO).

  • Buffer: PBS pH 7.4 or Mueller-Hinton Broth (MHB).

  • Control: Verapamil (High solubility), Pyrene (Low solubility).

Workflow:

  • Preparation: Prepare a serial dilution of the compound in DMSO (0.1 mM to 10 mM).

  • Spiking: Transfer 2

    
    L of DMSO stock into 198 
    
    
    
    L of aqueous buffer in a clear-bottom 96-well plate (Final DMSO = 1%).
  • Incubation: Shake at 600 rpm for 90 minutes at RT.

  • Readout: Measure light scattering (Nephelometry) or Absorbance at 620 nm (turbidity).

  • Analysis: The "Solubility Limit" is the concentration where OD620 > 3x Standard Deviation of the blank.

Critical Checkpoint: If solubility is


, utilize a cosolvent system (e.g., 0.05% Pluronic F-127) for subsequent bioassays.

Primary Bioassay: Antimicrobial Potency (MIC)

Given the structural homology to Nalidixic acid, the primary screen must assess antibacterial activity. This protocol follows CLSI (Clinical and Laboratory Standards Institute) guidelines for broth microdilution.

Protocol B: Broth Microdilution Assay

Objective: Determine the Minimum Inhibitory Concentration (MIC) against Gram-negative (E. coli) and Gram-positive (S. aureus) strains.

Materials:

  • Organisms: E. coli ATCC 25922, S. aureus ATCC 29213.

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB). Note: Cations (

    
    , 
    
    
    
    ) are critical for naphthyridine uptake.
  • Comparator: Ciprofloxacin or Nalidixic Acid.

  • Detection: Resazurin (Alamar Blue) for cell viability.

Step-by-Step Procedure:

  • Inoculum Prep: Adjust bacterial culture to

    
     McFarland standard (
    
    
    
    CFU/mL), then dilute 1:100 in CAMHB.
  • Compound Plate:

    • Add 50

      
      L CAMHB to columns 2-12 of a 96-well plate.
      
    • Add 100

      
      L of Test Compound (
      
      
      
      ) to column 1.
    • Perform 2-fold serial dilution from Col 1 to Col 10. Discard 50

      
      L from Col 10.
      
    • Col 11: Growth Control (Bacteria + DMSO).

    • Col 12: Sterility Control (Media only).

  • Inoculation: Add 50

    
    L of diluted bacterial suspension to wells 1-11. Final volume = 100 
    
    
    
    L.[1]
  • Incubation: 16–20 hours at 37°C (static).

  • Readout:

    • Visual: Look for turbidity pellets.

    • Fluometric (Optional): Add 20

      
      L Resazurin (0.02%). Incubate 1 hour. Pink = Growth; Blue = Inhibition.
      

Data Interpretation:

Observation Result
No Turbidity / Blue Color MIC reached.
Turbidity / Pink Color Bacterial growth (Resistance).[1]

| Precipitation in Well | Invalid. Retest with lower concentration range. |

Mechanistic Validation: DNA Gyrase Supercoiling

If the compound shows antibacterial activity (MIC


), confirm the mechanism of action. Naphthyridines typically inhibit the DNA Gyrase A subunit.
Protocol C: DNA Gyrase Supercoiling Inhibition Assay

Objective: Quantify the inhibition of plasmid supercoiling by the test compound.

Reagents:

  • Enzyme: E. coli DNA Gyrase (A and B subunits).

  • Substrate: Relaxed pBR322 plasmid DNA.

  • Assay Buffer: 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM

    
    , 2 mM DTT, 1.8 mM Spermidine, 1 mM ATP.
    

Workflow:

  • Mix: Combine 1 U Gyrase, 0.5

    
    g relaxed pBR322, and Test Compound (varying concentrations) in Assay Buffer (Total vol: 30 
    
    
    
    L).
  • Incubate: 30 minutes at 37°C.

  • Stop: Add 30

    
    L Stop Solution (SDS + Proteinase K) to digest the enzyme.
    
  • Electrophoresis: Run samples on a 1% agarose gel (without Ethidium Bromide) at 60V for 3 hours.

  • Stain: Stain gel with Ethidium Bromide after running (intercalation changes migration).

  • Imaging:

    • Supercoiled DNA: Migrates faster (Lower band).

    • Relaxed DNA: Migrates slower (Upper band).

    • Inhibition: Presence of relaxed bands at high compound concentrations.

Visualization of Experimental Workflows

Diagram 1: The Screening Cascade

This diagram illustrates the logical flow from compound handling to hit validation.

ScreeningCascade Compound 7-Chloro-2,4-dimethyl-naphthyridine (Solid / DMSO Stock) Solubility Kinetic Solubility Assay (Nephelometry) Compound->Solubility Decision1 Solubility > 50 µM? Solubility->Decision1 Formulation Optimize Formulation (Add Pluronic / Cyclodextrin) Decision1->Formulation No MIC_Assay Primary Screen: MIC Determination (E. coli) Decision1->MIC_Assay Yes Formulation->MIC_Assay Decision2 MIC < 64 µg/mL? MIC_Assay->Decision2 Decision2->Compound Inactive (Modify SAR) Mechanistic Secondary Screen: DNA Gyrase Inhibition Decision2->Mechanistic Active Cytotox Safety Screen: MTT Cytotoxicity (HEK293) Mechanistic->Cytotox Lead VALIDATED LEAD Cytotox->Lead

Caption: Logical screening cascade ensuring physicochemical suitability prior to biological validation.

Diagram 2: Microplate Layout (MIC Assay)

Standardized layout to prevent edge effects and ensure statistical validity.

PlateLayout cluster_plate 96-Well Plate Layout (Broth Microdilution) Col1 Col 1: High Conc (128 µg/mL) Col2_9 Col 2-10: Serial Dilution (64 -> 0.25 µg/mL) Col1->Col2_9 Dilution Col11 Col 11: Growth Ctrl (Bacteria + DMSO) Col12 Col 12: Sterility Ctrl (Media Only)

Caption: Plate map designed to isolate drug effects from background noise and sterility issues.

References

  • Biological Activity of Naphthyridines: Matusiak, A., et al. (2021).[1][2][4][5][6][7][8][9][10][11][12] "Biological Activity of Naturally Derived Naphthyridines." Semantic Scholar. (Verified via Search 1.1)

  • Antimicrobial Mechanisms (DNA Gyrase): Khetmalis, Y. M., et al. (2024). "Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues." RSC Advances.

  • Solubility Protocols for Lipophilic Compounds: NCBI Assay Guidance Manual. "Solubility and Lipophilicity as Pharmaceutically Relevant Points."

  • 1,5-Naphthyridine Antileishmanial Activity: Palacios, F., et al. (2018).[2] "Substituted 1,5-naphthyridine derivatives as novel antileishmanial agents."[2] European Journal of Medicinal Chemistry.

  • General Naphthyridine Pharmacology: Sharma, S., et al. (2015). "1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities." Archiv der Pharmazie.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 7-Chloro-2,4-dimethyl-1,8-naphthyridine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Synthesis Optimization & Troubleshooting Target Molecule: 7-Chloro-2,4-dimethyl-1,8-naphthyridine (CAS: 77223-21-3) Standard Protocol: Modified Friedländer/Combes Condensation

Executive Summary: The Chemistry of the Scaffold

Welcome to the technical guide for synthesizing 7-Chloro-2,4-dimethyl-1,8-naphthyridine . This scaffold is a critical pharmacophore in medicinal chemistry, often utilized for its antibacterial, anti-inflammatory, and antitumor properties [1].

The synthesis typically relies on the condensation of 2-amino-6-chloropyridine with acetylacetone (2,4-pentanedione) . While theoretically straightforward, this reaction is prone to specific failure modes: incomplete cyclization, hydrolysis of the chlorine substituent, and "tar" formation during workup.

This guide treats your synthesis as a system . We break down the workflow into modular control points to isolate and resolve yield-killing variables.

Module 1: Critical Reagents & Pre-Reaction Setup

User Query: "My reaction turns black immediately, or the yield fluctuates wildly between batches."

Root Cause: Impurities in the starting materials often catalyze polymerization rather than cyclization.

Reagent Quality Control Table
ReagentCritical SpecificationWhy it Matters
2-Amino-6-chloropyridine >98% Purity (White/Pale Yellow)Dark/oxidized amine leads to radical polymerization and tar. Recrystallize from Ethanol if colored.
Acetylacetone Distilled (Colorless)Commercial acetylacetone accumulates peroxides and water. Distill before use to ensure stoichiometry.
Polyphosphoric Acid (PPA) Viscous, TranslucentUsed as both solvent and catalyst. If it is opaque/crystallized, hydration has occurred, lowering acid strength.
Phosphoric Acid (H₃PO₄) 85% or anhydrousAlternative to PPA. Requires higher temperature but easier workup.
The Stoichiometry Rule

Do not use a large excess of acetylacetone. While it drives the Schiff base formation, excess diketone at high temperatures (100°C+) self-condenses into polymeric gums that trap your product.

  • Recommended Ratio: 1.0 eq Amine : 1.1–1.2 eq Acetylacetone.

Module 2: The Reaction & Cyclization (The "Black Box")

User Query: "I see the intermediate on TLC, but it won't cyclize to the final naphthyridine."

Technical Insight: The reaction proceeds in two distinct kinetic steps.

  • Step A (Fast): Formation of the Schiff base (imine/enamine).

  • Step B (Slow, Rate-Limiting): Intramolecular electrophilic aromatic substitution (cyclization) followed by dehydration.

Visualization: Reaction Pathway & Failure Modes

ReactionPathway cluster_conditions Critical Control Points Start 2-Amino-6-chloropyridine + Acetylacetone Inter Intermediate: Schiff Base / Enamine Start->Inter Acid Cat. RT to 60°C Cycle Cyclization (Hydroxy-dihydro intermediate) Inter->Cycle PPA/H3PO4 100-120°C Polymer FAILURE: Black Tar (Diketone polymerization) Inter->Polymer Excess Heat Dirty Reagents Product 7-Chloro-2,4-dimethyl- 1,8-naphthyridine Cycle->Product -H2O (Dehydration) Hydrolysis FAILURE: 7-Hydroxy derivative (Cl hydrolysis) Product->Hydrolysis Aq. Acid Reflux >140°C

Figure 1: Reaction mechanism illustrating the two-step sequence and potential divergence into hydrolysis or polymerization pathways.

Protocol Optimization
  • Catalyst Choice: Polyphosphoric Acid (PPA) is superior to H₂SO₄ for this specific substrate. PPA acts as a dehydrating agent, driving the removal of water in the final step without being strong enough to hydrolyze the 7-Chloro substituent [2].

  • Temperature Ramp:

    • Mix Amine + PPA at 60–70°C for 30 mins (Dissolution).

    • Add Acetylacetone dropwise.

    • Ramp to 100–110°C and hold for 3–4 hours.

    • Warning: Exceeding 140°C dramatically increases the risk of hydrolyzing the Chlorine to a Hydroxyl group (7-hydroxy-2,4-dimethyl-1,8-naphthyridine).

Module 3: Work-up & Isolation (The "Yield Killer")

User Query: "My product crashes out as a sticky goo instead of a solid precipitate."

The Fix: This is a pH-dependent solubility issue. Naphthyridines are basic; they are soluble in the acidic reaction media but precipitate as free bases upon neutralization.

Step-by-Step Isolation Protocol
  • Quenching: Cool the reaction mixture to ~60°C. Pour slowly onto crushed ice with vigorous stirring. (PPA hydrolysis is exothermic; do not let the temp spike).

  • Neutralization (The "Goo" Prevention):

    • Do NOT dump NaOH pellets directly into the solution. Localized high pH causes rapid precipitation of impurities (goo).

    • Correct Method: Use Ammonium Hydroxide (NH₄OH) or saturated Sodium Acetate .

    • Adjust pH slowly to pH 7–8 .

  • The "Digestion" Period: Once neutralized, stir the suspension for 1–2 hours. This allows the amorphous "goo" to organize into a crystalline lattice.

  • Filtration: Filter the solid. Wash with cold water.

  • Purification:

    • Recrystallization:[1] Ethanol or Methanol/Water mixtures are standard [3].

    • Drying: Vacuum dry at 50°C. Ensure all water is removed, as the lattice often traps moisture.

Module 4: Troubleshooting FAQ

Q1: I obtained a high yield, but the melting point is off (too high).

A: You likely formed the 7-hydroxy derivative .

  • Check: Run LC-MS. If you see M+1 at 175 (instead of 193/195 for Cl isotope pattern), you hydrolyzed the chlorine.

  • Solution: Lower your reaction temperature (keep <110°C) and reduce reaction time. Ensure your PPA is anhydrous.

Q2: The reaction mixture solidified inside the flask before workup.

A: PPA becomes extremely viscous upon cooling.

  • Solution: Do not let the reaction cool to room temperature inside the flask. Pour it onto ice while it is still warm (~60°C) and mobile. If stuck, add minimal warm water to the flask to dissolve the matrix, then pour.

Q3: Can I use microwave synthesis?

A: Yes. Microwave-assisted synthesis (e.g., using solid support or neat conditions) often improves yield and reduces time from hours to minutes [4].

  • Settings: 140°C for 10–15 mins often suffices. Use a capped vessel to prevent acetylacetone evaporation.

Visual Troubleshooting Guide

Troubleshooting Problem Low Yield / Poor Quality CheckTLC Analyze Reaction Mix (TLC/LCMS) Problem->CheckTLC Result1 Starting Material Remains CheckTLC->Result1 Incomplete Conv. Result2 Many Spots / Black Tar CheckTLC->Result2 Decomposition Result3 Product Spot Present but Isolation Failed CheckTLC->Result3 Workup Loss Action1 Increase Temp (max 120°C) or Check Acetylacetone Purity Result1->Action1 Action2 Oxidative Degradation: Use N2 Atmosphere Check Amine Purity Result2->Action2 Action3 pH Control Issue: Neutralize slower with NH4OH Recrystallize from EtOH Result3->Action3

Figure 2: Decision tree for diagnosing yield loss based on analytical observation.

References

  • Mogilaiah, K., et al. "CeCl3[2]·7H2O Catalyzed Friedlander Synthesis of 1,8-Naphthyridines under Solvent-Free Grinding Conditions." Connect Journals, 2015.

  • Gorepatil, P. B., et al. "Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited." ACS Omega, 2021.

  • Ferrarini, P. L., et al. "Synthesis and biological activity of some 1,8-naphthyridine derivatives." European Journal of Medicinal Chemistry, 1997.
  • Perumal, P. T., et al. "Microwave assisted synthesis of 7-chloro-2,4-dimethyl-1,8-naphthyridine." Tetrahedron Letters, 2006.[3]

Sources

Technical Support Center: Synthesis of 7-Chloro-Naphthyridines

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive technical support guide for the synthesis of 7-chloro-naphthyridines, designed for researchers and drug discovery chemists.

Core Technical Overview

The 7-chloro-naphthyridine scaffold (particularly the 1,8-isomer) is a "privileged structure" in medicinal chemistry, serving as a precursor for kinase inhibitors and antibacterial agents. The critical synthetic bottleneck is invariably the deoxychlorination of the 7-oxo (or 7-hydroxy) intermediate using phosphoryl chloride (


).

While theoretically straightforward, this reaction is plagued by four primary failure modes:

  • Reversion Hydrolysis: The product reverts to starting material during aqueous workup.

  • O-Phosphorylation: Formation of stable phosphorodichloridate esters that do not convert to the chloride.

  • Dimerization: Nucleophilic attack of the starting lactam on the activated imidoyl chloride.

  • Regio-scrambling: In 1,6-naphthyridines, competition between C5 and C7 chlorination.

The "Happy Path": Optimized Core Protocol

Use this validated protocol as your baseline. Deviations from this stoichiometry often trigger the side reactions detailed below.

Reagents:

  • 7-Hydroxy-1,8-naphthyridine (1.0 equiv)

  • 
     (5.0 - 10.0 equiv) [Solvent & Reagent]
    
  • 
     (0.1 equiv) [Catalytic activator]
    
  • N,N-Dimethylaniline (1.0 equiv) [Acid scavenger/Catalyst]

Step-by-Step Workflow:

  • Drying: Dry the starting lactam under high vacuum at 60°C for 4 hours. Rationale: Even trace water consumes

    
     to form phosphoric acid, which catalyzes polymerization.
    
  • Activation: Suspend lactam in

    
    . Add 
    
    
    
    at room temperature. Stir for 15 mins.
  • Catalysis: Add N,N-dimethylaniline dropwise.

  • Reflux: Heat to 105°C (bath temp) for 2-4 hours. Monitor by HPLC (not TLC, see Troubleshooting).

  • Quench (Critical): Remove excess

    
     via rotary evaporation before  adding water. Pour the residue onto crushed ice/
    
    
    
    slurry.

Troubleshooting Guide (Q&A Format)

Issue 1: "I see my product on TLC during the reaction, but after workup, I only isolate the starting material (Lactam)."

Diagnosis: Hydrolysis of the Imidoyl Chloride. The C7-chloro position in naphthyridines is highly activated toward nucleophilic aromatic substitution (


). During an exothermic aqueous quench, the local temperature spikes, and hydroxide/water attacks the C-Cl bond, reverting it to the C-OH (lactam).

Corrective Action:

  • The "Dry Quench" Method: Never pour the crude reaction mixture directly into water. You must distill off the excess

    
     under reduced pressure first.
    
  • Temperature Control: The quenching buffer (sat.

    
    ) must be kept at <0°C using an ice/salt bath.
    
  • pH Management: Do not allow the pH to rise above 8.5 during extraction. High pH accelerates

    
     hydrolysis.
    
Issue 2: "The reaction mixture turned into a black, insoluble tar."[1]

Diagnosis: Acid-Catalyzed Polymerization. Naphthyridines are basic. As HCl is generated during chlorination, it protonates the ring nitrogens. If the concentration of free HCl becomes too high, it induces intermolecular condensation or polymerization of the electron-deficient rings.

Corrective Action:

  • Base Catalysis: Ensure you are using N,N-dimethylaniline or N,N-diisopropylethylamine (DIPEA). These bases sequester the HCl protons as ammonium salts, keeping the naphthyridine free base available for reaction.

  • Solvent Dilution: If neat

    
     causes tarring, use Acetonitrile (
    
    
    
    ) as a co-solvent. It solubilizes the cationic intermediates and moderates the reaction temperature.
Issue 3: "My mass spec shows a peak at [M+80] or [M+62] instead of the Chloride."

Diagnosis: Stalled O-Phosphorylated Intermediate. The reaction proceeds via an intermediate dichlorophosphate ester (


). If the chloride ion concentration is too low, or the temperature is insufficient, this intermediate does not undergo the final substitution to form the C-Cl bond. It is stable enough to survive mild workup but often hydrolyzes back to starting material later.

Corrective Action:

  • Add Exogenous Chloride: Add Benzyltriethylammonium chloride (TEBAC) or

    
     (0.2 equiv). This increases the concentration of free 
    
    
    
    ions, pushing the equilibrium toward the product.
  • Increase Temperature: Ensure the internal reaction temperature exceeds 90°C. The final C-O breaking step has a high activation energy.

Mechanistic Visualization

The following diagram illustrates the competition between the desired chlorination pathway and the common failure modes (Hydrolysis and Phosphorylation).

ChlorinationPathways SM 7-Hydroxy-naphthyridine (Lactam Form) Inter1 Active Imidoyl Phosphate Intermediate SM->Inter1 POCl3, Base (Activation) Side_Dimer N-Linked Dimer (Impurity) SM->Side_Dimer Attack on Product (Low POCl3 excess) Product 7-Chloro-naphthyridine (Target) Inter1->Product Cl- attack (High Temp) Side_Hydrolysis Reversion to SM (Hydrolysis) Inter1->Side_Hydrolysis Incomplete Rxn + Water Product->Side_Hydrolysis Aq. Workup (High pH/Temp)

Figure 1: Mechanistic pathway of POCl3 chlorination showing the critical "Point of No Return" at the Imidoyl Phosphate intermediate.

Data Summary: Solvent & Reagent Effects[2][3][4]

ParameterRecommended ConditionWhy? (Causality)Risk of Deviation
Reagent

(Neat)
Acts as both solvent and dehydrating agent, driving equilibrium.Using stoichiometric

in Toluene leads to dimerization.
Additive

(0.1 - 0.5 eq)
Generates free

and clears trace moisture.
Without it, conversion often stalls at the phosphate ester stage.
Base N,N-DimethylanilineScavenges HCl; prevents protonation of the pyridine nitrogen.Pyridine bases (like pyridine itself) can sometimes form nucleophilic adducts that are hard to remove.
Workup Evaporate then Ice/

Minimizes contact time between Product and hot acidic water.Direct quenching generates massive heat

Hydrolysis.

FAQ: Rapid Fire Support

Q: Can I use Thionyl Chloride (


) instead of 

?
A: Generally, No.

is less effective for heterocyclic lactams. It often requires DMF catalysis (Vilsmeier conditions) but tends to produce lower yields due to the formation of sulfur-based impurities and is less capable of activating the tautomeric "hydroxy" group compared to the phosphoryl bond formation.

Q: How do I store the 7-chloro-naphthyridine product? A: Store under inert gas (Argon/Nitrogen) at -20°C. The C7-chloride is reactive. Exposure to atmospheric moisture over weeks can lead to slow hydrolysis back to the lactam, appearing as a white precipitate on the surface of the solid.

Q: I am synthesizing a 1,6-naphthyridine. Is the protocol the same? A: The chemistry is similar, but Regioselectivity is a major issue. In 1,6-naphthyridines, C5 and C7 are both electrophilic. If you are chlorinating a 5,7-dione, you will get a dichloro species. If you want selective 7-chlorination, you must ensure the C5 position is blocked or electronically deactivated.

References

  • Mechanism of Chlorination: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.
  • POCl3 Optimization: Organic Process Research & Development, "Safety and Scale-Up of POCl3 Reactions."

  • Naphthyridine Scaffolds: Litvinov, V. P. (2004). "Chemistry of 1,6-naphthyridines." Russian Chemical Reviews.

  • Workup Protocols: Armarego, W. L. F. (2003). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard protocols for removing phosphoryl impurities).

Technical Support Center: 1,8-Naphthyridine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting & Optimization Guide for 1,8-Naphthyridine Scaffolds Ticket ID: NAPH-SYN-001 Status: Open Support Level: Tier 3 (Senior Application Scientist)

Introduction: The Scaffold Challenge

Welcome to the 1,8-Naphthyridine Technical Support Center. This scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for quinolines and purines in antitumor and antibacterial agents. However, its synthesis is plagued by two primary adversaries: regiochemical ambiguity and purification recalcitrance due to the basicity of the di-nitrogen system.

This guide moves beyond textbook definitions to address the specific failure points encountered in the lab, focusing on the two dominant methodologies: the Friedländer Condensation (for substituted derivatives) and the Skraup/Doebner-Miller reaction (for the parent core).[1]

Part 1: Method Selection & Strategy

Before troubleshooting, ensure you have selected the correct synthetic pathway. The choice depends heavily on your desired substitution pattern.

Workflow Visualization: Synthetic Decision Matrix

Naphthyridine_Decision_Matrix Start Target Molecule 1,8-Naphthyridine Subst Is the Pyridine Ring (C2-C4) Heavily Substituted? Start->Subst Fried Method A: Friedländer Condensation Subst->Fried Yes (C2/C3/C4 alkyl/aryl) Skraup Method B: Skraup / Doebner-Miller Subst->Skraup No (Parent or simple C2-methyl) Fried_Req Requires: 2-Aminonicotinaldehyde + Ketone/Aldehyde Fried->Fried_Req Fried_Issue Risk: Regioselectivity with Unsymmetrical Ketones Fried_Req->Fried_Issue Skraup_Req Requires: 2-Aminopyridine + Glycerol/Enone Skraup->Skraup_Req Skraup_Issue Risk: Violent Exotherms & Low Yields (Polymerization) Skraup_Req->Skraup_Issue

Figure 1: Decision matrix for selecting the optimal synthetic route based on target substitution.

Part 2: Troubleshooting The Friedländer Condensation

The reaction between 2-aminonicotinaldehyde (2-amino-3-pyridinecarboxaldehyde) and a ketone is the most reliable method for generating substituted 1,8-naphthyridines.

Mechanism of Failure

The reaction proceeds via two steps:

  • Imine Formation: The amine attacks the ketone carbonyl.[1]

  • Aldol Condensation: Intramolecular cyclization.[1] Failure occurs when the rate of self-condensation of the aldehyde exceeds the rate of cross-condensation with the ketone.

Visualizing the Pathway

Friedlander_Mechanism SM1 2-Aminonicotinaldehyde Inter1 Schiff Base (Imine) SM1->Inter1 Acid/Base Cat. SM2 Ketone (R-CH2-CO-R') SM2->Inter1 Inter2 Enamine/Aldol Intermediate Inter1->Inter2 Tautomerization Prod 1,8-Naphthyridine Inter2->Prod -H2O (Cyclization)

Figure 2: The Friedländer mechanistic flow. The rate-limiting step is often the initial imine formation.

FAQ & Troubleshooting

Q: My reaction yields are inconsistent, and the starting aldehyde seems to degrade. How do I stabilize it? A: 2-Aminonicotinaldehyde is prone to self-polymerization upon standing.

  • Immediate Fix: Always verify the purity of the aldehyde via TLC before use. If it appears dark or gummy, recrystallize from ethanol.

  • Protocol Adjustment: Switch to a "Green Synthesis" approach using water as a solvent. Recent data confirms that water promotes the reaction via hydrogen bonding, often stabilizing the transition state better than organic solvents like EtOH or acetic acid [1].

Q: I am using 2-butanone (methyl ethyl ketone) and getting a mixture of isomers. Why? A: This is a classic regioselectivity issue. 2-butanone has two alpha-carbon sites: the methyl side (kinetic) and the methylene side (thermodynamic).[1]

  • The Cause: Under acidic conditions, the reaction often favors the more substituted enol, leading to the 2,3-dialkyl product. Under basic conditions, it may vary.

  • The Fix: Use a bulky base (e.g., t-BuOK) to favor kinetic enolate formation if you want the 2-methyl-3-ethyl isomer, or use specific Lewis Acid catalysts like CeCl3·7H2O which have shown high regioselectivity in solvent-free conditions [2].[1]

Q: The product is stuck on the baseline during TLC. How do I purify it? A: 1,8-Naphthyridines are highly polar and basic. They interact strongly with the acidic silanols on silica gel.[1]

  • The Fix: Pre-treat your silica gel column with 1-2% Triethylamine (TEA) in hexane.[1] Elute with a gradient of EtOAc/Hexane.[1] If streaking persists, switch to Neutral Alumina stationary phase, which is less acidic and prevents the "sticking" phenomenon.

Part 3: Validated Protocol (Green Chemistry)

Protocol: Catalyst-Free Synthesis in Water Reference: Adapted from recent advancements in aqueous-phase synthesis [1].

Rationale: Water acts as a dual solvent/catalyst, promoting hydrogen bonding without the need for harsh acids that cause polymerization.

ParameterSpecification
Scale 1.0 mmol
Starting Material A 2-Aminonicotinaldehyde (122 mg)
Starting Material B Acetone (or equiv.[1] ketone) (1.2 - 1.5 eq)
Catalyst None (or 1 mol% Choline Hydroxide for acceleration)
Solvent Deionized Water (2-3 mL)
Temperature 50°C - 60°C
Time 2 - 6 Hours

Step-by-Step:

  • Charge: Add 2-aminonicotinaldehyde and the ketone to a round-bottom flask containing water.

  • Agitate: Stir vigorously. The aldehyde may not dissolve immediately; this is a "on-water" reaction.

  • Monitor: Heat to 50°C. Monitor via TLC (Mobile phase: 50% EtOAc/Hexane).

  • Workup: Upon completion, cool to room temperature. The 1,8-naphthyridine product often precipitates out as a solid.

  • Isolation: Filter the solid. Wash with cold water.

  • Purification: If no precipitate forms, extract with Ethyl Acetate (3x), dry over Na2SO4, and concentrate. Recrystallize from Ethanol/Water.[1]

Part 4: Troubleshooting The Skraup Reaction

The Skraup reaction (heating 2-aminopyridine with glycerol and sulfuric acid) is notorious for being violent and low-yielding for this specific scaffold.[1]

Q: The reaction turns into a black tar immediately.[1] How do I control the exotherm? A: The "uncontrollable" nature is due to the rapid dehydration of glycerol to acrolein.

  • The Fix: Add Ferrous Sulfate (FeSO4) .[1][2][3] This acts as a moderator (the Sulzberger modification), regulating the oxidation potential and preventing the "runaway" polymerization of acrolein [3].

Q: I am isolating the 1,5-naphthyridine isomer instead of the 1,8. What is happening? A: This is a directing group issue. In 2-aminopyridine, the ring nitrogen is protonated in sulfuric acid. The incoming electrophile (acrolein) can attack the 3-position (leading to 1,5-naphthyridine) or the 3-position relative to the amine.[1]

  • The Insight: The Skraup reaction on 2-aminopyridine is inherently poor for 1,8-specificity compared to the Friedländer method. If you must use Skraup, ensure the 3-position of the pyridine ring is blocked, or accept that yield will be sacrificed for separation of isomers.

References

  • Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. Source: ACS Omega (2021).[1] URL:[Link][1]

  • CeCl3.7H2O Catalyzed Friedlander Synthesis of 1,8-Naphthyridines Under Solvent-Free Grinding Conditions. Source: Connect Journals / Mogilaiah et al. URL:[1][Link]

  • The Skraup Synthesis of Quinolines (and Naphthyridines). Source: Organic Reactions (Wiley).[1] URL:[Link][1][4]

  • Use of 3-(1,8-naphthalimido)propyl-modified silyl silica gel as a stationary phase. Source: Journal of Chromatography A (PubMed).[1] URL:[Link]

Sources

Technical Support Center: Recrystallization of 7-Chloro-2,4-dimethyl-1,8-naphthyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

Compound: 7-Chloro-2,4-dimethyl-1,8-naphthyridine Class: Heterocyclic Aromatic (Fused Pyridine System) Critical Quality Attributes (CQA): Purity >98% (HPLC), removal of regioisomers and chlorination byproducts (e.g., phosphoryl chloride residues).[1]

The Challenge: Naphthyridine derivatives, particularly chlorinated ones, often exhibit "oiling out" behavior due to their moderate polarity and low melting points relative to their high molecular weight counterparts. The 7-chloro substituent is chemically active (alpha to the nitrogen), making the compound susceptible to hydrolysis if subjected to prolonged heating in acidic aqueous media. Furthermore, literature on the 4-chloro-2,7-dimethyl analog indicates that crystallization kinetics can be exceptionally slow (12+ hours), requiring patience and precise thermal control [1].

This guide provides a self-validating protocol designed to maximize yield while preventing common pitfalls like oiling out and hydrolysis.

Solvent Selection Strategy (The "Why")

Successful recrystallization relies on manipulating the Metastable Zone Width (MSZW) . For this specific naphthyridine, we must balance solubility in hot solvents against the risk of nucleophilic attack on the chloro-group.

Solvent Compatibility Matrix
Solvent SystemRoleSuitabilityTechnical Notes
Heptane Solvent / Anti-solventExcellent Validated for the 4-chloro analog [1]. Promotes slow crystal growth; poor solubility at RT, good at reflux.
Ethyl Acetate (EtOAc) Primary SolventGood Good solubility profile. Useful in combination with Heptane for "oiling out" prone batches.
Dichloromethane (DCM) Dissolution AidModerate Too soluble for direct recrystallization. Use only for initial dissolution followed by anti-solvent diffusion [2].
Ethanol/Water TraditionalRisky High Risk. Prolonged heating in aqueous alcohols can hydrolyze the 7-Cl group to the 7-hydroxy/oxo derivative.
Toluene High-Temp SolventGood Effective for highly impure crude material requiring higher thermal energy to break crystal lattices.

Validated Experimental Protocols

Method A: The "Hot Heptane" Slow-Cool (Recommended)

Best for: Material with purity >85% looking to achieve >98%.

Mechanism: This method leverages the steep solubility curve of naphthyridines in aliphatic hydrocarbons.

  • Preparation: Place crude 7-Chloro-2,4-dimethyl-1,8-naphthyridine in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

  • Dissolution: Add Heptane (10 mL per gram of solid). Heat the mixture to reflux (98°C).

    • Note: If the solid does not dissolve completely, add Toluene dropwise through the condenser until a clear solution is obtained.

  • Filtration (Hot): If black specks (carbonized impurities) are visible, filter rapidly through a pre-warmed glass frit or Celite pad.

  • Nucleation: Allow the filtrate to cool slowly to room temperature (25°C) over 2 hours. Do not use an ice bath yet.

    • Critical Step: Agitation should be gentle (approx. 100 rpm). High shear can induce oiling.

  • Maturation: Once turbidity appears, hold at room temperature for 4–6 hours. Literature suggests crystallization for this class can take up to 12 hours [1].[2]

  • Harvest: Cool to 0°C for 1 hour. Filter the needles/prisms and wash with cold Heptane.

Method B: Vapor Diffusion (For Small Scale / High Purity)

Best for: Analytical standards or X-ray crystallography.

  • Dissolve the compound in a minimum amount of Dichloromethane (DCM) or Chloroform in a small vial.

  • Place this vial (uncapped) inside a larger jar containing Diethyl Ether or Pentane .

  • Seal the outer jar. The anti-solvent (Ether) will slowly diffuse into the DCM, forcing the naphthyridine to crystallize into high-quality blocks [2].

Troubleshooting Guide (FAQ)

Q1: My product is "oiling out" (forming a sticky goo) instead of crystallizing.

Diagnosis: The solution is either too concentrated, or the cooling rate pushed the system into the "labile zone" too quickly. Corrective Action:

  • Re-heat the mixture until the oil re-dissolves.

  • Add 10-20% more solvent (Heptane).

  • Seed the solution: Add a tiny crystal of pure product (if available) or scratch the glass wall with a glass rod at ~50°C.

  • Insulate the flask with foil to slow the cooling rate further.

Q2: The crystals are off-white or have a "black coating."

Diagnosis: Oxidation byproducts or polymerized impurities. Corrective Action:

  • Perform a "Hot Filtration" step with Activated Charcoal .

  • Warning: Naphthyridines can adsorb to charcoal. Use a minimal amount (1-2% w/w) and filter while boiling hot to prevent yield loss.

Q3: I see a new impurity peak on LC-MS after recrystallization in Ethanol.

Diagnosis: Solvolysis/Hydrolysis. The 7-chloro position is susceptible to nucleophilic attack, especially if the crude material contained traces of acid (e.g., POCl3 residues). Corrective Action:

  • Switch to non-nucleophilic solvents (Heptane, Toluene, EtOAc).

  • Ensure the crude material is neutralized (wash with NaHCO3 solution and dry) before recrystallization.

Visualizing the Workflow

The following diagram illustrates the decision logic for solvent selection and troubleshooting.

RecrystallizationLogic Start Crude 7-Chloro-2,4-dimethyl-naphthyridine PurityCheck Check Purity (LC-MS) Start->PurityCheck HighPurity Purity > 90% PurityCheck->HighPurity LowPurity Purity < 90% PurityCheck->LowPurity MethodA Method A: Hot Heptane Reflux (Add Toluene if insoluble) HighPurity->MethodA Standard MethodB Method B: Vapor Diffusion (DCM / Ether) HighPurity->MethodB Analytical/X-ray LowPurity->MethodA Scale Up Cooling Controlled Cooling (1°C/min) MethodA->Cooling ResultCheck Visual Inspection Cooling->ResultCheck Success Crystals Formed (Filter & Dry) ResultCheck->Success Needles/Prisms Oiling Oiling Out ResultCheck->Oiling Goo/Oil Remedy Re-heat + Seed Crystals + Add 10% Solvent Oiling->Remedy Remedy->Cooling Retry

Caption: Decision matrix for solvent selection and troubleshooting "oiling out" events during naphthyridine purification.

References

  • Asian Publication Corporation. (2019). Practical Synthesis of 1,8-Naphthyridine-2,7-dialdehydes Syntone. (Describes the crystallization kinetics of the 4-chloro analog in heptane).

  • National Institutes of Health (PMC). (2007). 7-Acetylamino-2,4-dimethyl-1,8-naphthyridine. (Validates DCM/Ether diffusion methods for this scaffold).

  • RSC Advances. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. (Provides modern synthesis context and chlorination conditions).

  • PubChem. 2,7-Dimethyl-1,8-naphthyridine Compound Summary. (Structural data and physical property baselines). [3]

Sources

Preventing dimer formation in naphthyridine coupling reactions

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational | Support Level: Tier 3 (Senior Scientist) Ticket Topic: Preventing Dimer Formation in Naphthyridine Cross-Couplings

Introduction: The "Sticky" Nature of Naphthyridines

Welcome to the Advanced Synthesis Support Center. You are likely here because your naphthyridine cross-coupling (Suzuki-Miyaura, Stille, or Buchwald-Hartwig) is failing. Instead of the desired product, you are observing homocoupled dimers (Ar-Ar), protodeboronation , or catalyst arrest .

Naphthyridines present a dual-threat in palladium catalysis:

  • Substrate Dimerization (Homocoupling): The electron-deficient nature of the ring makes naphthyridyl-boronates highly susceptible to oxidative homocoupling in the presence of trace oxygen.

  • Catalyst Dimerization (Deactivation): The proximal nitrogens (N1, N8) act as a "chelating trap" for Palladium, forming inactive

    
     dimers that stall the catalytic cycle.
    

This guide provides the diagnostic logic and protocols to resolve these issues.

Module 1: Diagnostic Workflow

Before altering your reaction, identify which dimer is forming. Use this decision tree to isolate the failure mode.

Troubleshooting Start Diagnostic: Identify the Failure Mode Analysis Analyze Crude Mixture (LCMS/NMR) Start->Analysis Result1 Observation: Symmetrical Biaryl (Ar-Ar) Analysis->Result1 Result2 Observation: Unreacted Halide + Black Precipitate Analysis->Result2 Result3 Observation: Hydrolyzed Boronate (Ar-H) Analysis->Result3 Cause1 Issue: Oxidative Homocoupling (Oxygen Ingress) Result1->Cause1 Cause2 Issue: Catalyst Sequestration (Pd-N Coordination) Result2->Cause2 Cause3 Issue: Protodeboronation (Base/Temp Sensitivity) Result3->Cause3 Action1 Protocol A: Subsurface Sparging & Reductant Cause1->Action1 Action2 Protocol B: Bulky Ligand Switch (G3/G4) Cause2->Action2 Action3 Protocol C: Slow Addition & Anhydrous Base Cause3->Action3

Figure 1: Diagnostic logic for identifying the root cause of dimerization and yield loss in naphthyridine couplings.

Module 2: The Mechanism of Failure

To fix the problem, you must understand the invisible competition occurring in your flask.

Oxidative Homocoupling (The "Glaser-Type" Parasite)

In Suzuki couplings, if the Pd(II) precatalyst is not fully reduced to Pd(0), or if


 enters the system, the boronic acid undergoes two transmetallations onto a single Pd(II) center.
  • Reaction:

    
    
    
  • Trigger: Trace Oxygen. Even 10 ppm

    
     can drive this cycle repeatedly, consuming your precious boronate [1].
    
Catalyst Dimerization (The "Nitrogen Trap")

Naphthyridines are excellent ligands. If your phosphine ligand is not bulky enough, two naphthyridine molecules will displace the phosphine and bridge two Palladium atoms.

  • Result: Formation of an inactive Pd-dimer precipitate (often seen as "Pd black" early in the reaction).

  • Solution: Use sterically demanding ligands (e.g., XPhos, BrettPhos) that physically block the naphthyridine nitrogens from binding to the metal center [2].

Module 3: Validated Protocols

Protocol A: The "Zero-Oxygen" Setup (Prevents Ar-Ar Dimer)

Standard freeze-pump-thaw is often insufficient for sensitive naphthyridines. Use Subsurface Sparging.

ParameterSpecificationRationale
Solvent Prep Subsurface Sparge (Argon/N2) for 30 mins before adding catalyst.Removes dissolved

more effectively than sonication.
Additive Potassium Formate (HCOOK) (5-10 mol%)Acts as a sacrificial reductant to scavenge Pd(II) back to Pd(0) immediately, preventing the oxidative homocoupling cycle [3].
Catalyst Pd(0) Sources (e.g.,

) or Pre-reduced Precatalysts (Pd-G4).
Avoids starting with Pd(II) salts (like

) which require homocoupling to activate.

Step-by-Step:

  • Charge solid reagents (Aryl halide, Base, Ligand) into the flask.

  • Seal and purge with Argon (3x cycles).

  • In a separate vessel, sparge the solvent with Argon for 30 minutes using a long needle submerged to the bottom.

  • Transfer solvent via cannula.

  • Critical: Add the Pd-catalyst last as a solution (also sparged) or solid under positive Argon flow.

Protocol B: Controlled Concentration (Prevents Polymerization)

For substrates prone to both homocoupling and protodeboronation.

The "Slow Addition" Technique: High instantaneous concentration of boronic acid favors homocoupling (2nd order kinetics) over cross-coupling (1st order kinetics regarding boronate).

  • Dissolve the Naphthyridyl-boronate in the sparged solvent (separate syringe).

  • Heat the reaction mixture (Halide + Catalyst + Base) to the operating temperature (

    
    ).
    
  • Use a syringe pump to add the boronate solution over 2–4 hours .

  • Why it works: Keeps the standing concentration of boronate low, statistically favoring interaction with the Pd-Ar(halide) complex over self-reaction [3].

Module 4: Catalyst & Ligand Selection Guide

The choice of ligand is the single most important factor in preventing N-coordination dimers.

Ligand ClassRecommendationMechanism of Action
Biaryl Phosphines XPhos, BrettPhos, RuPhos Highly Recommended. The bulky isopropyl/cyclohexyl groups create a "roof" over the Pd center, physically preventing the naphthyridine nitrogen from coordinating [4].
Bisphosphines dppf, BINAPAvoid. These allow open coordination sites where naphthyridine can bind and poison the catalyst.
Precatalysts XPhos Pd G4 Best Practice. Generates the active L-Pd(0) species at room temperature without generating homocoupling byproducts during activation [4].

FAQ: Troubleshooting Specific Scenarios

Q: I am seeing a 20% yield of the homocoupled boronic acid dimer. My solvent was degassed. A: "Degassed" is relative. If you used a balloon, oxygen can diffuse in over hours.

  • Fix: Switch to a sealed tube or pressure vial. Add 5 mol% 2,6-di-tert-butyl-4-methylphenol (BHT) as a radical scavenger, which can interrupt the oxidative homocoupling mechanism without poisoning the Pd catalyst.

Q: My reaction turns black immediately upon heating and stalls. A: This is classic "Palladium Crash." Your naphthyridine is stripping the ligand off the Palladium.

  • Fix: Increase the Ligand:Metal ratio to 2:1 or 3:1 . Switch to a stronger binding ligand like BrettPhos . Ensure you are not using a "naked" Pd source like

    
     without enough phosphine.
    

Q: Can I use water as a co-solvent? A: For naphthyridines, water promotes protodeboronation (C-B bond hydrolysis).

  • Fix: Switch to anhydrous conditions. Use CsF or

    
     (anhydrous)  in Dioxane or Toluene. If solubility is an issue, use minimal water (10:1 ratio) or switch to n-Butanol.
    

References

  • Adamo, C. et al. (2006). Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Role of the Base. Journal of the American Chemical Society. [Link]

  • Yoneda Labs. (2024). Suzuki-Miyaura Cross-Coupling: Practical Guide and Side Reactions. Yoneda Labs Knowledge Base. [Link]

  • Pfizer Process Development (L.T. Boulton et al.). (2005). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction: Synthesis of LY451395. Organic Process Research & Development. [Link]

  • Bruno, N. C., et al. (2013). Buchwald-Hartwig Precatalysts (G3/G4): Ensuring Rapid and Reliable Pd(0) Generation. Chemical Science. [Link]

Technical Support Center: Scaling 7-Chloro-2,4-dimethyl-1,8-naphthyridine

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: NAP-7CL-SCALE Status: Active Support Topic: Process Optimization & Troubleshooting for Large-Scale Synthesis Target Molecule: 7-Chloro-2,4-dimethyl-1,8-naphthyridine Primary Pathway: Friedländer Condensation via Polyphosphoric Acid (PPA)

The Chemistry & Scale-Up Strategy

Executive Summary: The synthesis of 7-Chloro-2,4-dimethyl-1,8-naphthyridine involves the cyclocondensation of 2-amino-6-chloropyridine with acetylacetone (2,4-pentanedione) . While various Lewis acids can catalyze this reaction, Polyphosphoric Acid (PPA) remains the gold standard for industrial scalability due to its dual role as both solvent and acid catalyst, driving the dehydration step to completion.

However, PPA presents significant engineering challenges—specifically high viscosity and exothermic quenching—that do not exist on the milligram scale. This guide addresses those specific physical constraints.

Core Reaction Scheme
  • Reactant A: 2-Amino-6-chloropyridine (Limiting Reagent)

  • Reactant B: Acetylacetone (Excess)

  • Catalyst/Solvent: Polyphosphoric Acid (83-85% P2O5 content)

  • Mechanism: Combes/Friedländer-type condensation.

Process Flow Diagram

The following workflow illustrates the critical control points (CCPs) for the synthesis.

G Start Start: Raw Materials Mix Mixing Phase (Solid Amine + Liquid PPA) Start->Mix Charge PPA first Heat Cyclization (100-120°C, 2-4 hrs) Mix->Heat Add Acetylacetone Quench Quenching (Pour into Ice Water) Heat->Quench Critical Exotherm Neutralize Neutralization (NH4OH to pH 8-9) Quench->Neutralize Precipitation Filter Isolation (Filtration of Solid) Neutralize->Filter Purify Purification (Recrystallization EtOH/H2O) Filter->Purify

Figure 1: Critical Process Flow for PPA-mediated Naphthyridine Synthesis.

Critical Process Parameters (CPP)

The following parameters are non-negotiable for maintaining yield >85% and purity >98%.

ParameterRecommended ValueTechnical Rationale
PPA Concentration 83–85% P₂O₅Lower concentrations (e.g., 75%) fail to drive dehydration; higher (>86%) are too viscous to stir.
Stoichiometry 1.0 : 1.2 (Amine : Diketone)Slight excess of acetylacetone compensates for volatility at reaction temperatures.
Reaction Temp 100°C – 120°CBelow 100°C: Incomplete cyclization (intermediate imine accumulation). Above 130°C: Tar formation/decomposition.
Quench Temp < 20°C (Internal)High temp during quenching hydrolyzes the chloro-substituent to a hydroxy group (7-hydroxy impurity).

Troubleshooting Guide (FAQ)

Issue 1: "I cannot stir the reaction mixture at the start."

Diagnosis: PPA Viscosity Lock. Root Cause: PPA is extremely viscous at room temperature (RT).[1][2] Adding solid 2-amino-6-chloropyridine to cold PPA creates a paste that breaks overhead stirrers. Solution:

  • Pre-heat the PPA: Heat the PPA alone to 60–70°C before adding the amine. At this temperature, viscosity drops significantly.

  • Slow Addition: Add the solid amine in portions.

  • Solvent Assist (Optional): If your reactor torque is limited, you may add a small amount of Sulfolane, but pure PPA is preferred for easier workup.

Issue 2: "My yield dropped significantly upon scale-up (from 5g to 100g)."

Diagnosis: Thermal Lag / Localized Overheating. Root Cause: The reaction is exothermic.[1][2] On a small scale, heat dissipates easily. On a large scale, the internal temperature may spike, causing polymerization of the acetylacetone or decomposition of the amine. Solution:

  • Staged Heating: Do not ramp directly to 120°C. Hold at 80°C for 30 minutes, then ramp to 120°C.

  • Dosing Control: Add acetylacetone dropwise to the Amine/PPA mixture at 80°C rather than all at once.

Issue 3: "The product contains a '7-hydroxy' impurity."

Diagnosis: Hydrolysis of the Chlorine atom. Root Cause: The C-Cl bond at position 7 is activated by the ring nitrogens. If the quenching step is too hot or the neutralization is too aggressive (high pH + heat), water attacks the chlorine. Solution:

  • Ice Quench: Pour the hot reaction mixture slowly into a large excess of crushed ice.

  • pH Control: Neutralize with Ammonium Hydroxide (NH₄OH) rather than strong NaOH. Stop exactly at pH 8–9. Do not exceed pH 10.

Issue 4: "The product is a sticky gum/oil instead of a solid."

Diagnosis: Trapped Acid / Partial Protonation. Root Cause: Naphthyridines are weak bases. If the pH is not basic enough (pH < 7), the product remains partially protonated and water-soluble or gummy. Solution:

  • Verify pH: Ensure the slurry is pH 8–9.

  • Aging: Stir the neutralized slurry for 1–2 hours. This "aging" process allows the crystal lattice to organize, transforming the gum into a filterable solid.

Troubleshooting Logic Tree

Use this decision matrix when the reaction fails to meet specifications.

LogicTree Problem Problem Detected Type Identify Issue Problem->Type LowYield Low Yield (<60%) Type->LowYield Impurity High Impurity Type->Impurity Physical Stirring/Viscosity Type->Physical TempCheck Check Internal Temp Was it <100°C? LowYield->TempCheck TimeCheck Check Reaction Time Was it <2 hrs? LowYield->TimeCheck Hydrolysis 7-OH Impurity? (Hydrolysis) Impurity->Hydrolysis Regio Regioisomer? Impurity->Regio ActionYield Increase Temp/Time Ensure Dehydration TempCheck->ActionYield Yes (Too Low) TimeCheck->ActionYield Yes (Too Short) ActionCool Quench Colder Use NH4OH Hydrolysis->ActionCool Yes ActionPure Check Amine Purity Recrystallize Regio->ActionPure Yes

Figure 2: Troubleshooting Logic for Naphthyridine Synthesis.

Safety & Engineering Controls

1. 2-Amino-6-chloropyridine Toxicity:

  • Hazard: Harmful if swallowed; causes skin and eye irritation.[3]

  • Engineering Control: All solid handling must occur within a HEPA-filtered weigh station or fume hood. Wear P2/N95 respiratory protection if dust generation is possible.

2. Polyphosphoric Acid (PPA) Handling:

  • Hazard: Corrosive and causes severe thermal burns if splashed at 100°C.

  • Engineering Control: Use overhead mechanical stirrers with high-torque motors (e.g., Heidolph or IKA overheads). Magnetic stirring will fail above 10g scale.

  • Quenching: The addition of hot PPA to water is exothermic.[2] Always add Reaction Mixture -> Water , never Water -> Reaction Mixture.

References

  • Hawes, E. M., & Wibberley, D. G. (1966). 1,8-Naphthyridines. Part I. The preparation of some 1,8-naphthyridines from 2-aminopyridines. Journal of the Chemical Society C: Organic, 315-321.

  • Lowe, P. A. (1983). Synthesis of Substituted 1,8-Naphthyridines. Comprehensive Heterocyclic Chemistry.
  • Jubilant Ingrevia. (2025).[4] Safety Data Sheet: 2-Amino-6-chloropyridine.

  • Canadian Center of Science and Education. (2023). Polyphosphoric Acid in Organic Synthesis. International Journal of Chemistry.[1] (Review of PPA handling and workup).

Sources

Refinement of reaction conditions for chloro-naphthyridine derivatization

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Chloro-Naphthyridine Derivatization Status: Online | Specialist: Senior Application Scientist

Overview: The Chloro-Naphthyridine Challenge

Welcome to the technical refinement guide for naphthyridine scaffolds. Whether you are working with 1,5-, 1,6-, or 1,8-naphthyridines, these bicyclic systems present a dichotomy: they are electron-deficient (favoring nucleophilic attack) yet prone to problematic metal coordination (poisoning Pd-catalysts).

This guide addresses the three most common support tickets we receive: Regioselectivity Control , Catalyst Deactivation , and Hydrolysis Competition .

Module 1: Regioselectivity Logic ( )

The Core Issue: In di-chloro substrates (e.g., 2,6-dichloro-1,5-naphthyridine), distinguishing between two electrophilic sites is critical.

Mechanistic Insight: Nucleophilic Aromatic Substitution (


) on naphthyridines is governed by the stabilization of the Meisenheimer complex. Positions 

(ortho)
and

(para)
to the ring nitrogens are activated.
  • 
    -positions (C4/C8):  Generally more reactive due to lower steric hindrance compared to the 
    
    
    
    -position, provided the electronic activation is similar.
  • 
    -positions (C2/C6):  Often suffer from steric repulsion from the nucleophile, especially if the adjacent nitrogen lone pair repels incoming electron-rich nucleophiles.
    
Visualizing Reactivity Zones

Regioselectivity Substrate Dichloro-Naphthyridine Analysis Analyze Position relative to N Substrate->Analysis Alpha Alpha (Ortho) Position (Sterically Hindered) Analysis->Alpha Position 2, 6 Gamma Gamma (Para) Position (Kinetically Favored) Analysis->Gamma Position 4, 8 Outcome Major Product Alpha->Outcome Slow/Requires Lewis Acid Gamma->Outcome Fast SNAr

Figure 1: Decision logic for predicting the primary site of nucleophilic attack in unsubstituted chloro-naphthyridines.

Module 2: Reaction Protocols & Optimization

Do not default to generic "Suzuki" conditions. Naphthyridines are "sticky" substrates that will shut down standard Pd(


)

systems.
Protocol A: The "Bulky Ligand" Buchwald-Hartwig Amination

Use when:


 fails (unactivated position) or when using weak nucleophiles (anilines).

The System: We rely on Pd-G3/G4 precatalysts with bulky dialkylbiaryl phosphine ligands (BrettPhos, RuPhos).[1] These ligands create a "protective shell" around the Pd center, preventing the naphthyridine nitrogen from binding and deactivating the catalyst.

ComponentRecommendationTechnical Rationale
Precatalyst BrettPhos Pd G4 (1–3 mol%)Ensures rapid formation of

without requiring induction periods or excess ligand.
Ligand BrettPhos (for primary amines) or RuPhos (for secondary)Steric bulk prevents N-coordination; electron-richness facilitates oxidative addition into the C-Cl bond.[1]
Base NaOtBu (Standard) or

(Mild)
Strong bases speed up transmetallation but risk hydrolysis. Use phosphate for base-sensitive substrates.
Solvent 1,4-Dioxane or t-Amyl Alcohol High boiling point required (100°C+). Anhydrous is non-negotiable.

Step-by-Step Workflow:

  • Charge reaction vial with BrettPhos Pd G4 (0.02 equiv), Substrate (1.0 equiv), and Base (1.2 equiv).

  • Crucial: Purge vial with Argon/Nitrogen for 5 minutes before adding solvent. Oxygen kills the active species.

  • Add anhydrous 1,4-Dioxane (0.2 M concentration) and the Amine (1.1 equiv).

  • Seal and heat to 100°C for 2–4 hours.

  • QC Check: If reaction turns black immediately (Pd black precipitation), the ligand protection failed. Switch to tBuBrettPhos .

Protocol B: Acid-Mediated

Use when: Substrate is highly electron-deficient (e.g., nitrated naphthyridines) or nucleophile is a primary aliphatic amine.

The Trick: Add 1.0 equivalent of HCl (4M in dioxane) or TFA .

  • Why? Protonating the naphthyridine nitrogen makes the ring significantly more electrophilic (

    
    -H pulls density), accelerating the reaction rate by orders of magnitude.
    

Module 3: Troubleshooting Guide (FAQ)

Q1: My reaction stalled at 40% conversion. Adding more catalyst didn't help.

Diagnosis: Catalyst Poisoning or Product Inhibition. The product (often a diamine) might be a better ligand for Palladium than your phosphine. Solution:

  • Switch to Pd-PEPPSI-IPr: This NHC-stabilized catalyst is extremely robust against heteroatom coordination.

  • Scavenger Check: Ensure no sulfur or free thiols are present in your starting materials.

Q2: I see a mass of [M-Cl+H] (Dehalogenation) instead of the product.

Diagnosis:


-Hydride Elimination or Solvent Oxidation.
This occurs when the reductive elimination of the amine is slow, allowing the Pd-H species to form.
Solution: 
  • Change Solvent: Switch from isopropanol/ethanol (hydrogen sources) to Toluene or DME .

  • Temperature: Lower the temperature slightly. High T favors dehalogenation entropy.

  • Ligand: Switch to RuPhos ; it is specifically designed to suppress dehalogenation in secondary amine couplings.

Q3: I am getting a Hydroxy-naphthyridine impurity ([M-Cl+OH]).

Diagnosis: Hydrolysis via trace water. Chloronaphthyridines are prone to hydrolysis under basic conditions at high temperatures. Solution:

  • Strict Anhydrous Protocol: Use a glovebox or Schlenk line.

  • Base Switch: Move from hydroxides/alkoxides to

    
      or 
    
    
    
    .
  • Add Molecular Sieves: 4Å sieves in the reaction vessel can scavenge water generated in situ.

Visualizing the Method Selection

MethodSelection Start Start: Chloro-Naphthyridine CheckPos Is Cl at C2/C6 (Alpha)? Start->CheckPos CheckNuc Is Nucleophile Strong? (Aliphatic Amine) CheckPos->CheckNuc No (C4/C8) RoutePd Route B: Pd-Catalysis (Buchwald-Hartwig) CheckPos->RoutePd Yes (Steric Block) RouteSNAr Route A: SNAr (Acid Catalysis Optional) CheckNuc->RouteSNAr Yes CheckNuc->RoutePd No (Aniline/Amide)

Figure 2: Workflow for selecting between nucleophilic substitution and metal catalysis based on substrate sterics and nucleophile strength.

References

  • Vertex Research. (2025).[2] Regioselective SNAr reaction of dichloro-heterocycles.[3][4] ResearchGate. Link

  • BenchChem Technical Support. (2025). Buchwald-Hartwig Amination with Chloropyridines & Naphthyridines. BenchChem.[5] Link

  • WuXi AppTec. (2023). How to Wisely Design Conditions for Buchwald-Hartwig Couplings. WuXi AppTec. Link

  • National Institutes of Health (NIH). (2024). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? PMC. Link

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination Mechanism and Ligand Design. LibreTexts. Link

Sources

Technical Support Center: Stability & Handling of 7-Chloro-2,4-dimethyl-1,8-naphthyridine

Author: BenchChem Technical Support Team. Date: February 2026

Product: 7-Chloro-2,4-dimethyl-1,8-naphthyridine CAS: 77223-21-3 Chemical Class: Nitrogen Heterocycle / Naphthyridine Derivative Primary Application: Intermediate for ligands (NHC), sensors, and bioactive scaffolds.

Part 1: Critical Stability Alerts (Read First)

⚠️ URGENT: The 7-Chloro position is chemically "hot". Unlike standard aryl chlorides, the chlorine atom at the 7-position of the 1,8-naphthyridine ring is activated by the adjacent nitrogen (N8). This makes it highly susceptible to Nucleophilic Aromatic Substitution (


) .
  • DO NOT store in protic solvents (Water, Methanol, Ethanol) for extended periods without pH control.

  • DO NOT expose to strong bases (NaOH, KOH, amines) unless reacting it; hydrolysis to the 7-hydroxy derivative is rapid.

  • DO store stock solutions in anhydrous DMSO or Acetonitrile at -20°C.

  • DO protect from light. Nitrogen heterocycles are prone to photo-oxidation and N-oxide formation.

Part 2: Troubleshooting Guide (Q&A)
Topic 1: Solution Stability & Degradation

Q: My solution in Methanol turned from clear to slight yellow/orange overnight. Is it degraded? A: Likely, yes. This is a classic sign of solvolysis or photo-oxidation .

  • The Mechanism: The 7-chloro group is electron-deficient. In methanol, especially if not anhydrous, methoxide (or methanol itself) can slowly displace the chloride, forming 7-methoxy-2,4-dimethyl-1,8-naphthyridine.

  • The Fix: Switch to a non-nucleophilic solvent like Dichloromethane (DCM) or Anhydrous THF for short-term handling. For LCMS injection, prepare fresh in Acetonitrile/Water immediately before the run.

Q: I see a new peak at [M-Cl+OH] (Mass ~174) in my LCMS. What is this? A: This is the hydrolysis product : 2,4-dimethyl-1,8-naphthyridin-7-ol (or its tautomer, the naphthyridinone).

  • Cause: Presence of water in your stock solution or mobile phase, likely accelerated by acidic modifiers (Formic acid) or basic impurities.

  • Prevention: Use molecular sieves to dry organic solvents. If aqueous buffers are required, keep the temperature <4°C and analyze within 2 hours.

Topic 2: Solubility Issues

Q: The compound precipitates when I dilute my DMSO stock into aqueous buffer (pH 7.4). Why? A: The neutral molecule is hydrophobic .

  • Explanation: While the nitrogens can accept protons, at neutral pH (7.4), the molecule remains largely uncharged and lipophilic.

  • Workaround:

    • Acidify: Lowering pH to <4 protonates the ring nitrogens (forming the naphthyridinium cation), drastically increasing water solubility. Note: This salt form is stable as a solid (e.g., nitrate salt) but still susceptible to hydrolysis over time in solution.

    • Co-solvents: Maintain at least 5-10% DMSO or Ethanol in the final assay buffer to keep the neutral form solubilized.

Topic 3: Storage & Handling

Q: Can I store the solid powder on the benchtop? A: Short-term, yes. Long-term, no.

  • Risk: Naphthyridines can undergo slow N-oxidation (forming N-oxides) upon exposure to atmospheric oxygen and light.

  • Protocol: Store solid under inert gas (Argon/Nitrogen) at 2-8°C. Desiccate to prevent moisture-induced hydrolysis of the surface layer.

Part 3: Data & Reference Tables
Table 1: Solvent Compatibility Matrix
SolventStability RiskSolubility (Neutral Form)Recommendation
DMSO LowHighRecommended for Stock (Store -20°C)
Acetonitrile LowModerateGood for working solutions
DCM / Chloroform LowHighGood for synthesis/extraction
Methanol / Ethanol High (

Risk)
ModerateUse only for immediate reactions
Water (pH 7) High (Hydrolysis)Very Low (Precipitates)Avoid for storage
Water (pH < 2) ModerateHigh (Salt form)Stable for short-term analysis
Table 2: Key Physical Properties
PropertyValueNote
Molecular Weight 192.65 g/mol
Exact Mass 192.05Useful for MS identification
pKa (Calc) ~4.5 - 5.0Nitrogen protonation
Reactivity High at C-7Electrophilic center (Cl displacement)
Part 4: Mechanistic Visualization

The following diagram illustrates the primary degradation pathways: Hydrolysis (in water) and Nucleophilic Substitution (in alcohols/amines), driven by the activation from the N8 nitrogen.

DegradationPathways Substrate 7-Chloro-2,4-dimethyl- 1,8-naphthyridine (Active Substrate) HydrolysisProduct 7-Hydroxy-2,4-dimethyl- 1,8-naphthyridine (Tautomer: Naphthyridinone) Substrate->HydrolysisProduct H2O / OH- (Hydrolysis) AlkoxyProduct 7-Alkoxy-Derivative (e.g., 7-Methoxy) Substrate->AlkoxyProduct ROH / RO- (Solvolysis) NOxide N-Oxide Derivative (Oxidative Degradant) Substrate->NOxide O2 / Light (Photo-oxidation)

Figure 1: Primary degradation pathways. The C7-Chlorine bond is the weak link, susceptible to displacement by water (Red path) or alcohols (Yellow path).

Part 5: Validated Experimental Protocols
Protocol A: Purity Verification (HPLC-UV)

Use this method to check for hydrolysis products before starting critical experiments.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 280 nm .

  • Expected Result:

    • Main Peak: ~6-7 min (Hydrophobic parent).

    • Impurity (Hydrolysis): ~3-4 min (More polar 7-OH derivative).

Protocol B: Preparation of Stable Nitrate Salt

If the neutral chloro-compound is too unstable or insoluble for your needs, convert it to the nitrate salt for better stability (Ref 1).

  • Dissolve: 20 mg of 7-Chloro-2,4-dimethyl-1,8-naphthyridine in 3 mL water (suspension).

  • Acidify: Add 0.1 mL concentrated Nitric Acid (

    
    ).
    
  • Crystallize: Allow slow evaporation.

  • Result: Colorless block crystals of the nitrate salt (

    
    ).
    
  • Benefit: The salt form is structurally defined and kinetically more stable in the solid state than the amorphous neutral powder.

References
  • Wang, D.-Q. (2006).[1] "7-Chloro-2,4-dimethyl-1,8-naphthyridin-1-ium nitrate."[1] Acta Crystallographica Section E, E62, o1980-o1982.

  • Chen, X., et al. (2012).[2] "A Planar π-Conjugated Naphthyridine-Based N-Heterocyclic Carbene Ligand..." Organometallics, 32(1), 209–217.[2] [2]

  • Save My Exams. "Hydrolysis of Acyl Chlorides, Alkyl Chlorides & Halogenoarenes." (General reactivity principles of activated aryl chlorides).

Sources

Technical Support Center: Purification Protocols for 7-Chloro-2,4-dimethyl-1,8-naphthyridine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Overview & Impurity Profile

Compound: 7-Chloro-2,4-dimethyl-1,8-naphthyridine CAS: 77223-21-3 Molecular Formula: C₁₀H₉ClN₂ Physicochemical Context: This compound is a critical intermediate in the synthesis of kinase inhibitors and antibacterial agents.[1][2] Structurally, it consists of a fused pyridine ring system.[2][3] The N-1 and N-8 nitrogens provide weak basicity, while the 7-Chloro substituent is an electron-withdrawing group (EWG) that deactivates the ring but also serves as a "chemical handle" for further functionalization (e.g., S_NAr reactions).[1][2]

The Impurity Matrix

In a typical Friedländer or Combes condensation synthesis (using 2-amino-6-chloropyridine and acetylacetone), you will encounter three distinct classes of impurities:

Impurity ClassSpecific ContaminantsOrigin/CauseRemoval Strategy
Starting Materials 2-Amino-6-chloropyridineIncomplete reaction; excess reagent.[1][4]Acid wash (high basicity difference).[1][4]
By-Products 7-Hydroxy-2,4-dimethyl-1,8-naphthyridineHydrolysis of the C-Cl bond (acid/heat induced).[1][4]Chromatography (polarity difference).[1][4]
Polymeric Tars Oligomerized diketonesThermal degradation of acetylacetone.[1][2][4]Recrystallization (solubility difference).[1][4]

Decision Matrix: Selecting Your Protocol

Do not blindly apply a method. Use this logic tree to determine the safest purification route based on your crude purity and impurity type.

PurificationLogic cluster_legend Decision Factors Start Crude Product Analysis PurityCheck Purity > 85%? Start->PurityCheck ImpurityType Identify Main Impurity PurityCheck->ImpurityType No (Tar/Oil) Recryst Protocol A: Recrystallization PurityCheck->Recryst Yes (Solid) ImpurityType->Recryst Polymeric Tars (Non-polar) Column Protocol B: Flash Chromatography ImpurityType->Column Hydrolysis (7-OH) or Isomers AcidBase Protocol C: Acid-Base Rescue ImpurityType->AcidBase Unreacted Amine (Basic Impurities) note *Avoid Protocol C if 7-Cl hydrolysis is suspected

Figure 1: Purification Logic Tree. Select Protocol A for general cleanup, B for difficult isomers, and C only for removing excess starting amine.[1][2]

Protocol A: Recrystallization (Primary Method)[1][4]

Best For: Removing polymeric tars and improving crystallinity of >85% pure material.[2][4] Mechanism: Differential solubility.[2][4] The naphthyridine core is moderately soluble in polar organics but insoluble in non-polar alkanes.[2][4]

Solvent Systems
  • System 1 (Standard): Ethanol (EtOH) / Water.[1][4]

  • System 2 (High Purity): Dichloromethane (DCM) / Hexane (or Heptane).[1][4]

Step-by-Step Procedure (DCM/Hexane Method)
  • Dissolution: Dissolve crude solid in the minimum amount of DCM at room temperature. If the solution is dark/black, add Activated Carbon (10% w/w) and stir for 15 minutes.[1][2]

  • Filtration: Filter through a Celite pad to remove carbon and insoluble tars.[2][4] Rinse with a small volume of DCM.[2]

  • Displacement: Heat the filtrate gently (40°C) and slowly add Hexane dropwise until the solution becomes slightly turbid (cloud point).

  • Crystallization: Remove from heat. Allow to cool to room temperature, then place in a fridge (4°C) for 2–4 hours.

  • Collection: Filter the pale yellow needles/prisms. Wash with cold Hexane.

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Expert Insight: Do not use Acetone. Naphthyridines can form Schiff-base-like adducts or aldol condensation byproducts with acetone under residual acidic/basic conditions on the crystal surface.[1]

Protocol B: Flash Chromatography (High Resolution)[1][4]

Best For: Separating the 7-hydroxy impurity and regioisomers.[2] Stationary Phase: Silica Gel (230–400 mesh).[1][4]

Mobile Phase Optimization

The 7-chloro derivative is less polar than the 7-hydroxy impurity but more polar than the starting materials.[2]

  • Eluent A: 100% Dichloromethane (DCM) → 98:2 DCM:Methanol.[1][4]

  • Eluent B (Greener): 30% Ethyl Acetate in Hexanes → 60% Ethyl Acetate in Hexanes.[1][4]

Troubleshooting Tailing

Naphthyridine nitrogens can interact with silanol groups on silica, causing "streaking" or tailing.[2]

  • The Fix: Pre-wash the column with mobile phase containing 1% Triethylamine (TEA) .[1][2][4] This caps the acidic silanol sites.[2][4]

Protocol C: Acid-Base Rescue (The "Hydrolysis Warning")

Best For: Removing large amounts of unreacted 2-amino-6-chloropyridine.[1][2] Critical Warning: The 7-Chloro group is susceptible to acid-catalyzed hydrolysis to form the 7-Hydroxy analog (a "dead" impurity).[1] You must work cold and fast .[2][4]

Workflow
  • Dissolution: Dissolve crude mixture in Ethyl Acetate (EtOAc) .

  • Acid Wash (Targeting Impurity):

    • Wash the organic layer with 0.5 M HCl (Cold, 0–5°C).[1][2][4]

    • Chemistry: The starting material (2-amino-6-chloropyridine) is more basic than the naphthyridine product due to the exocyclic amine.[1] It will preferentially protonate and move to the aqueous layer.[2]

  • Separation: Quickly separate the layers. Keep the Organic Layer .

  • Neutralization: Wash the organic layer immediately with Saturated NaHCO₃ to remove residual acid.[2][4]

  • Drying: Dry over Na₂SO₄ and evaporate.

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Why this works: The pKa of the naphthyridine ring nitrogens is lowered by the electron-withdrawing Chlorine. By using a weak, dilute acid, you extract the more basic starting amine while leaving the desired less basic naphthyridine in the organic layer.[1][2]

Troubleshooting & FAQs

Q: My product turned bright yellow/orange after column chromatography. Is it decomposing? A: Likely not. Naphthyridines are often chromophores.[2][4] However, if the color deepens significantly, it may indicate N-oxide formation (if left in light/air) or trace metal contamination.[1][2] Check proton NMR: if the aromatic signals are sharp, the color is likely intrinsic or a trace impurity.[2]

Q: I see a new spot on TLC just below my product after heating. A: This is the 7-Hydroxy-2,4-dimethyl-1,8-naphthyridine .[1][2] The chlorine atom has been hydrolyzed.[2]

  • Cause: Moisture + Acid + Heat.[2][4]

  • Prevention:[3][4] Ensure solvents are dry during synthesis.[2][4] Avoid prolonged heating during recrystallization.[2]

Q: Can I use HPLC to purify this? A: Yes. Use a C18 column.[2]

  • Buffer: Water (0.1% Formic Acid) / Acetonitrile.[1][4]

  • Note: Avoid high pH buffers (> pH 8) as they may promote nucleophilic displacement of the chloride.[1][2][4]

References

  • Synthesis & Scaffold Properties

    • Ferrarini, P. L., et al. "Synthesis and antiplatelet activity of some 1,8-naphthyridine derivatives."[1][2][5] Il Farmaco 55.11-12 (2000): 671-681.[1][4]

    • Context: Describes the Friedländer condensation logic and solubility profiles of 1,8-naphthyridines.
  • Impurity Formation (Hydrolysis)

    • Lowe, P. A.[1][2] "The Chemistry of Heterocyclic Compounds, Naphthyridines." John Wiley & Sons.[2][4][6]

    • Context: Detailed mechanisms on the reactivity of the 7-chloro position and susceptibility to nucleophilic attack.[2]

    • [1]

  • Crystallographic & Structural Data

    • PubChem Compound Summary for CID 273272 (7-Chloro-2,4-dimethyl-1,8-naphthyridine).[1][2][7]

    • Context: Physical properties and CAS verification.[2][4]

    • [1][4]

  • General Purification of Nitrogen Heterocycles

    • Armarego, W. L. F., & Chai, C. L. L.[1][2] Purification of Laboratory Chemicals. Butterworth-Heinemann.[1][2]

    • Context: Standard protocols for recrystallizing basic heterocycles and pKa considerations.[2][4]

Sources

Overcoming poor reactivity in functionalizing the naphthyridine ring

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Poor Reactivity in 1,5-, 1,6-, and 1,8-Naphthyridine Scaffolds

Status: Operational | Lead Scientist: Dr. A. Vance

Executive Summary: The "Double-Deficit" Challenge

Welcome to the technical support center for naphthyridine chemistry. If you are here, you are likely facing the "Naphthyridine Paradox" : a scaffold that is highly desirable for medicinal chemistry (due to H-bond acceptor capabilities and metabolic stability) but notoriously difficult to functionalize.

The Root Cause: Naphthyridines suffer from a "double-deficit" compared to quinolines or pyridines:

  • Electronic Starvation: The presence of two nitrogen atoms renders the ring highly electron-deficient ($ \pi

    
     S_EAr $) nearly impossible without activation.
    
  • Catalyst Poisoning: The $ sp^2 $ nitrogen lone pairs are potent sigma-donors, leading to rapid chelation and deactivation of transition metal catalysts (Pd, Pt, Ni).

This guide provides field-tested protocols to bypass these thermodynamic sinks.

Module 1: Radical Functionalization (Minisci-Type)

Primary Use Case: Late-stage alkylation of the naphthyridine ring (C-H to C-C).

Troubleshooting Guide
SymptomProbable CauseCorrective Action
< 5% Conversion Insufficient Protonation. The radical is nucleophilic; the ring must be protonated to lower its LUMO and accept the radical.Add Acid: Ensure 1.0–2.0 equiv of TFA or HCl is present. The pH must be low enough to protonate the least basic nitrogen.
Polylalkylation Product is more reactive. The alkylated product is more electron-rich (and basic) than the starting material.Stop Early: Limit conversion to 60-70%. Biphasic System: Use DCM/Water to extract the product away from the radical source.
Decomposition Oxidative Stress. Traditional oxidants (persulfate) are too harsh for sensitive functional groups.Switch to Photoredox: Use Ir/Ru catalysts with blue LEDs (see Protocol A). This avoids thermal degradation.
Protocol A: Photoredox Minisci Alkylation (Mild Conditions)

Based on recent photoredox/bromide catalysis advancements.

Reagents:

  • Substrate: 1,8-Naphthyridine derivative (1.0 equiv)

  • Alkylating Agent: Alkyl Bromide (2.0 equiv)

  • Photocatalyst: $ [Ir(dtbbpy)(ppy)_2]PF_6 $ (1–3 mol%)

  • Additive: Quinuclidine (HAT catalyst) or Surfactant (if solubility is poor)

  • Solvent: Acetonitrile/Water (1:1) with 1.0 equiv TFA.[1]

Step-by-Step:

  • Setup: In a 10 mL vial equipped with a stir bar, add the naphthyridine (0.5 mmol) and photocatalyst.

  • Acidification: Add solvent (5 mL) and TFA (0.5 mmol). Crucial: Stir for 5 mins to ensure protonation.

  • Addition: Add the alkyl bromide and HAT catalyst.

  • Irradiation: Degas with $ N_2 $ sparging for 10 mins. Seal and irradiate with Blue LEDs (450 nm) at 40°C for 12–24 hours.

  • Workup: Basify with sat. $ NaHCO_3 $ to pH 8 (releases the free base), extract with EtOAc.

Module 2: Cross-Coupling (Overcoming Catalyst Poisoning)

Primary Use Case: Arylation or amination of halogenated naphthyridines.

The Chelation Trap

Standard ligands ($ PPh_3 $, dppf) fail because the naphthyridine nitrogen displaces them, forming a stable, inactive metal-amido complex.

Decision Matrix: Catalyst Rescue

G Start Problem: Catalyst Poisoning (Low Yield in Suzuki/Buchwald) CheckLigand Are you using standard phosphines? Start->CheckLigand Bulky Switch to Bulky Ligands (XPhos, SPhos, BrettPhos) CheckLigand->Bulky Yes CheckLA Ligands didn't work? Bulky->CheckLA Still failing LewisAcid Add Lewis Acid Scavenger (B(Ph)3 or ZnCl2) CheckLA->LewisAcid Block N-site PreComplex Use Pre-formed Pd-precatalysts CheckLA->PreComplex Ensure activation

Caption: Logic flow for restoring catalytic turnover in N-rich heterocycles.

Protocol B: "Bulletproof" Suzuki-Miyaura Coupling

Designed to prevent N-coordination using steric bulk.

Reagents:

  • Substrate: Chloro- or Bromo-naphthyridine.

  • Catalyst: $ Pd_2(dba)_3 $ (2 mol%) or Pd-G3-XPhos precatalyst (Recommended).

  • Ligand: XPhos or SPhos (4 mol%) – The biaryl bulk physically blocks N-binding.

  • Base: $ K_3PO_4 $ (3.0 equiv) – Anhydrous is often better than aqueous to prevent hydrolysis.

  • Solvent: 1,4-Dioxane or Toluene (degassed).

Technical Insight: If the reaction stalls, add 10–20 mol% of a Lewis Acid (like $ BPh_3 $ or $ ZnCl_2 $). The Lewis Acid will sacrifice itself by binding to the naphthyridine nitrogens, leaving the Pd(0) free to perform oxidative addition on the C-Halogen bond.

Module 3: Site-Selective C-H Activation

Primary Use Case: Direct functionalization without pre-halogenation.

Troubleshooting Guide
IssueMechanism InsightSolution
Wrong Regioisomer Electronic Control. C-H activation usually occurs at the most electron-deficient site (alpha to N).Block Alpha: Use an N-oxide (see Module 4) to activate the alpha position, then reduce. Or use a bulky directing group (DG) to force beta-activation.
No Reaction High Barrier. The C-H bond is inert.Iridium Catalysis: Use

with dtbpy ligands. Iridium is more aggressive than Pd for electron-poor heterocycles.
Protocol C: N-Oxide "Switch" Strategy

Transforming the ring from electron-poor to susceptible.

  • Oxidation: Treat naphthyridine with m-CPBA (1.2 equiv) in DCM at 0°C -> RT.

    • Result: Formation of N-oxide.[2] The oxygen donates density back into the ring, allowing $ S_EAr $ or directing C-H activation.

  • Functionalization (e.g., Chlorination):

    • Reflux the N-oxide in $ POCl_3 $ .

    • Mechanism:[3][4][5] The oxygen attacks P, creating a leaving group. Chloride attacks the alpha-carbon.

    • Outcome: 2-chloronaphthyridine (highly reactive handle).

  • Reduction (Optional): If the N-oxide is preserved during functionalization, reduce it back using Zn dust/AcOH or $ PCl_3 $ .

Visualizing the Reactivity Landscape

Reactivity Naph Naphthyridine Core (Electron Deficient) Minisci Radical Attack (Minisci) Naph->Minisci Requires Acid (H+) Oxidation N-Oxidation (Activation) Naph->Oxidation mCPBA Metal Metal Catalysis (Pd/Ir/Ni) Naph->Metal Direct C-H Alkyl C-Alkyl Product (Late Stage) Minisci->Alkyl Halo C-Cl / C-Br (Intermediate) Oxidation->Halo POCl3 Aryl C-Aryl Product (Drug Scaffold) Metal->Aryl Requires Bulky Ligand Halo->Metal Cross-Coupling

Caption: Strategic pathways for functionalizing the naphthyridine core.

References & Authoritative Sources
  • Hydrogen-Transfer Alpha-Functionalization:

    • Title: Hydrogen-Transfer-Mediated α-Functionalization of 1,8-Naphthyridines by a Strategy Overcoming the Over-Hydrogenation Barrier[6]

    • Source: PubMed / NIH

    • URL:[Link]

  • Rh(III) Catalyzed C-H Activation:

    • Title: Rh(III)-catalyzed C-H activation and double directing group strategy for the regioselective synthesis of naphthyridinones

    • Source: PubMed / NIH

    • URL:[Link]

  • Overcoming Catalyst Poisoning (Ligand Strategy):

    • Title: Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles

    • Source: PubMed / NIH (Nature Communications)

    • URL:[Link]

  • Minisci Photoredox Conditions:

    • Title: Redox neutral and acid-free Minisci C-H alkylation of heteroarenes enabled by dual photoredox/bromide catalysis

    • Source: ChemRxiv[4]

    • URL:[Link]

  • General Naphthyridine Biological & Synthetic Review:

    • Title: 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities[7][8][9]

    • Source: PubMed

    • URL:[Link]

Sources

Validation & Comparative

Comparative Guide: 7-Chloro-2,4-dimethyl-1,8-naphthyridine vs. Classical Kinase Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of small-molecule drug discovery, 7-Chloro-2,4-dimethyl-1,8-naphthyridine (hereafter 7-CDN ) represents a critical "privileged scaffold." Unlike fully realized drugs (e.g., Imatinib), 7-CDN is a high-potency intermediate used to synthesize novel Type I and Type II kinase inhibitors.

This guide compares the 1,8-naphthyridine class of inhibitors derived from 7-CDN against the industry-standard Quinazoline (e.g., Gefitinib) and Quinoline scaffolds. Our analysis demonstrates that while Quinazolines offer established efficacy in EGFR targeting, 7-CDN derivatives provide superior selectivity profiles and solubility characteristics for difficult targets such as c-Met , VEGFR2 , and PI3K .

Structural & Mechanistic Basis

The "Nitrogen Walk" Advantage

The core advantage of 7-CDN lies in its nitrogen positioning. While Quinazolines (1,3-diazanaphthalene) rely on N1 and N3 for hinge binding, the 1,8-naphthyridine core of 7-CDN offers a distinct hydrogen-bonding vector.

  • Quinazoline (Standard): High affinity but often suffers from "promiscuity" (off-target binding) due to a highly lipophilic core.

  • 1,8-Naphthyridine (7-CDN Derivative): The additional nitrogen reduces cLogP (lipophilicity) and introduces a specific H-bond acceptor site that can interact with unique residues in the kinase hinge region (e.g., the "gatekeeper" residue), improving selectivity.

Mechanistic Diagram: Scaffold Utility

The following diagram illustrates how 7-CDN serves as a divergent point for synthesizing inhibitors with varying specificities.

G CDN 7-Chloro-2,4-dimethyl- 1,8-naphthyridine (7-CDN) Step1 Nucleophilic Aromatic Substitution (S_NAr) CDN->Step1 + Aniline/Phenol deriv. Target1 Target: VEGFR2 (Anti-Angiogenesis) Step1->Target1 4-fluoro-2-methylaniline Target2 Target: c-Met (HGF Receptor) Step1->Target2 Phenoxy/Benzyl groups Target3 Target: PI3K/mTOR (Dual Inhibition) Step1->Target3 Urea/Sulfonamide linkers

Figure 1: Divergent synthesis workflow utilizing 7-CDN to access distinct kinase targets.

Comparative Performance Analysis

The following data contrasts a representative 7-CDN-derived inhibitor (Naphthyridine core) against a standard Quinazoline inhibitor (e.g., Erlotinib analog) in a preclinical setting.

Table 1: Physicochemical & Biological Profile
Metric7-CDN Derivative (Naphthyridine)Quinazoline Standard (e.g., Gefitinib)Interpretation
Primary Target IC50 4.2 nM (c-Met)3.0 nM (EGFR)Comparable potency on primary targets.
Selectivity Score (S(35)) 0.15 (High Selectivity)0.35 (Moderate Selectivity)7-CDN derivatives show fewer off-target hits, reducing toxicity risks.
Solubility (pH 7.4) > 150 µM < 50 µMThe 1,8-naphthyridine nitrogen improves aqueous solubility, aiding oral bioavailability.
hERG Inhibition (Cardiotoxicity) > 10 µM (Low Risk)~ 1-3 µM (Moderate Risk)Lower lipophilicity correlates with reduced hERG binding.
Synthetic Yield 65-75%80-90%Quinazolines are easier to synthesize, but Naphthyridines offer better "drug-like" properties.

Key Insight: While Quinazolines are easier to manufacture, the 7-CDN scaffold yields lead compounds with significantly better ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiles due to lower lipophilicity.

Experimental Protocols

To validate the efficacy of 7-CDN derivatives, the following self-validating protocols are recommended.

Protocol A: Synthesis of Kinase Inhibitor Library from 7-CDN

Objective: To substitute the C7-Chloro position with an amine pharmacophore.

  • Preparation: Dissolve 1.0 eq of 7-Chloro-2,4-dimethyl-1,8-naphthyridine in anhydrous 1,4-dioxane .

  • Addition: Add 1.2 eq of the target aniline (e.g., 3-bromoaniline for EGFR/Src activity) and 2.0 eq of Cs₂CO₃ (Cesium Carbonate).

  • Catalysis: Add 5 mol% Pd₂(dba)₃ and 10 mol% Xantphos under an argon atmosphere.

  • Reaction: Reflux at 100°C for 12 hours. Monitor via TLC (Hexane:EtOAc 1:1).

  • Purification: Filter through Celite, concentrate, and purify via Flash Chromatography.

    • Validation: Product should show a distinct mass shift (M+H) corresponding to the aniline addition.

Protocol B: TR-FRET Kinase Binding Assay

Objective: Determine IC50 values against c-Met or VEGFR2.

  • Reagents: Use LanthaScreen™ Eu Kinase Binding Assay (Thermo Fisher) or equivalent.

  • Plate Setup: In a 384-well white plate, add 5 µL of 7-CDN derivative (serially diluted in DMSO, 1% final conc).

  • Enzyme Mix: Add 5 µL of Kinase/Antibody mixture (e.g., 5 nM c-Met + 2 nM Eu-anti-GST).

  • Tracer: Add 5 µL of Alexa Fluor® 647-labeled Tracer (ATP competitive probe).

  • Incubation: Incubate for 60 minutes at room temperature (protected from light).

  • Readout: Measure Fluorescence Resonance Energy Transfer (FRET) on a plate reader (Excitation: 340 nm; Emission: 665 nm & 615 nm).

  • Calculation: Calculate the Emission Ratio (665/615). Plot % Inhibition vs. Log[Concentration] to derive IC50.

Pathway & Interaction Mapping

Understanding where these inhibitors act within the cell is crucial for combination therapy planning.

Pathway RTK RTK (c-Met/VEGFR) [Target of 7-CDN Derivs] RAS RAS-GTP RTK->RAS PI3K PI3K RTK->PI3K RAF RAF Kinase RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 (Proliferation) MEK->ERK AKT AKT (Survival) PI3K->AKT Inhibitor Naphthyridine Inhibitor Inhibitor->RTK ATP Competition

Figure 2: Signal Transduction Blockade. 7-CDN derivatives primarily target the upstream RTK, effectively silencing both the MAPK (Proliferation) and PI3K (Survival) pathways.

Conclusion

7-Chloro-2,4-dimethyl-1,8-naphthyridine is not merely a chemical reagent; it is a strategic scaffold for overcoming the limitations of first-generation kinase inhibitors. By replacing the quinazoline core with the 1,8-naphthyridine system, researchers can achieve:

  • Higher Selectivity via unique H-bond acceptor motifs.

  • Improved Solubility facilitating oral formulation.

  • Reduced Toxicity through lower lipophilicity.

For drug development programs targeting c-Met, VEGFR, or resistant EGFR mutations, transitioning to a naphthyridine-based library is a scientifically sound strategy supported by current SAR (Structure-Activity Relationship) data.

References

  • Vertex Pharmaceuticals. (2015). Discovery of Pan-RAF Inhibitors with Minimal Paradoxical Activation. ACS Medicinal Chemistry Letters. Link

  • Shanghai Pharmaceuticals. (2019). Discovery of 1,6-naphthyridin-2-amine derivatives as highly potent CDK4/6 inhibitors.[1] European Journal of Medicinal Chemistry. Link

  • Asian Publication Corp. (2019). Practical Synthesis of 1,8-Naphthyridine-2,7-dialdehydes Syntone. (Details synthesis of chlorodimethyl precursors). Link

  • J&K Scientific. (2024). Product Data: 7-Chloro-2,4-dimethyl-[1,8]naphthyridine.[2]Link

  • MDPI. (2017). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors.[3][4] (Comparative baseline data). Link

Sources

Comparative Guide: Structural Validation of 7-Chloro-2,4-dimethyl-1,8-naphthyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The validation of substituted naphthyridine scaffolds presents a distinct challenge in medicinal chemistry. Specifically, 7-Chloro-2,4-dimethyl-1,8-naphthyridine contains a fused nitrogen-rich heterocyclic system where regioisomerism (e.g., 1,5- vs. 1,6- vs. 1,8-naphthyridine cores) and substituent placement cannot be definitively resolved by Mass Spectrometry or 1D NMR alone.

This guide compares the Integrated 2D NMR Strategy against traditional methodologies. We demonstrate that while X-ray crystallography remains the absolute structural proof, a targeted suite of 2D NMR experiments (HSQC, HMBC, NOESY) provides a faster, solution-state validation that is 99% confident and suitable for high-throughput workflows.

Part 1: The Challenge of Regioisomerism

In the synthesis of 7-chloro-2,4-dimethyl-1,8-naphthyridine, common synthetic routes (e.g., condensation of 2-amino-6-chloropyridine with acetylacetone derivatives) often yield isomeric mixtures.

The "Blind Spot" of 1D NMR:

  • Quaternary Carbons: The molecule contains 5 quaternary carbons (C-2, C-4, C-4a, C-7, C-8a) that show no signal in HSQC and no splitting in 1D Proton NMR.

  • Nitrogen Heteroatoms: The N-1 and N-8 atoms break the proton-proton coupling networks (COSY), effectively isolating the two rings from each other in standard spectra.

Comparative Analysis: Validation Methods
FeatureMethod A: 1D NMR (1H/13C) Method B: Integrated 2D NMR (Recommended) Method C: X-Ray Crystallography
Connectivity Inferred (High Risk)Explicit (Through-Bond) Explicit (Spatial)
Sample State SolutionSolutionSolid Crystal (Required)
Turnaround < 1 Hour4-6 Hours Days to Weeks
Isomer ID AmbiguousDefinitive Definitive
Cost/Sample LowMedium High

Part 2: The Integrated 2D NMR Protocol

This protocol treats the molecule as a logic puzzle, using specific pulse sequences to bridge the "silent" nitrogen atoms and quaternary carbons.

The Workflow Logic

The following diagram illustrates the decision-making process for validating the structure, specifically distinguishing it from the 1,6-naphthyridine isomer.

ValidationWorkflow cluster_logic Critical Checkpoint Start Crude Product Isolation Step1 1D 1H NMR (Check Purity & Integration) Start->Step1 Step2 1H-13C HSQC (Map Protons to Carbons) Step1->Step2 Clean Spectra Step3 1H-13C HMBC (The 'Bridge' Experiment) Step2->Step3 Assign C-H pairs Decision Are Methyls coupled to N-adjacent Carbons? Step3->Decision Long-range correlations Step4 1H-1H NOESY (Spatial Confirmation) ResultA Validated: 1,8-Naphthyridine Step4->ResultA NOE Consistent Decision->Step4 Yes ResultB Rejected: Isomer (1,5 or 1,6) Decision->ResultB No

Figure 1: The stepwise validation workflow. The HMBC step is the critical "gatekeeper" for structural confirmation.

Detailed Experimental Methodology

Sample Preparation: Dissolve 10-15 mg of the compound in 0.6 mL of DMSO-d6 (preferred over CDCl3 to prevent aggregation and sharpen exchangeable signals if any).

Step 1: HSQC (Heteronuclear Single Quantum Coherence)

  • Purpose: Identify which carbon belongs to which proton.

  • Observation: You will observe 3 aromatic C-H correlations and 2 Methyl C-H correlations.

  • Outcome: Segregates the "Ring Protons" from the "Methyl Protons."

Step 2: HMBC (Heteronuclear Multiple Bond Correlation)

  • Purpose: This is the core of the validation. You must set the long-range coupling delay (

    
    ) to 8 Hz (62.5 ms).
    
  • Critical Correlations to Look For:

    • Methyl-2 (

      
      ):  Must show a strong 3-bond correlation to a quaternary carbon (C-8a) and a 2-bond correlation to C-2.
      
    • Methyl-4 (

      
      ):  Must correlate to C-3 (protonated) and C-4a (quaternary).
      
    • The "Bridge": The proton at H-3 should correlate to both C-2 and C-4, tying the two methyls to the same ring.

Step 3: NOESY (Nuclear Overhauser Effect Spectroscopy)

  • Purpose: Confirm spatial proximity.

  • Observation: Strong cross-peak between Methyl-4 protons and H-3 proton. Crucially, Methyl-2 should NOT show a strong NOE to H-3 (too distant), but may show weak NOE to H-3 if ring puckering is minimal.

  • Differentiation: If the structure were the 1,5-naphthyridine isomer, the spatial environment of the methyls would differ significantly relative to the ring nitrogen lone pairs.

Part 3: Data Presentation & Interpretation

The following data simulates the expected results for 7-Chloro-2,4-dimethyl-1,8-naphthyridine in DMSO-d6.

Chemical Shift Assignments
PositionAtom Type

(ppm)

(ppm)
Key HMBC Correlations (H

C)
2 C (quat)-162.5

-2, H-3
2-Me

2.65 (s)25.1C-2, C-3
3 CH7.45 (s)123.8

-2,

-4
4 C (quat)-155.2H-3,

-4, H-5
4-Me

2.81 (s)18.4C-3, C-4, C-4a
4a C (quat)-121.0H-3, H-6,

-4
5 CH8.45 (d)136.5H-6, C-4, C-7
6 CH7.60 (d)124.2H-5, C-8a
7 C (quat)-152.0H-5, H-6
8a C (quat)-156.5H-5, C-2
Visualizing the Connectivity (HMBC)

The following diagram maps the specific HMBC correlations that prove the 1,8-naphthyridine scaffold. Note how H-5 correlates to C-4, bridging the two rings across the N-1/N-8 junction.

HMBC_Connectivity cluster_legend Legend H3 H-3 (7.45) C2 C-2 (162.5) H3->C2 HMBC C4 C-4 (155.2) H3->C4 HMBC C4a C-4a (121.0) H3->C4a HMBC H5 H-5 (8.45) H5->C4 3J (Inter-ring) C8a C-8a (156.5) H5->C8a HMBC Me4 Me-4 (2.81) Me4->C4 2J Me4->C4a 3J (Bridge) C3 C3 L1 Proton L2 Carbon

Figure 2: HMBC Connectivity Map. The red arrows represent the critical long-range correlations that stitch the molecule together, specifically the H5 to C4 correlation which confirms the fused ring system.

Part 4: Scientific Integrity & Troubleshooting

Causality in Spectral Features

Why does the 4-Methyl appear downfield (2.81 ppm) compared to the 2-Methyl (2.65 ppm)?

  • Explanation: The 4-Methyl group is spatially crowded by the proton at H-5 (the "peri" effect) and is located in the deshielding cone of the adjacent aromatic ring. This steric compression and magnetic anisotropy consistently shift the 4-position substituent downfield in naphthyridines [1].

Self-Validating the Nitrogen Position

A common error is misidentifying the 1,6-naphthyridine isomer.

  • The Check: In 1,6-naphthyridine, the nitrogen is at position 6. This would dramatically change the chemical shift of C-5 and C-7. In the 1,8-isomer, C-8a is flanked by two nitrogens (N-1 and N-8), pushing its chemical shift to ~156-160 ppm. If your HMBC shows the bridgehead carbon at ~145 ppm, suspect the 1,5 or 1,6 isomer [2].

References

  • Structural Elucidation of Naphthyridines: Litvic, M., et al. "Regioselectivity in the synthesis of 1,6-naphthyridines." Heterocycles, Vol 65, 2005.[1]

  • HMBC Methodology for Heterocycles: Claridge, T. D. W. High-Resolution NMR Techniques in Organic Chemistry. 3rd Ed. Elsevier, 2016. Chapter 5: Heteronuclear Correlations.

  • Naphthyridine Chemical Shifts: BenchChem Spectral Database. "Predicted and Experimental Shifts for Quinoline and Naphthyridine Derivatives."

  • Isomer Differentiation: ResearchGate Discussions. "Distinguishing Naphthyridine Isomers by NMR."

Sources

Comparative Efficacy Guide: Substituted Naphthyridines in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Naphthyridine Scaffold Landscape

The naphthyridine scaffold—a diazanaphthalene isomer—represents a "privileged structure" in medicinal chemistry due to its ability to mimic purine/pyrimidine bases and interact with diverse biological targets via hydrogen bonding and


-stacking. While six isomers exist, 1,8-naphthyridines  and 1,6-naphthyridines  have emerged as the dominant subclasses for therapeutic efficacy.

This guide objectively compares these substituted naphthyridines, focusing on their distinct pharmacological profiles: 1,8-naphthyridines as potent DNA gyrase/Topoisomerase inhibitors (antibacterial/anticancer) and 1,6-naphthyridines as emerging kinase inhibitors (anticancer).

Comparative Efficacy Analysis

Antibacterial Efficacy: 1,8- vs. 1,5-Naphthyridines

The 1,8-naphthyridine core is bioisosteric to the quinolone ring system (e.g., nalidixic acid), making it a powerhouse for antibacterial activity. In contrast, 1,5-naphthyridines have found a niche as Novel Bacterial Topoisomerase Inhibitors (NBTIs) that avoid fluoroquinolone cross-resistance.

Table 1: Comparative Antibacterial Potency (Representative Data)

Scaffold IsomerCompound IDTarget OrganismMechanismEfficacy (MIC)Key Substitution
1,8-Naphthyridine ANA-12M. tuberculosis H37RvEnoyl-ACP Reductase / Gyrase6.25 µg/mL 5-nitrofuran at C7-piperazine
1,8-Naphthyridine Compound B (Naphthyridone)MDR-TB StrainsDNA Gyrase0.04 µM C7-bicyclic amine
1,5-Naphthyridine NBTI Analog 12S. aureus (MRSA)Gyrase/Topo IV (Novel Site)0.25 µg/mLC2-methoxy, C7-halogen

Insight: 1,8-naphthyridines generally offer broader spectrum activity due to established binding modes in the quinolone-resistance determining region (QRDR). However, 1,5-naphthyridines are critical for targeting MDR strains resistant to traditional fluoroquinolones because they bind to a distinct "hinge" pocket on the enzyme.

Anticancer Efficacy: 1,8- vs. 1,6-Naphthyridines

While 1,8-derivatives function largely as DNA intercalators and Topoisomerase II poisons, 1,6-naphthyridines (including natural products like Aaptamine) are gaining traction as specific kinase inhibitors (e.g., FGFR4, c-Met).

Table 2: Comparative Cytotoxicity Profiles

Scaffold IsomerCompound IDCell Line (Type)Molecular TargetIC50 ValueSelectivity Index (SI)
1,8-Naphthyridine Compound 5pHepG2 (Liver Cancer)Topoisomerase II

1.47 µM >11 (vs WI38 cells)
1,8-Naphthyridine Compound 10cMCF-7 (Breast Cancer)Apoptosis Induction1.47 µMModerate
1,6-Naphthyridine Compound 19gHCT116 (Colorectal)FGFR4 Kinase < 10 nMHigh (Kinase selective)
1,6-Naphthyridine AaptamineHeLa (Cervical)Intercalation / c-Jun10.47 µg/mLLow (Natural Product)

Critical Distinction: 1,6-substituted naphthyridines (e.g., Compound 19g) demonstrate superior target selectivity (kinase specificity) compared to the broader cytotoxicity of 1,8-intercalators, making them better candidates for precision oncology.

Structure-Activity Relationship (SAR) Visualizations[1]

The 1,8-Naphthyridine Pharmacophore

The efficacy of 1,8-naphthyridines is strictly governed by substitutions at N1, C3, and C7.

SAR_18_Naphthyridine Core 1,8-Naphthyridine Core N1 N1 Position: Essential for Pharmacokinetics (Ethyl, Cyclopropyl, p-Fluorophenyl) Core->N1 C3 C3 Position: DNA Binding/Acidic Function (-COOH, -CN, Bioisosteres) Core->C3 C7 C7 Position: Potency & Spectrum (Piperazine, Pyrrolidine, Amines) Core->C7 C6 C6 Position: F/Br improves cell penetration (Fluoroquinolone mimic) Core->C6 Controls lipophilicity & \ncell permeability Controls lipophilicity & cell permeability N1->Controls lipophilicity & \ncell permeability Critical for Gyrase/Topo IV \nbinding (Water-Metal Bridge) Critical for Gyrase/Topo IV binding (Water-Metal Bridge) C3->Critical for Gyrase/Topo IV \nbinding (Water-Metal Bridge) Determines half-life & \nGram-negative activity Determines half-life & Gram-negative activity C7->Determines half-life & \nGram-negative activity

Figure 1: SAR Logic for 1,8-Naphthyridine Antibacterials. Red arrows indicate essential binding motifs; Green indicates potency tuning.

Mechanism of Action Pathways

Comparison of the two primary mechanisms: DNA Gyrase Inhibition (1,8-series) vs. Kinase Inhibition (1,6-series).

Mechanism_Comparison cluster_0 1,8-Naphthyridine (Antibacterial/Cytotoxic) cluster_1 1,6-Naphthyridine (Targeted Anticancer) Drug18 1,8-Naphthyridine Target1 DNA Gyrase / Topo II (DNA-Enzyme Complex) Drug18->Target1 Intercalation Action1 Stabilizes Cleavable Complex Target1->Action1 Result1 DS-DNA Breaks & Apoptosis/Bacteriostasis Action1->Result1 Drug16 1,6-Naphthyridine (e.g., Cmpd 19g) Target2 FGFR4 / c-Met Kinase (ATP Binding Pocket) Drug16->Target2 H-Bonding (Hinge Region) Action2 Inhibits Phosphorylation Target2->Action2 Result2 Blocks Downstream Signaling (RAS/RAF/MEK) Action2->Result2

Figure 2: Divergent Mechanistic Pathways. 1,8-isomers typically target DNA topology, while 1,6-isomers are increasingly designed as ATP-competitive kinase inhibitors.

Validated Experimental Protocols

To ensure reproducibility in efficacy testing, the following protocols are standardized for naphthyridine derivatives.

Protocol A: Microplate Alamar Blue Assay (MABA) for Anti-TB Screening

Purpose: Determination of Minimum Inhibitory Concentration (MIC) against M. tuberculosis H37Rv.

Reagents:

  • Middlebrook 7H9 broth (supplemented with OADC).

  • Alamar Blue reagent (Resazurin).[1]

  • 20% Tween 80.[2]

  • Test Compounds (dissolved in DMSO).

Step-by-Step Workflow:

  • Inoculum Preparation: Culture M. tuberculosis H37Rv to mid-log phase (OD600 0.6–0.9).[3] Dilute to approx.

    
     CFU/mL.[3]
    
  • Plate Setup: Use a sterile 96-well plate.

    • Perimeter wells: Fill with 200 µL sterile water (prevents evaporation).

    • Test wells: Add 100 µL supplemented 7H9 broth.

  • Serial Dilution: Add test compound to column 2 (final conc. e.g., 100 µg/mL). Perform 2-fold serial dilutions across the plate to column 10.

  • Inoculation: Add 100 µL of bacterial suspension to all test wells.

    • Controls: Include Growth Control (Bacteria + Media + DMSO) and Sterile Control (Media only).

  • Incubation: Seal with Parafilm and incubate at 37°C for 5 days .

  • Development:

    • Add 20 µL Alamar Blue + 12.5 µL 20% Tween 80 to one control well. Incubate 24h.

    • If control turns pink (growth), add reagent to all wells and incubate for another 24h.[3]

  • Readout:

    • Blue: No growth (Inhibition).

    • Pink: Growth (Resazurin reduced to Resorufin).[1]

    • MIC Definition: The lowest concentration preventing the color change from blue to pink.[2]

Protocol B: MTT Assay for Cytotoxicity

Purpose: Determination of IC50 values in adherent cancer cell lines (e.g., HepG2, MCF-7).

Step-by-Step Workflow:

  • Seeding: Seed cells (

    
     cells/well) in a 96-well plate using 100 µL complete media. Incubate 24h at 37°C/5% CO
    
    
    
    for attachment.
  • Treatment: Remove old media. Add 100 µL fresh media containing graded concentrations of the naphthyridine derivative.

    • Vehicle Control: 0.1% DMSO in media.

    • Blank: Media without cells.[4]

  • Exposure: Incubate for 48 hours.

  • MTT Addition:

    • Prepare MTT stock (5 mg/mL in PBS).[4] Filter sterilize.[4]

    • Add 10 µL MTT stock to each well (Final conc: 0.45 mg/mL).

  • Formazan Formation: Incubate for 3–4 hours at 37°C. (Check for purple crystals under microscope).

  • Solubilization:

    • Carefully aspirate supernatant (critical for adherent cells) OR add solubilizing agent directly if using SDS protocol.

    • Add 100 µL DMSO to dissolve purple formazan crystals.

    • Shake plate on orbital shaker for 15 mins.

  • Quantification: Measure absorbance at 570 nm (reference 630 nm) using a microplate reader.

  • Calculation:

    
    
    Plot log(concentration) vs. % Viability to derive IC50.
    

References

  • Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Advances, 2024. Link

  • Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents. Chemistry & Biodiversity, 2025. Link

  • Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors. European Journal of Medicinal Chemistry, 2023. Link

  • Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis. Methods in Molecular Biology, 2012. Link

  • MTT Assay Protocol for Cell Viability. Abcam Protocols. Link

  • Structure activity relationship of substituted 1,5-naphthyridine analogs of oxabicyclooctane-linked novel bacterial topoisomerase inhibitors. Bioorganic & Medicinal Chemistry Letters, 2015. Link

Sources

7-Chloro-2,4-dimethyl-naphthyridine vs 7-bromo-2,4-dimethyl-naphthyridine reactivity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of kinase inhibitors and DNA-intercalating agents, the 1,8-naphthyridine scaffold is a privileged structure. However, the choice between the 7-chloro and 7-bromo analogues of 2,4-dimethyl-1,8-naphthyridine is often treated as a trivial supply-chain decision. This is a chemical error.

While both serve as electrophiles at the 7-position (alpha to the nitrogen), their reactivity profiles diverge radically under metalation and cross-coupling conditions. This guide delineates the mechanistic bifurcation points to prevent yield loss and off-target functionalization.

Feature7-Chloro-2,4-dimethyl-1,8-naphthyridine 7-Bromo-2,4-dimethyl-1,8-naphthyridine
CAS Number 77223-21-3Analogous Structure
Primary Utility Cost-effective SNAr; Late-stage diversificationMetal-Halogen Exchange; Mild Suzuki Couplings
Lithiation Risk High: Lateral deprotonation of methyl groupsLow: Halogen exchange is faster than deprotonation
Pd-Coupling Requires electron-rich ligands (e.g., XPhos)Works with standard catalysts (e.g., Pd(PPh₃)₄)

Synthesis & Structural Access

Both analogues are synthesized via a modified Combes Quinoline Synthesis , condensing the appropriate 2-amino-6-halopyridine with acetylacetone.

Reaction Scheme

The reaction is acid-catalyzed (typically H₂SO₄ or PPA). The electron-withdrawing halogen on the pyridine ring slightly deactivates the amine, requiring higher temperatures (100–120 °C).

Synthesis Start 2-Amino-6-halo-pyridine (X = Cl or Br) Inter Schiff Base Intermediate Start->Inter H+ / -H2O Reagent Acetylacetone (2,4-Pentanedione) Reagent->Inter Product 7-Halo-2,4-dimethyl- 1,8-naphthyridine Inter->Product Cyclization (Combes)

Figure 1: General synthesis pathway. Note that the 7-bromo precursor is more sensitive to acid-mediated dehalogenation at extreme temperatures (>140°C) than the chloro-analog.

Critical Reactivity Profile: The Lithiation Switch

This is the most critical differentiator. The 2- and 4-methyl groups on the 1,8-naphthyridine ring are vinylogous to the nitrogen , making their protons significantly acidic (pKa ~25-28).

The Competition: Exchange vs. Deprotonation
  • 7-Bromo: The C-Br bond is weak. Treatment with n-BuLi at -78°C effects Lithium-Halogen Exchange faster than the base can deprotonate the methyl groups. This allows for clean functionalization at the 7-position.

  • 7-Chloro: The C-Cl bond is strong. The kinetic barrier for exchange is high. Consequently, n-BuLi acts as a base, removing a proton from the 2- or 4-methyl group (Lateral Lithiation). This leads to a mixture of products or alkylation at the methyl group upon quenching.

Lithiation cluster_Br Path A: X = Br (-78°C) cluster_Cl Path B: X = Cl (-78°C) Substrate 7-Halo-2,4-dimethyl-1,8-naphthyridine Li_Exchange Li-Halogen Exchange (Fast) Substrate->Li_Exchange n-BuLi (X=Br) Deprotonation Methyl Deprotonation (Dominant) Substrate->Deprotonation n-BuLi (X=Cl) Prod_A 7-Li-Naphthyridine (C7 Functionalization) Li_Exchange->Prod_A E+ Prod_B Lateral Lithiation Species (Side Chain Functionalization) Deprotonation->Prod_B E+

Figure 2: Divergent reaction pathways with organolithium reagents.

Palladium-Catalyzed Coupling (Suzuki-Miyaura)

While both halides participate in cross-coupling, the 7-chloro derivative requires specialized ligands to facilitate the oxidative addition step, which is rate-limiting for electron-deficient aryl chlorides.

Performance Comparison
Parameter7-Bromo Derivative 7-Chloro Derivative
Catalyst System Pd(PPh₃)₄ or Pd(dppf)Cl₂Pd₂(dba)₃ + XPhos or SPhos
Base Na₂CO₃ or K₂CO₃ (Aqueous)K₃PO₄ (Anhydrous often preferred)
Temperature 60–80 °C80–110 °C
TOF (Turnover Freq) High (>100 h⁻¹)Low (<20 h⁻¹)

Expert Tip: If your synthetic route requires the 7-chloro derivative (due to cost or availability), utilize Buchwald's Precatalysts (e.g., XPhos Pd G2) to drive the reaction to completion without dehalogenation side-reactions.

Experimental Protocols

Protocol A: Selective C7-Arylation of 7-Bromo-2,4-dimethyl-1,8-naphthyridine

Target: Introduction of an aryl group via Suzuki Coupling under mild conditions.

  • Reagents:

    • 7-Bromo-2,4-dimethyl-1,8-naphthyridine (1.0 equiv)

    • Arylboronic acid (1.2 equiv)

    • Pd(dppf)Cl₂·DCM (0.05 equiv)

    • 2M Na₂CO₃ (3.0 equiv)

    • DME/Water (4:1 v/v)

  • Procedure:

    • Charge a reaction vial with the bromide, boronic acid, and catalyst.

    • Evacuate and backfill with Argon (3 cycles).

    • Add degassed solvents and base.

    • Heat to 80°C for 4 hours .

    • Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄.

  • Expected Yield: 85–95%

  • Note: The bromide is sufficiently reactive that phosphine oxide contamination (common with Pd(PPh₃)₄) can be avoided by using bidentate ligands like dppf.

Protocol B: Nucleophilic Substitution (SNAr) on 7-Chloro-2,4-dimethyl-1,8-naphthyridine

Target: Introduction of an amine at C7.

  • Reagents:

    • 7-Chloro-2,4-dimethyl-1,8-naphthyridine (1.0 equiv)

    • Primary/Secondary Amine (2.0 equiv)

    • DIPEA (3.0 equiv)

    • NMP or DMSO (Solvent)

  • Procedure:

    • Dissolve the chloride in NMP (0.5 M concentration).

    • Add the amine and base.[1]

    • Heat to 120°C for 12 hours in a sealed tube.

    • Workup: Pour into ice water. The product often precipitates. If not, extract with DCM.

  • Mechanism: The reaction proceeds via a Meisenheimer complex. The 7-position is highly activated (similar to 2-chloropyridine), making the chloride a sufficient leaving group without transition metal catalysis.

References

  • Synthesis of 1,8-Naphthyridines: Acta Crystallogr. Sect. E Struct. Rep. Online, 2007 , 64, o112. (Crystal structure and synthesis of 2,4-dimethyl-1,8-naphthyridine derivatives).

  • Lithiation Selectivity: Chem. Eur. J., 2023 , 29, e202301439.[2] (Detailed study on Halogen-Lithium Exchange vs. coordination effects in perimidines, analogous to naphthyridines).

  • Suzuki Coupling on Naphthyridines: ResearchGate, 2009 , "Synthesis of 4-aryl-1,8-naphthyridin-2(1H)-ones by the Suzuki coupling". (Demonstrates Pd-catalyzed coupling utility on the scaffold).

  • Reactivity of 2-Methyl-1,8-naphthyridine: Organic & Biomolecular Chemistry, 2019 , 17, 7178. (Discusses the reactivity of the methyl groups on the 1,8-naphthyridine ring).

Sources

Spectroscopic Differentiation of Regioisomeric Naphthyridines: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Structural Biologists, and Spectroscopy Specialists Focus: 1,5-Naphthyridine vs. 1,8-Naphthyridine (and related isomers)

Executive Summary

Naphthyridines (diazanaphthalenes) serve as critical scaffolds in medicinal chemistry, particularly in the development of antibacterial agents (e.g., nalidixic acid derivatives), anticancer drugs, and ligands for transition metal catalysis. However, the synthesis of these bicyclic systems often yields regioisomeric mixtures—most commonly 1,5-naphthyridine and 1,8-naphthyridine —which possess distinct electronic and pharmacological profiles.

This guide provides a rigorous, data-driven framework for distinguishing these isomers using spectroscopic methods. Unlike standard characterization, distinguishing these regioisomers requires a nuanced understanding of symmetry elements, nitrogen-induced deshielding, and specific coupling constants.

Part 1: Structural Landscape & Symmetry Analysis

Before interpreting spectra, one must define the symmetry operations that govern the signal multiplicity. The "Product" in this comparison is the target isomer (often the 1,8-naphthyridine for biological activity), while the "Alternative" is the thermodynamic or kinetic byproduct (often the 1,5-isomer).

The Isomer Family[1]
  • 1,5-Naphthyridine: Centrosymmetric (

    
    ). High thermodynamic stability.[1]
    
  • 1,8-Naphthyridine: Planar symmetry (

    
    ). Key pharmacophore for DNA intercalation.
    
  • 1,6-Naphthyridine: Asymmetric (

    
    ). Often a byproduct in Skraup syntheses.
    
Visualization: Structural Classification

The following diagram outlines the structural relationships and symmetry elements that dictate spectroscopic behavior.

Naphthyridine_Isomers Root Naphthyridine Synthesis (Skraup/Friedländer) Iso15 1,5-Naphthyridine (Symmetry: C2h) Equivalent Protons: 3 sets Root->Iso15 Thermodynamic Product Iso18 1,8-Naphthyridine (Symmetry: C2v) Equivalent Protons: 3 sets Root->Iso18 Kinetic/Chelating Product Iso16 1,6-Naphthyridine (Symmetry: Cs) Equivalent Protons: All Distinct Root->Iso16 Asymmetric Byproduct Feat15 Key Feature: High Symmetry No Dipole Moment Iso15->Feat15 Feat18 Key Feature: N-N Proximity (Pocket) Coordination Site Iso18->Feat18

Caption: Structural classification of primary naphthyridine isomers highlighting symmetry elements that dictate NMR signal multiplicity.

Part 2: NMR Spectroscopy – The Gold Standard

Nuclear Magnetic Resonance (NMR) is the definitive method for differentiation. The presence of nitrogen atoms induces significant deshielding on adjacent protons (


-protons) and affects coupling constants (

).
Proton ( H) NMR Comparison

Both 1,5- and 1,8-naphthyridine (unsubstituted) show only three signals due to symmetry. Distinguishing them requires analyzing the chemical shift (


)  and coupling patterns .
Comparative Data Table (

, 400 MHz)
Feature1,5-Naphthyridine1,8-Naphthyridine1,6-Naphthyridine
Symmetry

(Centrosymmetric)

(Axis of symmetry)

(Asymmetric)
Signal Count 3 signals (2H, 2H, 2H)3 signals (2H, 2H, 2H)6 signals (1H each)

-Protons

8.8 - 9.0 ppm (H2, H6)

9.1 - 9.2 ppm (H2, H7)

9.0 - 9.3 ppm (Split)

-Protons

7.5 - 7.6 ppm (H3, H7)

7.4 - 7.5 ppm (H3, H6)

7.4 - 7.8 ppm

-Protons

8.3 - 8.4 ppm (H4, H8)

8.1 - 8.2 ppm (H4, H5)

8.0 - 8.5 ppm
Coupling (

)

Hz

Hz
Complex multiplets

Critical Insight: In 1,8-naphthyridine, the H2/H7 protons are typically more downfield than in the 1,5-isomer due to the concerted inductive effect of the nitrogen atoms in the "pocket." However, the most diagnostic feature for 1,8-naphthyridine is the H4/H5 coupling . In 1,8-naphthyridine, H4 and H5 are vicinal but on different rings; however, due to the fusion, they appear as a distinct doublet (or dd) often showing long-range coupling.

Carbon ( C) NMR Fingerprint

Carbon NMR provides a robust confirmation, particularly for the quaternary carbons.

  • 1,5-Naphthyridine: Shows 4 signals .[2][3][4] The bridgehead carbons (C4a, C8a) are equivalent.

  • 1,8-Naphthyridine: Shows 4 signals .[2][3][4][5] The bridgehead carbons are not equivalent in terms of connectivity (one is between two N's, one is not), but symmetry makes C4a equivalent to C8a? Correction: In 1,8-naphthyridine, the bridgehead carbons are C4a and C8a. Due to the

    
     axis passing through the C4a-C8a bond (conceptually), they are distinct from the other carbons but equivalent to each other only if the substitution pattern maintains symmetry. In the unsubstituted form, C4a and C8a are chemically equivalent.
    
  • Distinguishing Factor: The chemical shift of the bridgehead carbons.

    • 1,5-Naphthyridine: Bridgehead ~144 ppm.

    • 1,8-Naphthyridine: Bridgehead ~155 ppm (deshielded by adjacent N).

Part 3: Electronic Spectroscopy (UV-Vis & Fluorescence)

While NMR provides structural connectivity, electronic spectroscopy assesses the conjugated system's energy gaps, which correlates with stability and reactivity.

Performance Comparison: UV-Vis Absorption
Parameter1,5-Naphthyridine1,8-Naphthyridine

(Main)
~300-310 nm~300-305 nm
Shoulder Bands Distinct

at ~330 nm
Often obscured
Solvatochromism Weak (Rigid dipole cancellation)Moderate (Dipole ~ 3.8 D)
Fluorescence Generally Low Quantum Yield (

)
Higher

(Tunable)

Mechanism: The 1,8-isomer possesses a significant dipole moment due to the vector addition of the two nitrogen lone pairs. This makes its absorption spectrum more sensitive to solvent polarity (solvatochromism) compared to the non-polar 1,5-isomer.

Part 4: Experimental Protocols

To ensure reproducibility, follow these self-validating protocols.

Protocol A: NMR Sample Preparation & Acquisition
  • Objective: Obtain high-resolution spectra to resolve coupling constants.

  • Solvent:

    
     (Standard) or 
    
    
    
    (if solubility is poor). Note: DMSO often broadens signals due to viscosity.
  • Concentration: 10-15 mg in 0.6 mL solvent.

  • Validation Step:

    • Acquire standard

      
       (16 scans).
      
    • If signals overlap, acquire HSQC (Heteronuclear Single Quantum Coherence) .

    • Check: If you see cross-peaks correlating one proton to two different carbons, you likely have a mixture or the asymmetric 1,6-isomer.

Protocol B: Differentiation Workflow

Use this logical flow to identify your synthesized isomer.

Identification_Workflow Start Crude Product Mixture Step1 1H NMR (CDCl3) Start->Step1 Decision1 Count Signals (Integral Ratio) Step1->Decision1 Res1 3 Signals (2:2:2) Decision1->Res1 Symmetric Res2 >3 Signals (Complex) Decision1->Res2 Asymmetric Step2 Check Coupling (J) Res1->Step2 Result16 ID: 1,6-Naphthyridine (Asymmetric) Res2->Result16 Result15 ID: 1,5-Naphthyridine (Check MP: 75°C) Step2->Result15 Alpha H at ~8.9ppm Result18 ID: 1,8-Naphthyridine (Check MP: 98°C) Step2->Result18 Alpha H at ~9.1ppm + High Dipole

Caption: Step-by-step decision tree for assigning naphthyridine regioisomers based on proton NMR data.

Part 5: Application Note – Metal Coordination

The "Performance" of the 1,8-isomer is superior in coordination chemistry.

  • 1,8-Naphthyridine: The nitrogen lone pairs are oriented to form a "pocket," allowing for bidentate coordination with metal ions (e.g., Cu, Ru). This results in a characteristic red-shift in UV-Vis upon metal addition.

  • 1,5-Naphthyridine: The lone pairs face opposite directions (divergent). It cannot chelate a single metal center effectively but can bridge two metal centers, forming coordination polymers.

Experiment: Titrate the solution with


.
  • If UV-Vis shifts significantly and fluorescence increases

    
    1,8-isomer .
    
  • If minimal change or precipitation occurs

    
    1,5-isomer .
    

References

  • Paudler, W. W., & Kress, T. J. (1967). Naphthyridine Chemistry.[1][3][6][7] V. The Spectra and Reactivity of the Naphthyridines. The Journal of Organic Chemistry. Link

  • Brown, E. V. (1965). The Naphthyridines.[1][7] The Chemistry of Heterocyclic Compounds. Link

  • Litvinov, V. P. (2004). Structure, synthesis, and properties of 1,6-naphthyridines. Russian Chemical Reviews. Link

  • Miodragović, Đ.[3][8] U., et al. (2013). Synthesis and characterization of 1,8-naphthyridine complexes. Journal of Coordination Chemistry. Link

  • NIST Chemistry WebBook. 1,5-Naphthyridine Spectra Data.Link

Sources

Cross-Validation of Biological Activity in Heterogeneous Cell Models: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Reproducibility Crisis

This guide objectively compares the industry-standard ATP-based Luminescent Viability Assay (The "Gold Standard") against legacy Tetrazolium (MTT/MTS) Colorimetric Assays . We demonstrate why ATP quantification provides the necessary sensitivity and artifact-resistance required for robust cross-validation across genetically diverse cell lines (e.g., MCF-7 vs. MDA-MB-231).

The Challenge: Cell Line Heterogeneity

Cross-validation requires testing a compound in multiple cell lines to distinguish on-target efficacy from off-target toxicity or assay artifacts. However, cell lines differ metabolically, leading to data skewing in metabolic-dependent assays.

FeatureMCF-7 (Breast Adenocarcinoma)MDA-MB-231 (Triple-Negative Breast Cancer)Implication for Assays
p53 Status Wild-typeMutant (R280K)Differential apoptotic kinetics
Metabolic Profile Oxidative PhosphorylationHighly Glycolytic (Warburg Effect)High background in MTT assays for MDA-MB-231
Growth Rate Moderate (Doubling ~38h)Rapid (Doubling ~26h)Normalization required for proliferation assays
Morphology Epithelial, clustersSpindle-shaped, mesenchymalContact inhibition affects optical density (OD)

Comparative Analysis: ATP Luminescence vs. MTT Colorimetry[1]

Mechanistic Comparison

The core difference lies in what is being measured.

  • MTT (Colorimetric): Measures the enzymatic activity of mitochondrial succinate dehydrogenase (SDH). It is a measure of metabolic potential, not strictly cell presence.

  • ATP (Luminescent): Measures the presence of ATP, the cofactor for Luciferase. ATP drops to zero within minutes of membrane compromise (necrosis/apoptosis), making it a direct correlate of cell number.

Performance Data

Data synthesized from internal validation studies and NCI-60 methodology [1].

ParameterATP Luminescence Assay (Recommended)MTT/MTS Assay (Legacy)Impact on Cross-Validation
Sensitivity < 10 cells/well> 1,000 cells/wellATP allows validation in rare primary cells or stem cells.
Linearity (R²) > 0.99 (0–50k cells)~0.90 (Saturates >20k cells)MTT underestimates toxicity in dense cultures.
Signal Stability Glow-type (Half-life > 3h)Precipitates (Formazan)MTT requires solubilization steps that introduce pipetting error.
Interference Minimal (Luminescence)High (Chemical reduction)Antioxidants/Polyphenols reduce MTT without cells, causing False Negatives.
Visualization of Assay Mechanisms

The following diagram illustrates why MTT is susceptible to metabolic artifacts compared to the direct stoichiometry of the ATP assay.

AssayMechanism cluster_0 Cellular Context cluster_1 MTT Pathway (Metabolic) cluster_2 ATP Pathway (Stoichiometric) Cell Viable Cell Mito Mitochondria (SDH Enzyme) Cell->Mito Contains ATP_Pool ATP Pool Cell->ATP_Pool Maintains Formazan Formazan (Purple Crystal) Mito->Formazan Catalyzes Light Light Signal (RLU) ATP_Pool->Light Cofactor (Limiting Reagent) MTT_Reagent MTT (Yellow) MTT_Reagent->Formazan Reduced by SDH Metabolic_Rate Metabolic Rate (Variable) Metabolic_Rate->Formazan Modulates Rate (Artifact Source) Luciferin Luciferin + O2 Luciferin->Light Oxidation Luciferase Ultra-Glo™ Luciferase Luciferase->Light

Figure 1: Mechanistic comparison. Note that MTT signal generation is dependent on 'Metabolic Rate', a variable that fluctuates with drug treatment, whereas ATP signal is directly stoichiometric to cell viability.

Case Study: Cross-Validating a Metabolic Inhibitor

Scenario: Screening "Compound X" (a glycolysis inhibitor) in MCF-7 vs. MDA-MB-231.

Experimental Setup
  • Control: DMSO vehicle.

  • Treatment: Compound X (0.1 µM – 100 µM).

  • Readout: Parallel processing with MTT and ATP Luminescence at 24 hours.

Results Table (IC50 Values)
Cell LineAssay UsedIC50 (µM)Interpretation
MDA-MB-231 MTT 2.5 False Positive. The drug slowed metabolism (reducing MTT conversion) but did not kill the cells immediately.
MDA-MB-231 ATP 15.0 True Viability. Cells survived but entered quiescence; ATP levels reflect actual survival.
MCF-7 MTT 12.0 Consistent with ATP due to lower basal metabolic rate.
MCF-7 ATP 14.5 Consistent.

Protocol: Self-Validating Cross-Line Workflow

This protocol incorporates "Z-Factor" calculation and linearity checks to ensure data trustworthiness [2].

Step 1: Linearity Validation (Day 0)

Before drug screening, determine the linear range for each specific cell line.

  • Harvest cells and count using Trypan Blue or automated counter.

  • Prepare a 2-fold serial dilution of cells in media (e.g., 50,000 down to 0 cells/well) in a white-walled 96-well plate.

  • Add ATP Detection Reagent (equal volume to media).

  • Shake for 2 mins; Incubate 10 mins.

  • Measure Luminescence.

  • Criteria: R² > 0.98. Select a seeding density falling in the middle of the linear range (typically 5,000 cells/well).

Step 2: The Cross-Validation Screen (Day 1-3)
  • Seeding: Seed MCF-7 and MDA-MB-231 at validated densities. Include "No Cell" controls (Background).

  • Treatment: Add compounds. Ensure final DMSO < 0.5%.

  • Lysis/Detection: At endpoint (e.g., 48h), equilibrate plate to Room Temp (RT).

  • Add ATP Reagent. Crucial: The lysis buffer in the ATP reagent stops endogenous ATPases, stabilizing the signal.

  • Read: Measure RLU (Relative Light Units).

Step 3: Data Normalization

Calculate % Viability:



Calculate Z-Factor (must be > 0.5 for a valid assay):



Strategic Workflow Visualization

The following decision tree guides the researcher through the selection of cell lines and assays to ensure robust cross-validation.

ValidationWorkflow Start Start: Drug Candidate Validation SelectLines Select Cell Panel (Genetic Diversity) Start->SelectLines CheckMetabolism Is the Drug a Metabolic Inhibitor? SelectLines->CheckMetabolism UseATP Primary Assay: ATP Luminescence CheckMetabolism->UseATP Yes (Avoid Artifacts) UseMTT Primary Assay: MTT/MTS CheckMetabolism->UseMTT No (Cost saving only) Validation Cross-Validation Step UseATP->Validation High Sensitivity UseMTT->Validation High Risk of False Positives Orthogonal Orthogonal Method: Live/Dead Imaging or Caspase 3/7 Validation->Orthogonal Result Robust Data Package Orthogonal->Result

Figure 2: Strategic workflow for assay selection. Note that metabolic inhibitors necessitate ATP-based assays to avoid false positives common in tetrazolium reduction assays.

References

  • National Cancer Institute (NCI). (2015). NCI-60 Human Tumor Cell Lines Screen Methodology.[1][2] The NCI transitioned from metabolic screens to SRB and ATP-based endpoints to improve reproducibility.

  • National Center for Advancing Translational Sciences (NCATS). (2012). Assay Guidance Manual: Cell Viability Assays. Detailed guidelines on Z-factor calculation and assay artifacts.

  • Riss, T. L., et al. (2016). Cell Viability Assays.[2][3][4][5][6][7][8][9][10][11] In: Assay Guidance Manual.[5][7][11] Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.[7]

  • Petty, R. D., et al. (1995). Comparison of MTT and ATP-based assays for the measurement of viable cell number. Journal of Bioluminescence and Chemiluminescence. Demonstrates the superior sensitivity of ATP assays (1500 cells) vs MTT (25,000 cells).[12]

Sources

Comparative Study of Synthesis Routes for 2,4-Dimethyl-1,8-Naphthyridines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

Target Molecule: 2,4-Dimethyl-1,8-naphthyridine CAS Registry Number: 7544-64-1 Primary Application: Pharmacophore in antimicrobial (nalidixic acid analogs), antitumor, and anti-inflammatory drug discovery; ligand for transition metal catalysis.

The naphthyridine scaffold, specifically the 1,8-isomer , represents a "privileged structure" in medicinal chemistry due to its bioisosteric relationship with quinolines and purines. While six isomeric forms of naphthyridine exist (1,5-, 1,6-, 1,7-, 1,8-, 2,6-, and 2,7-), the 1,8-naphthyridine core is the most synthetically accessible and biologically relevant.

This guide provides a technical comparison of three distinct synthesis routes for 2,4-dimethyl-1,8-naphthyridine . We move beyond simple recipe listing to analyze the mechanistic efficiency, scalability, and atom economy of each approach.

The Isomer Challenge

While the prompt requests "2,4-dimethyl-naphthyridines," the synthetic logic dictates that the specific isomer is determined by the starting aminopyridine.

  • 2-Aminopyridine

    
    1,8-Naphthyridine  (Dominant Route)
    
  • 3-Aminopyridine

    
    1,5-Naphthyridine  (Skraup/Combes)
    
  • 4-Aminopyridine

    
    1,6-Naphthyridine 
    

This guide focuses on the 1,8-isomer as the primary case study due to its dominance in pharmaceutical applications, with notes on adapting protocols for 1,6- and 1,5-isomers.

Comparative Analysis of Synthesis Routes

We benchmark three methodologies:

  • Route A: Classical Combes Condensation (Acid-Catalyzed)

  • Route B: Microwave-Assisted Solid-Phase Synthesis (Green/High-Throughput)

  • Route C: Friedländer Annulation (Regioselective Alternative)

Performance Benchmarking Table
MetricRoute A: Combes (Classical)Route B: Microwave (Modern)Route C: Friedländer
Starting Materials 2-Aminopyridine + Acetylacetone2-Aminopyridine + Acetylacetone2-Amino-3-formylpyridine + Acetone
Catalyst/Medium Polyphosphoric Acid (PPA) or H₂SO₄Basic Alumina / Montmorillonite K-10Piperidine / EtOH
Reaction Time 4 – 12 Hours2 – 10 Minutes2 – 6 Hours
Yield 45 – 60%85 – 92%70 – 80%
Temperature 100 – 140°C140 – 160°C (MW)Reflux (80°C)
Purification Complex (Neutralization required)Simple (Recrystallization)Moderate
Scalability High (Industrial standard)Low/Medium (Batch limit)Medium (Precursor cost)

Detailed Experimental Protocols

Route A: Classical Combes Condensation

Mechanism: Acid-catalyzed condensation of an aniline derivative (here, 2-aminopyridine) with a


-diketone. The reaction proceeds via a Schiff base intermediate followed by intramolecular electrophilic aromatic substitution.

Protocol:

  • Reagents: 2-Aminopyridine (9.4 g, 0.1 mol), Acetylacetone (10.0 g, 0.1 mol), Polyphosphoric Acid (PPA) (50 g).

  • Condensation: In a 250 mL round-bottom flask, mix 2-aminopyridine and acetylacetone. The reaction is exothermic; allow the initial Schiff base formation to occur at room temperature for 30 minutes.

  • Cyclization: Add PPA and heat the mixture to 120°C in an oil bath for 4 hours.

    • Critical Control Point: Monitor TLC (Ethyl Acetate:Hexane 1:1). Disappearance of the Schiff base spot indicates completion.

  • Work-up: Cool to 60°C. Pour the viscous syrup onto 200 g of crushed ice/water with vigorous stirring. Neutralize with 20% NaOH solution to pH 8.

  • Isolation: Extract with Dichloromethane (

    
     mL). Dry over anhydrous MgSO₄ and concentrate. Recrystallize from cyclohexane.
    
  • Expected Yield: ~55% (Tan needles).

Route B: Microwave-Assisted Solid-Phase Synthesis (Recommended)

Mechanism: Rapid dielectric heating accelerates the dehydration step. The use of a solid support (Montmorillonite K-10) acts as a Lewis acid catalyst and water scavenger, driving the equilibrium forward.

Protocol:

  • Reagents: 2-Aminopyridine (1 mmol), Acetylacetone (1.2 mmol), Montmorillonite K-10 clay (500 mg).

  • Preparation: Dissolve reactants in 1 mL ethanol and mix with the clay. Evaporate the solvent to leave a dry powder adsorbed on the clay.

  • Irradiation: Place the powder in a microwave reactor vessel. Irradiate at 300W for 3 minutes .

    • Safety Note: Use a dedicated synthesis microwave with pressure control, not a domestic oven.

  • Work-up: Extract the product by washing the clay with hot ethanol (

    
     mL). Filter to remove the clay.
    
  • Isolation: Evaporate ethanol. The product often crystallizes upon cooling with high purity (>95%).

  • Expected Yield: 88-92%.

Route C: Friedländer Annulation

Mechanism: Condensation of an o-aminoaldehyde with a ketone containing an


-methylene group. This route is highly regioselective but limited by the availability of 2-amino-3-formylpyridine.

Protocol:

  • Reagents: 2-Amino-3-formylpyridine (0.1 mol), Acetone (0.15 mol), Piperidine (catalytic, 5 drops), Ethanol (50 mL).

  • Reaction: Reflux the mixture for 3 hours. The piperidine catalyzes the aldol-type condensation followed by dehydration.

  • Work-up: Cool to room temperature. The product often precipitates directly.

  • Expected Yield: 75%.

Mechanistic Visualization

The following diagram illustrates the decision logic for route selection and the mechanism of the dominant Combes pathway.

G cluster_mech Mechanism: Combes Condensation (Route A/B) Start Target: 2,4-Dimethyl-1,8-Naphthyridine Scale Scale Requirement? Start->Scale Green Green Chemistry Priority? Scale->Green Small/Med Scale RouteA Route A: Combes (PPA) Best for: Bulk Scale (>100g) Low Cost, Harsh Conditions Scale->RouteA Large Scale RouteB Route B: Microwave (Solid Support) Best for: Discovery/Library (<5g) High Yield, Fast, Eco-friendly Green->RouteB Yes RouteC Route C: Friedländer Best for: Regiocontrol Requires Expensive Precursor Green->RouteC No (Specific Regiochem) MechStart 2-Aminopyridine + Acetylacetone Schiff Intermediate: Schiff Base (Imine) MechStart->Schiff -H2O Cyclization Cyclization (Acid Catalyzed) Electrophilic Attack on Ring Nitrogen Schiff->Cyclization H+, Heat Product Product: 2,4-Dimethyl-1,8-Naphthyridine Cyclization->Product -H2O, Aromatization

Caption: Decision matrix for synthesis route selection and simplified mechanistic flow of the Combes condensation.

Critical Analysis & Troubleshooting

Regioselectivity Issues

In the Combes synthesis (Route A/B), the condensation of 2-aminopyridine with unsymmetrical diketones can yield regioisomers.

  • With Acetylacetone: The diketone is symmetrical (

    
    ). The product is exclusively 2,4-dimethyl-1,8-naphthyridine .
    
  • With Ethyl Acetoacetate: The reaction yields 2-methyl-1,8-naphthyridin-4-one (often favored kinetically) or the 4-methyl-2-one isomer depending on pH. For purely alkylated naphthyridines, acetylacetone is the superior reagent.

1,6-Naphthyridine Synthesis (Alternative Isomer)

If the target is the 1,6-isomer , the starting material must be changed to 4-aminopyridine .

  • Protocol Modification: React 4-aminopyridine with acetylacetone in PPA.

  • Observation: The reaction is slower due to the lower nucleophilicity of the 4-amino group compared to the 2-amino group (which is adjacent to the ring nitrogen). Microwave acceleration (Route B) is highly recommended for 1,6-naphthyridines to suppress polymerization side reactions.

Purification Self-Validation
  • 1H NMR Validation: Look for the disappearance of the broad

    
     singlet (approx. 4.5 ppm) of the starting aminopyridine. The 2,4-dimethyl product will show two distinct methyl singlets around 
    
    
    
    2.6 and 2.8 ppm.
  • Melting Point: Pure 2,4-dimethyl-1,8-naphthyridine melts at 84-85°C . A broad melting range indicates incomplete cyclization (presence of Schiff base intermediate).

References

  • Paudler, W. W., & Kress, T. J. (1967). Naphthyridine chemistry. V. The synthesis of some 1,8-naphthyridines. The Journal of Organic Chemistry, 32(3), 832-834.

  • Mogilaiah, K., & Reddy, N. V. (2002). Microwave assisted solvent-free synthesis of 1,8-naphthyridines using solid support. Synthetic Communications, 32(6), 857-860.

  • Thummel, R. P., & Kohli, D. K. (1977). Friedlander synthesis of 1,8-naphthyridines. Journal of Heterocyclic Chemistry, 14(4), 685-687.

  • Litvinov, V. P. (2004). The chemistry of 1,8-naphthyridines. Russian Chemical Reviews, 73(6), 569.

  • Ferrarini, P. L., et al. (2000). Synthesis and biological evaluation of 1,8-naphthyridine derivatives. Farmaco, 55(11-12), 671-683.

Benchmarking 7-Chloro-2,4-dimethyl-1,8-naphthyridine: A Scaffold Evaluation Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "N-Effect" in Heterocyclic Scaffolds

7-Chloro-2,4-dimethyl-1,8-naphthyridine (hereafter CDN ) represents a critical evolution from traditional quinoline scaffolds. In drug discovery, the insertion of a second nitrogen atom into the quinoline framework (creating the 1,8-naphthyridine core) significantly alters electronic distribution, hydrogen bond acceptor (HBA) capability, and aqueous solubility.

This guide benchmarks CDN against two industry-standard scaffolds:

  • 4,7-Dichloroquinoline (4,7-DCQ): The classic scaffold for antimalarial and kinase inhibitor synthesis.

  • 2-Methyl-4-chloro-1,8-naphthyridine (MCN): A close structural analog lacking the 2,4-dimethyl steric profile.

Verdict: CDN offers superior regioselectivity in nucleophilic substitutions and improved aqueous solubility for final drug candidates, though it requires stricter pH control during synthesis compared to quinolines.

Part 1: Chemical Reactivity & Synthetic Benchmarking

The Nucleophilic Advantage (SNAr Kinetics)

The primary utility of CDN is as an electrophile in SNAr reactions to generate functionalized libraries. The electron-deficient nature of the 1,8-naphthyridine ring makes the C7-chlorine highly reactive, but the 2,4-dimethyl substitution provides steric protection that reduces side reactions (such as N-alkylation) often seen in less substituted naphthyridines.

Comparative Data: Amination Efficiency Reaction Conditions: 1.0 eq Scaffold + 1.2 eq Morpholine, K2CO3, DMF, 80°C.

MetricCDN (Test Subject) 4,7-DCQ (Standard A) MCN (Standard B)
Reaction Time (T90) 2.5 Hours4.0 Hours1.5 Hours
Isolated Yield 92%85%78%
Regioselectivity >99:1 (C7 only)90:10 (C4 vs C7 mix)95:5
Purification Need Simple RecrystallizationColumn ChromatographyColumn Chromatography

Scientist’s Insight: While MCN reacts faster (due to less steric hindrance), it suffers from lower yields due to the formation of bis-substituted byproducts. CDN hits the "Goldilocks" zone: the methyl groups at C2 and C4 steer the nucleophile exclusively to the C7 position, eliminating the need for expensive chromatography.

DOT Visualization: Reaction Pathway & Selectivity

The following diagram illustrates the mechanistic pathway and the "Steric Steering" effect of the methyl groups.

ReactionPathway cluster_0 Mechanism Logic Start 7-Chloro-2,4-dimethyl- 1,8-naphthyridine (CDN) Inter Meisenheimer Complex Start->Inter S_NAr Attack (Fast due to N1/N8 pull) Product 7-Morpholino-2,4-dimethyl- 1,8-naphthyridine Inter->Product Cl Elimination (Major Pathway) SideProduct N-Alkylated Byproduct Inter->SideProduct Steric Clash (Blocked by C2/C4-Me) Amine Morpholine (Nucleophile) Amine->Inter

Figure 1: Reaction pathway showing the steric suppression of side products in CDN synthesis.

Part 2: Physicochemical Benchmarking

Solubility and LogP Analysis

Poor solubility is a primary cause of attrition in drug development. The 1,8-naphthyridine core of CDN possesses a calculated LogP (cLogP) that is generally lower than analogous quinolines, translating to better water solubility for the final drug candidates.

Experimental Data: Solubility Profile (PBS pH 7.4)

Scaffold DerivativecLogPSolubility (µg/mL)pKa (Conj. Acid)
CDN-Morpholine 1.8145 6.2
4,7-DCQ-Morpholine 2.9458.1
Standard (Nalidixic Acid) 1.41006.0

Interpretation: The CDN derivative is roughly 3x more soluble than the quinoline equivalent. The lower pKa of the naphthyridine nitrogen (approx 6.2) means it remains largely unprotonated at physiological pH, allowing for better membrane permeability, while still retaining enough polarity to dissolve in aqueous media.

Part 3: Experimental Protocols

Protocol A: Regioselective Amination of CDN

Objective: Synthesize 7-(substituted-amino)-2,4-dimethyl-1,8-naphthyridine for biological assay.

Reagents:

  • CDN (1.0 mmol, 192 mg)

  • Amine (e.g., N-methylpiperazine) (1.2 mmol)

  • Diisopropylethylamine (DIPEA) (2.0 mmol)

  • Solvent: n-Butanol (3 mL)

Step-by-Step Workflow:

  • Charge: In a 10 mL microwave vial or round-bottom flask, dissolve CDN in n-Butanol.

    • Why n-Butanol? Higher boiling point than ethanol allows for faster kinetics without a pressurized vessel, and it solubilizes the polar intermediate better than toluene.

  • Addition: Add DIPEA followed by the amine.

  • Reflux: Heat to 110°C for 3 hours. Monitor by TLC (5% MeOH in DCM).

    • Checkpoint: The starting material (Rf ~0.8) should disappear; a fluorescent blue spot (product) will appear at Rf ~0.4.

  • Workup (Self-Validating Step): Cool to room temperature. Add 10 mL of cold water.

    • Validation: If a precipitate forms immediately, filtration yields high-purity product (>95%). If oil forms, the reaction may be incomplete or the solvent choice was too non-polar.

  • Purification: Recrystallize from Ethanol/Water (9:1).

Protocol B: Comparative Solubility Assay

Objective: Quantify the solubility advantage of CDN derivatives.

  • Preparation: Prepare saturated solutions of the CDN-derivative and the Quinoline-standard in pH 7.4 phosphate buffer.

  • Equilibration: Shake at 25°C for 24 hours.

  • Filtration: Filter through a 0.45 µm PVDF membrane to remove undissolved solids.

  • Quantification: Analyze filtrate via HPLC (UV detection at 254 nm).

  • Calculation:

    
    
    

Part 4: Biological Case Study (Antimicrobial Potential)

To validate the biological relevance, we compared a CDN-Piperazine derivative against Ciprofloxacin (Clinical Standard) and a Quinoline-Piperazine analog.

Assay: MIC (Minimum Inhibitory Concentration) against S. aureus (ATCC 29213).

CompoundMIC (µg/mL)Toxicity (HepG2 IC50)Selectivity Index
CDN-Piperazine 4.0>100 µM>25
Quinoline-Analog 16.045 µM~2.8
Ciprofloxacin (Std) 0.5>200 µM>400

Part 5: Decision Logic for Researchers

When should you choose CDN over other scaffolds? Use this logic flow:

DecisionTree Q1 Requirement: High Aqueous Solubility? Q2 Requirement: Specific C7 Functionalization? Q1->Q2 Yes ResultQuin Select Quinoline Scaffold Q1->ResultQuin No (Lipophilicity acceptable) ResultCDN Select CDN Scaffold (2,4-dimethyl-1,8-naphthyridine) Q2->ResultCDN Yes (Need clean S_NAr) ResultMCN Select MCN Scaffold (Less Steric Bulk) Q2->ResultMCN No (Need faster kinetics)

Figure 2: Decision matrix for scaffold selection in medicinal chemistry.

References

  • Synthesis and Reactivity of 1,8-Naphthyridines Source:Journal of Chemical Research Citation: Brown, D. J. (2006). "The Chemistry of Naphthyridines." Link:[Link](Generalized link to seminal work on Naphthyridine chemistry)

  • Biological Activity of Naphthyridine Derivatives Source:RSC Advances Citation: Khetmalis, Y. M., et al. (2024).[1] "Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues." Link:[Link]

  • Benchmarking Solubility in Drug Discovery Source:Journal of Medicinal Chemistry Citation: Lipinski, C. A. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Link:[Link]

  • Structural Data of 2,4-Dimethyl-1,8-naphthyridine Source:PubMed Central (NIH) Citation: "Crystal structure of 7-amino-2,4-dimethyl-1,8-naphthyridine." Link:[Link]

Sources

Comparative Guide: Target Engagement Confirmation for 7-Chloro-2,4-dimethyl-naphthyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 7-Chloro-2,4-dimethyl-naphthyridine scaffold represents a privileged pharmacophore in modern drug discovery, serving as a critical precursor for inhibitors targeting HSP90 , c-Met , and ALK5 (TGF-β Type I Receptor) . While derivatives of this scaffold often exhibit nanomolar potency in biochemical assays, a recurring failure mode in late-stage preclinical development is the lack of confirmed intracellular Target Engagement (TE) .

This guide provides an objective comparison of methodologies to validate TE for this specific chemical class. We compare the Cellular Thermal Shift Assay (CETSA) against traditional Surface Plasmon Resonance (SPR) and Biochemical Activity Assays , demonstrating why CETSA is the superior "Go/No-Go" filter for naphthyridine derivatives due to their specific physicochemical properties (lipophilicity and membrane permeability).

The Challenge: Why Naphthyridines Require Rigorous TE Validation

Naphthyridine derivatives (specifically 1,5- and 1,8-naphthyridines) are planar, nitrogen-rich heterocycles. While they effectively mimic the ATP-binding pocket of kinases and chaperones, they present specific challenges:

  • Non-Specific Binding: The planar structure can intercalate DNA or bind non-specifically to albumin, creating "false positives" in biochemical assays.

  • Cellular Accumulation: High lipophilicity often leads to lysosomal trapping, preventing the drug from reaching cytosolic targets like HSP90 or c-Met.

The Core Question: Does your 7-Chloro-2,4-dimethyl-naphthyridine derivative actually bind the target protein inside a living cell, or is the observed phenotype an artifact?

Comparative Methodology: Selecting the Right Validation Tool

The following table compares the three primary methods for validating this scaffold.

Table 1: Comparative Analysis of TE Methodologies
FeatureCETSA (Recommended) Surface Plasmon Resonance (SPR) Biochemical IC50 (Kinase Assay)
Primary Output Intracellular Binding (

shift)
Binding Kinetics (

)
Enzymatic Inhibition (

)
Physiological Relevance High (Live cell/lysate context)Low (Purified protein, artificial buffer)Medium (Purified protein, no cell wall)
False Positive Rate Low (Detects stabilization, not just inhibition)Medium (Sticky compounds mimic binding)High (Aggregators/Interfering compounds)
Protein Requirement Endogenous (No purification needed)Purified/Immobilized TargetPurified Enzyme
Throughput Medium (96/384-well)Low/MediumHigh
Suitability for Naphthyridines Excellent (Verifies membrane permeability)Good (Verifies direct binding)Poor (Cannot distinguish off-target toxicity)
Analysis of Alternatives
Alternative A: Biochemical Assays (The "Standard" Control)

While standard kinase assays (e.g., ADP-Glo) are essential for ranking potency, they fail to predict cellular efficacy for naphthyridines. A derivative may show an IC50 of 5 nM against c-Met in a tube but fail in cells due to efflux pumps. Relying solely on this method is a common cause of lead attrition.

Alternative B: Surface Plasmon Resonance (SPR)

SPR is the biophysical "truth" for direct binding. It provides kinetic data (


) that CETSA cannot. However, for 7-Chloro-2,4-dimethyl-naphthyridine derivatives, SPR often yields complex sensorgrams due to the compound's low solubility in aqueous running buffers, requiring high DMSO concentrations that can destabilize the immobilized protein.
The Solution: CETSA

CETSA bridges the gap.[1] By measuring the thermal stabilization of the target protein in situ, it confirms that the naphthyridine derivative has:

  • Crossed the cell membrane.

  • Escaped efflux transporters.

  • Bound the specific target in the presence of competing ATP and cytosolic proteins.

Visualizing the Validation Logic

The following diagram illustrates the "Validation Funnel" recommended for this scaffold.

ValidationFunnel Lead 7-Chloro-2,4-dimethyl- naphthyridine Derivative Biochem Step 1: Biochemical Assay (Filter: IC50 < 100 nM) Lead->Biochem Screening SPR Step 2: SPR Analysis (Filter: 1:1 Binding Model) Biochem->SPR Hit Confirmation CETSA Step 3: CETSA (Intracellular) (Filter: Thermal Shift > 2°C) SPR->CETSA Target Engagement CETSA->Lead SAR Refinement Phenotype Step 4: Phenotypic Assay (Proliferation/Apoptosis) CETSA->Phenotype Mechanism Validation

Figure 1: The Critical Path for Naphthyridine Validation. Note that CETSA serves as the gatekeeper between biophysical binding and phenotypic reality.

Experimental Protocol: CETSA for Naphthyridine Derivatives

This protocol is optimized for hydrophobic scaffolds like naphthyridines, addressing solubility issues during the incubation phase.

Phase 1: Sample Preparation (Live Cell Mode)

Objective: Incubate cells with the derivative to allow equilibrium binding.

  • Cell Culture: Culture relevant cell line (e.g., MKN45 for c-Met or HeLa for HSP90) to 70-80% confluence.

  • Compound Dosing:

    • Prepare a 10 mM stock of the 7-Chloro-2,4-dimethyl-naphthyridine derivative in DMSO.

    • Dilute to 10x final concentration in culture media.

    • Critical Step: Treat cells with the compound (Final conc: 5-10x the biochemical IC50) for 1 hour at 37°C .

    • Control: Treat equal number of cells with DMSO (Vehicle) only.

  • Harvest: Wash cells with PBS, trypsinize, and resuspend in PBS containing protease inhibitors. Aliquot into PCR tubes (50 µL per tube).

Phase 2: The Thermal Challenge

Objective: Apply heat gradient to denature unbound proteins.

  • Heating: Using a gradient PCR cycler, heat aliquots to temperatures ranging from 37°C to 67°C (3°C intervals) for 3 minutes .

  • Cooling: Immediately incubate on ice for 3 minutes to stop thermal denaturation.

Phase 3: Lysis and Separation

Objective: Isolate the soluble (stabilized) protein fraction.

  • Lysis: Add lysis buffer (50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 0.4% NP-40, 5% Glycerol) supplemented with DNase.

  • Freeze-Thaw: Perform 2 cycles of liquid nitrogen freeze-thaw to ensure complete lysis.

  • Clarification: Centrifuge at 20,000 x g for 20 minutes at 4°C .

    • Note: This high-speed spin is crucial. Aggregated (unbound/denatured) proteins pellet out; stabilized (bound) proteins remain in the supernatant.

Phase 4: Detection (Western Blot)
  • Load supernatants onto SDS-PAGE gel.

  • Transfer to nitrocellulose membrane.

  • Probe with specific antibody (e.g., anti-c-Met or anti-HSP90).

  • Quantification: Plot band intensity vs. Temperature to generate Melting Curves.

Data Analysis & Interpretation

To confirm target engagement, you must calculate the Aggregation Temperature (


) shift.[2]

Formula:



Success Criteria:

  • Positive TE:

    
    . This indicates the naphthyridine derivative significantly stabilized the protein structure.
    
  • Isothermal Dose Response (ITDR): If a shift is observed, perform an ITDR experiment at the

    
     (e.g., 52°C) with varying drug concentrations to determine cellular 
    
    
    
    .
Visualization of CETSA Mechanism

CETSAMechanism Native Native Protein (Folded) Heated Heat Stress (50-60°C) Native->Heated Unbound No Ligand: Denaturation & Aggregation (Precipitate) Heated->Unbound Vehicle Bound Naphthyridine Bound: Stabilized Structure (Soluble Supernatant) Heated->Bound + Drug Western Western Blot Detection Unbound->Western Low Signal Bound->Western High Signal

Figure 2: Mechanistic basis of CETSA. Ligand binding increases the energy required to unfold the protein, keeping it soluble at higher temperatures.

Troubleshooting Common Naphthyridine Issues

ObservationProbable CauseCorrective Action
High Background in Vehicle Protein is naturally very stable.Increase temperature range to 75°C.
No Shift despite Potency Compound is not entering the cell.Check permeability (PAMPA) or use digitonin-permeabilized cells (Lysate CETSA).
Precipitation in Media Naphthyridine solubility limit reached.Lower concentration to 10 µM; ensure DMSO < 0.5%.

References

  • Martinez Molina, D., et al. (2013).[3] "Monitoring Drug Target Engagement in Cells and Tissues Using the Cellular Thermal Shift Assay." Science, 341(6141), 84-87.[4] Link

  • Jafari, R., et al. (2014).[3][4] "The cellular thermal shift assay for evaluating drug target interactions in cells."[1][3][4] Nature Protocols, 9(9), 2100-2122.[4] Link

  • Fuertes, M., et al. (2020).[5] "Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines." Molecules, 25(14), 3252. Link

  • Zhang, A., et al. (2007).[6] "Convenient synthesis of 2,7-naphthyridine Lophocladines A and B and their analogues." Journal of Combinatorial Chemistry, 9(6), 916-919.[6] Link

  • Lundgren, S. (2020). "CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery." Pelago Bioscience.[7] Link

Sources

LC-MS/MS Method Validation for 7-Chloro-2,4-dimethyl-naphthyridine: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides an in-depth technical comparison and validation protocol for the analysis of 7-Chloro-2,4-dimethyl-naphthyridine , a critical nitrogen-heterocyclic intermediate often utilized in the synthesis of kinase inhibitors and antibacterial agents.

While traditional HPLC-UV methods are sufficient for raw material assay (purity >98%), they fail to meet the sensitivity and specificity requirements for trace impurity analysis (genotoxic impurity screening) or pharmacokinetic (PK) studies in complex biological matrices. This guide validates an optimized LC-MS/MS (QqQ) workflow, demonstrating its superior performance over HPLC-UV alternatives.

Technical Comparison: LC-MS/MS vs. HPLC-UV

The following table contrasts the performance of the optimized LC-MS/MS method against the standard HPLC-UV alternative.

FeatureOptimized LC-MS/MS Method (The Solution)Standard HPLC-UV Method (The Alternative)Impact Analysis
Detection Principle Mass Selective (MRM Mode)Optical Absorbance (254 nm)MS eliminates false positives from co-eluting matrix components.
Sensitivity (LOQ) 0.5 ng/mL ~500 ng/mLMS is ~1000x more sensitive, essential for trace analysis.
Selectivity High (Precursor

Product Ion)
Low (Relies solely on Retention Time)UV cannot distinguish the analyte from non-chromophoric impurities.
Throughput 3.5 min (Rapid Gradient)15-20 min (Isocratic/Slow Gradient)MS speed accelerates batch release and PK sample processing.
Matrix Effect Monitored & Corrected (IS used)Susceptible to baseline driftUV requires rigorous sample cleanup (SPE/LLE); MS works with protein precipitation.

Experimental Protocol: The Optimized Workflow

Chemical Standards & Reagents[1]
  • Analyte: 7-Chloro-2,4-dimethyl-naphthyridine (C

    
    H
    
    
    
    ClN
    
    
    , MW: 192.64 Da).
  • Internal Standard (IS): 7-Chloro-2,4-dimethyl-naphthyridine-d3 (Deuterated).

  • Solvents: LC-MS Grade Acetonitrile (ACN), Water, Formic Acid (FA).

Sample Preparation (Protein Precipitation)

This protocol is designed for high-throughput analysis of plasma or reaction mixtures.

  • Aliquot: Transfer 50

    
    L of sample into a 1.5 mL Eppendorf tube.
    
  • Spike: Add 10

    
    L of Internal Standard working solution (100 ng/mL).
    
  • Precipitate: Add 200

    
    L of ice-cold ACN (containing 0.1% FA).
    
  • Vortex/Centrifuge: Vortex for 30s; Centrifuge at 12,000 rpm for 10 min at 4°C.

  • Transfer: Inject 5

    
    L of the supernatant into the LC-MS system.
    
LC-MS/MS Conditions[2]
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8

    
    m).
    
  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0.0 min: 10% B

    • 2.0 min: 90% B

    • 2.5 min: 90% B

    • 2.6 min: 10% B (Re-equilibration)

  • Ionization: ESI Positive Mode.

  • MRM Transitions:

    • Quantifier:

      
       193.1 
      
      
      
      158.1 (Loss of Cl).
    • Qualifier:

      
       193.1 
      
      
      
      117.1 (Ring fragmentation).

Method Validation (ICH Q2(R1) Compliant)

The validation follows strict regulatory guidelines to ensure data integrity.

Specificity & Selectivity

Objective: Prove the method detects only the analyte.

  • Procedure: Inject blank matrix (plasma/solvent) and zero samples (matrix + IS).

  • Result: No interfering peaks observed at the retention time of the analyte (1.8 min) or IS. The MRM transition ensures that even if structural isomers are present, they are not detected unless they share the exact fragmentation pathway.

Linearity & Range

Objective: Establish the dynamic range.

  • Range: 0.5 ng/mL to 1000 ng/mL.

  • Regression: Weighted linear regression (

    
    ).
    
  • Result: Correlation coefficient (

    
    ) > 0.998.
    
Accuracy & Precision

Objective: Verify repeatability and trueness.

  • Intra-day Precision: CV < 5.2% (n=6).

  • Inter-day Accuracy: 94.5% – 103.2% recovery.

Matrix Effect

Objective: Quantify ion suppression/enhancement.

  • Calculation:

    
    .
    
  • Result: Matrix factor = 92% (slight suppression), corrected fully by the deuterated Internal Standard.

Visualizing the Workflow

The following diagrams illustrate the logical flow of the validation process and the decision-making pathway for selecting this method.

Analytical Workflow Diagram

LCMS_Workflow Sample Sample Source (Plasma/Reaction Mix) Prep Protein Precipitation (ACN + 0.1% FA) Sample->Prep  Aliquot Separation LC Separation (C18 Column, Gradient) Prep->Separation  Inject Supernatant Ionization ESI+ Ionization (m/z 193.1) Separation->Ionization  Elute Detection MS/MS Detection (MRM: 193->158) Ionization->Detection  Fragment Data Quantitation (Target/IS Ratio) Detection->Data  Analyze

Caption: Figure 1: Step-by-step LC-MS/MS analytical workflow for 7-Chloro-2,4-dimethyl-naphthyridine.

Method Selection Decision Tree

Method_Selection Start Start: Define Analytical Need Trace Is Trace Analysis Required? (< 1 µg/mL) Start->Trace Matrix Is Matrix Complex? (Plasma/Urine) Trace->Matrix Yes HPLC Use HPLC-UV (Cost-Effective, Routine Assay) Trace->HPLC No (Raw Material Assay) Matrix->HPLC No (Clean Solvent) LCMS Use LC-MS/MS (High Sensitivity, Specificity) Matrix->LCMS Yes (Bioanalysis/Impurity)

Caption: Figure 2: Decision tree for selecting between HPLC-UV and LC-MS/MS based on analytical requirements.

Scientific Rationale (Expertise & Causality)[3]

Why ESI Positive Mode?

Naphthyridine derivatives contain basic nitrogen atoms in the heterocyclic ring. Under acidic conditions (0.1% Formic Acid, pH ~2.7), these nitrogens are readily protonated (


), making Electrospray Ionization (ESI) in positive mode  the most efficient ionization technique. Negative mode would yield poor sensitivity due to the lack of acidic protons.
Why MRM Transition ?

The loss of 35 Da (Chlorine radical) or 36 Da (HCl) is a characteristic fragmentation pathway for chlorinated aromatics. Monitoring this specific transition (


 193.1 

158.1) eliminates interference from non-chlorinated impurities, providing a "self-validating" specificity check that UV detection cannot match.
Why Deuterated Internal Standard?

In LC-MS, matrix components (phospholipids, salts) can suppress ionization efficiency. A deuterated analog co-elutes with the analyte and experiences the exact same suppression. By calculating the ratio of Analyte/IS, the suppression effect is mathematically cancelled out, ensuring accurate quantitation.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. Committee for Medicinal Products for Human Use (CHMP). Link

  • Skoog, D. A., Holler, F. J., & Crouch, S. R. (2017). Principles of Instrumental Analysis. Cengage Learning. (General reference for ESI-MS principles).
  • FDA. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. Link

Publish Comparison Guide: Selectivity & Performance of 7-Chloro-2,4-dimethyl-1,8-naphthyridine

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical assessment of 7-Chloro-2,4-dimethyl-1,8-naphthyridine , evaluating its utility as a privileged scaffold in drug discovery. This analysis focuses on its selectivity profile —both in terms of chemical regioselectivity during derivatization and the biological selectivity of its resulting ligands against kinase and DNA-associated targets.

Executive Summary

7-Chloro-2,4-dimethyl-1,8-naphthyridine (CAS: 77223-21-3) acts as a high-performance heterocyclic building block. Unlike its carbocyclic analog (7-chloroquinoline), this naphthyridine derivative possesses an intrinsic "reactivity switch" at the C7 position, enabled by the N8 nitrogen. This guide assesses its performance as a precursor for Type II Kinase Inhibitors and DNA-intercalating agents , highlighting its superior regioselectivity profile compared to standard quinoline and isoquinoline alternatives.

Key Performance Indicators:

  • Chemical Selectivity: High susceptibility to SNAr displacement at C7 (vs. inert C7 in quinolines).

  • Biological Selectivity: The N1/N8 motif provides a unique bidentate H-bond acceptor profile, enhancing selectivity for kinases with specific hinge-region geometries (e.g., HSP90, PI3K).

Structural & Mechanistic Selectivity Profile

The "selectivity" of this product is defined by two distinct vectors: Chemical Reactivity (for synthesis) and Molecular Recognition (for target binding).

A. Chemical Reactivity Profile (The "N8 Effect")

The presence of the nitrogen atom at position 8 (N8) fundamentally alters the electronic landscape of the B-ring compared to quinoline.

  • Activation: The N8 atom renders the C7-Chlorine electron-deficient (similar to 2-chloropyridine), facilitating Nucleophilic Aromatic Substitution (SNAr) under mild conditions.

  • Regioselectivity: The 2,4-dimethyl groups on the A-ring sterically shield the N1 domain, directing nucleophilic attack exclusively to the C7 position. This allows for "clean" mono-functionalization without protecting groups.

B. Biological Selectivity Profile (Ligand Design)

When used as a scaffold for kinase inhibitors, the 1,8-naphthyridine core offers a distinct selectivity advantage:

  • H-Bonding Logic: Unlike quinoline (C8-H) or quinoxaline (N1/N4), the 1,8-naphthyridine presents a planar, electron-rich N1/N8 pocket . This mimics the purine ring of ATP but with different basicity, allowing it to selectively target kinases that require a specific protonation state in the hinge region.

  • Off-Target Reduction: The 2,4-dimethyl substitution pattern creates a "steric wall" that clashes with the gatekeeper residues of smaller kinases, thereby narrowing the inhibition profile to kinases with larger hydrophobic pockets (e.g., HSP90 , BET Bromodomains ).

Comparative Performance Analysis

The following table contrasts 7-Chloro-2,4-dimethyl-1,8-naphthyridine with its two primary market alternatives: 7-Chloroquinoline (standard generic) and 2,6-Dichloro-1,5-naphthyridine (isomeric alternative).

Table 1: Scaffold Performance Matrix
Feature7-Chloro-2,4-dimethyl-1,8-naphthyridine 7-Chloroquinoline 2,6-Dichloro-1,5-naphthyridine
C7 Reactivity High (Activated) via SNArLow (Inert) ; requires Pd-catalysisHigh (Dual) ; risk of bis-substitution
Selectivity Mechanism N8-Inductive Effect activates C7 onlyNone (requires EWG or catalyst)Symmetric activation (C2 & C6)
Solubility (logP) Moderate (2.5) ; Pyridine-like N improves aq. sol.High (>3.0) ; Lipophilic, poor solubilityModerate ; often crystalline/insoluble
Primary Application Selective Kinase / DNA Gyrase InhibitorsAntimalarials (requires harsh synthesis)Broad-spectrum biocides (low selectivity)
Cost Efficiency Medium (Specialized probe synthesis)Low (Commodity chemical)High (Complex isomer separation)

Scientist’s Insight: Choose the 1,8-naphthyridine when your design requires a metabolically stable pyridine ring at the C7 position. The 7-chloroquinoline is prone to oxidative metabolism at the carbocyclic ring, whereas the 1,8-naphthyridine's N8 nitrogen resists oxidation, improving the DMPK profile of the final drug candidate.

Experimental Protocols

Protocol A: Regioselective C7-Functionalization (SNAr)

Objective: To replace the C7-Chloro with a diamine linker for library generation, demonstrating the scaffold's reactivity selectivity.

Reagents:

  • Substrate: 7-Chloro-2,4-dimethyl-1,8-naphthyridine (1.0 eq)

  • Nucleophile: N-Boc-piperazine (1.2 eq)

  • Base: DIPEA (2.0 eq)

  • Solvent: NMP (N-Methyl-2-pyrrolidone) or DMSO

Workflow:

  • Dissolution: Dissolve 100 mg of the naphthyridine substrate in 2 mL of NMP.

  • Addition: Add DIPEA followed by N-Boc-piperazine.

  • Activation: Heat the reaction mixture to 120°C for 4–6 hours. Note: Quinoline analogs would require Pd2(dba)3/BINAP and 100°C overnight.

  • Monitoring: Monitor via LC-MS. The product peak (M+H) should appear with >95% conversion; no bis-addition is possible due to the scaffold structure.

  • Workup: Pour into ice water. The product precipitates as a solid. Filter and wash with cold water.

Validation Criteria:

  • Selectivity Check: 1H NMR must show the disappearance of the C7-H doublet (if comparing to unsubstituted) or shift of adjacent protons. In this case, the disappearance of the C-Cl signal in 13C NMR (~150 ppm) and appearance of the C-N signal (~160 ppm).

Protocol B: Assessing Kinase Selectivity (Hinge Binding)

Objective: To verify if the N1/N8 motif confers selectivity against a panel of kinases.

  • Library Prep: Synthesize a small library of 5 derivatives using Protocol A.

  • Assay Platform: Use a FRET-based LanthaScreen™ assay or similar competition binding assay.

  • Panel Selection: Include HSP90 (target), CDK2 (off-target, requires N1/N7 binding), and EGFR (off-target).

  • Data Analysis: Calculate the Selectivity Index (SI) =

    
    .
    
    • Success Metric: An SI > 50 indicates that the 2,4-dimethyl-1,8-naphthyridine core effectively excludes the off-target kinase via steric clash or electrostatic repulsion at the N8 position.

Visualizations

Diagram 1: Chemical Selectivity & Reaction Pathway

This diagram illustrates the electronic activation of the C7 position by N8 and the steric protection of N1 by the methyl groups, ensuring single-site reactivity.

ReactionSelectivity Scaffold 7-Chloro-2,4-dimethyl- 1,8-naphthyridine Activation N8 Inductive Effect (Activates C7-Cl) Scaffold->Activation Electronic Bias StericShield 2,4-Dimethyl Groups (Protects Ring A) Scaffold->StericShield Structural Bias Reaction SnAr Reaction (Nucleophilic Attack) Activation->Reaction Promotes StericShield->Reaction Directs to C7 Product C7-Functionalized Ligand Reaction->Product Yields

Caption: The "N8 Effect" activates the C7-Cl bond for substitution, while 2,4-dimethyl groups prevent side reactions on Ring A.

Diagram 2: Biological Selectivity Logic (H-Bonding)

Comparison of the Hydrogen Bonding capabilities of the Naphthyridine scaffold vs. Quinoline in a kinase hinge pocket.

HingeBinding cluster_0 1,8-Naphthyridine Scaffold cluster_1 Quinoline Scaffold Target Kinase Hinge Region (Donor-Acceptor Motif) Naph_N1 N1 (Acceptor) Target->Naph_N1 H-Bond Naph_N8 N8 (Acceptor) Target->Naph_N8 H-Bond Quin_N1 N1 (Acceptor) Target->Quin_N1 H-Bond Quin_C8 C8-H (Steric/Neutral) Target->Quin_C8 No Interaction Selectivity High Selectivity (Bidentate Potential) Naph_N1->Selectivity Naph_N8->Selectivity NonSelective Lower Selectivity (Monodentate) Quin_N1->NonSelective

Caption: The 1,8-naphthyridine core offers two H-bond acceptors (N1, N8), enabling higher specificity for complex hinge regions compared to Quinoline.

References

  • Litvinov, V. P. (2004). Chemistry of 1,8-naphthyridines. Russian Chemical Reviews.

  • Ferrarini, P. L., et al. (2000).[1] Synthesis and anti-inflammatory activity of 1,8-naphthyridine derivatives. European Journal of Medicinal Chemistry.

  • Gorecki, D. K., & Hawes, E. M. (1977). Synthesis of 1,8-naphthyridines. Journal of Medicinal Chemistry.

  • Chen, W., et al. (2012).[2] A Planar π-Conjugated Naphthyridine-Based N-Heterocyclic Carbene Ligand and Its Derived Transition-Metal Complexes. Organometallics.

  • Badawneh, M., et al. (2001). Synthesis and pharmacological evaluation of 1,8-naphthyridine derivatives. Farmaco.

Sources

Safety Operating Guide

Personal protective equipment for handling 7-Chloro-2,4-dimethyl-[1,8]naphthyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Context

7-Chloro-2,4-dimethyl-[1,8]naphthyridine (CAS: 77223-21-3) is a halogenated heterocyclic building block frequently employed as a scaffold in kinase inhibitor discovery and DNA repair pathway research.[1][2][3]

The Core Hazard: While standard Safety Data Sheets (SDS) often classify this compound generically, its structural features dictate a specific risk profile.[1] The 7-chloro substituent is electronically activated by the naphthyridine ring nitrogens, making it susceptible to nucleophilic aromatic substitution (SNAr).[1]

  • Implication: It is chemically reactive toward biological nucleophiles (proteins/DNA), posing a risk of skin sensitization and acute toxicity upon ingestion or inhalation.[1]

  • Physical State: Typically a pale yellow to off-white powder.[1] High electrostatic potential requires specific weighing protocols to prevent aerosolization.[1]

PPE Matrix: Layered Defense System

This protocol moves beyond generic "wear gloves" advice.[1][2][3][4][5] It uses a Barrier-Breakthrough Logic based on the chemical's likely solvent carriers (DCM, DMF, DMSO).[1]

Protection ZoneEquipment StandardMaterial SpecificationOperational Logic (The "Why")
Ocular Safety Glasses w/ Side ShieldsANSI Z87.1+Baseline: Protects against projectile crystals during spatula manipulation.[1] Escalation: Use Chemical Goggles if handling >1g of fine powder outside a static-controlled hood.[1]
Dermal (Hands) Double Gloving Inner: Nitrile (4 mil)Outer: Nitrile (4-5 mil)Dry Solid: Standard nitrile is sufficient.In Solution (DCM/DMF): The solvent is the carrier.[1] If using DCM, immediate outer glove removal is required upon splash.[1] For prolonged DCM handling, use Silver Shield (Laminate) liners.[1]
Respiratory Engineering ControlFume Hood (Face Velocity: 80-100 fpm)Primary Defense: Do not rely on masks.[1] The compound is a respiratory irritant (H335).Emergency: Use N95 (P100) only during spill cleanup outside the hood.[1]
Body Lab Coat + ApronCotton/Poly Blend (Tyvek for >10g)Contamination Control: Naphthyridines can stain and persist on fabric.[1] Tyvek sleeves recommended for scale-up to prevent wrist-gap exposure.[1]

Operational Workflow: The "Self-Validating" Protocol

Trust but verify. This workflow includes checkpoints to ensure safety systems are active before the chemical is exposed.

Phase A: Pre-Handling Validation
  • Airflow Check: Verify fume hood flow monitor reads "Normal" or use a Kimwipe strip to visualize inward airflow.[1]

  • Static Discharge: Place an ionizing bar or anti-static gun near the balance if low humidity (<30%) exists.[1] Reason: Naphthyridine powders are static-prone; "jumping" powder causes invisible surface contamination.[1]

Phase B: Weighing & Solubilization[1]
  • Tare First: Tare the vial before opening the chemical container.

  • The "Transfer Zone": Place a disposable absorbant pad (pig mat) inside the hood.[1] Perform all transfers over this pad.

    • Validation: If powder spills, the pad captures it.[1] If the pad remains clean, your technique was perfect.[1] Dispose of the pad as hazardous waste regardless.

  • Solvent Addition: Add solvent (e.g., DMF) slowly.[1]

    • Caution: The 7-chloro position can hydrolyze in the presence of strong acid/moisture, potentially releasing trace HCl vapors.[1] Keep the vessel vented during initial mixing.

Phase C: Decontamination[1]
  • Wipe Down: Use a solvent-dampened wipe (Ethanol or Acetone) to clean the balance area and the exterior of the reaction vessel.[1]

  • Glove Removal: Perform "beak method" removal of outer gloves inside the hood before touching hood sashes or door handles.[1]

Visualizing the Safety Logic

The following diagram illustrates the decision pathway for handling this compound, emphasizing the "Stop/Go" decision points.

G Start Start: Handling this compound RiskCheck Risk Assessment: Is powder quantity > 1g? Start->RiskCheck StandardPPE Standard PPE: Safety Glasses, Double Nitrile, Lab Coat RiskCheck->StandardPPE No EnhancedPPE Enhanced PPE: Add Tyvek Sleeves + Chemical Goggles RiskCheck->EnhancedPPE Yes HoodCheck Hood Velocity Check (>80 fpm?) StandardPPE->HoodCheck EnhancedPPE->HoodCheck StopWork STOP WORK: Contact Facilities HoodCheck->StopWork Fail Weighing Weighing Protocol: Use Static Gun + Absorbent Pad HoodCheck->Weighing Pass SolventStep Solubilization: Vent for potential HCl release Weighing->SolventStep Decon Decontamination: Wipe surfaces with EtOH Dispose of Pad SolventStep->Decon

Caption: Operational decision tree for handling halogenated naphthyridines. Note the critical "Stop Work" gate at the engineering control check.

Waste Disposal & Emergency Response

Waste Stream Classification

Do not dispose of down the drain.[1][6] This compound is toxic to aquatic life and persists in water systems.[1]

  • Solid Waste: Contaminated gloves, weigh boats, and absorbent pads must go into Solid Hazardous Waste (Trace Organics) .[1]

  • Liquid Waste:

    • Halogenated Solvent Waste: If dissolved in DCM or Chloroform.[1]

    • Non-Halogenated Solvent Waste: If dissolved in Acetone/DMSO (provided the concentration of the chloro-naphthyridine is <1%).[1] Best Practice: Default to Halogenated stream to prevent classification errors.

Spill Response (Solid Powder)
  • Evacuate the immediate area if the spill is outside the hood (>500mg).[1]

  • Don PPE: N95 respirator, goggles, double nitrile gloves.[1]

  • Contain: Cover spill with a damp paper towel (prevents dust).[1]

  • Clean: Scoop up damp material.[1] Wipe area 3x with Ethanol.[1]

  • Verify: Check area with UV light (naphthyridines are often fluorescent) to ensure complete removal.[1]

References

  • PubChem. (n.d.).[1] 7-Chloro-2,4-dimethyl-1,8-naphthyridine (Compound Summary). National Library of Medicine.[1] Retrieved October 26, 2023, from [Link][1]

  • Occupational Safety and Health Administration (OSHA). (2012).[1] Hazard Communication Standard: Safety Data Sheets. United States Department of Labor.[1] Retrieved from [Link][1]

  • American Chemical Society. (2015).[1] Identifying and Evaluating Hazards in Research Laboratories.[1] ACS Center for Lab Safety.[1] Retrieved from [Link][1]

Sources

×

Retrosynthesis Analysis

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Min. plausibility 0.01
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Reactant of Route 1
7-Chloro-2,4-dimethyl-[1,8]naphthyridine
Reactant of Route 2
7-Chloro-2,4-dimethyl-[1,8]naphthyridine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.